Linoleic acid-13C18
説明
特性
IUPAC Name |
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-IGBBIXMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-82-7 | |
| Record name | 287100-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Linoleic acid-13C18 and its chemical properties?
Linoleic acid-13C18 is a stable isotope-labeled version of linoleic acid, an essential omega-6 polyunsaturated fatty acid. In this formulation, all 18 carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool in various research applications, particularly in metabolic studies and quantitative analysis, where it serves as a tracer and an internal standard. Its chemical and physical properties are virtually identical to its unlabeled counterpart, allowing it to mimic the behavior of natural linoleic acid in biological systems.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Formula | [¹³C]₁₈H₃₂O₂ |
| Molecular Weight | 298.31 g/mol |
| CAS Number | 287111-25-5 |
| Appearance | Liquid |
| Melting Point | -5 °C |
| Boiling Point | 229-230 °C at 16 mmHg |
| Density | 0.957 g/mL at 25 °C |
| Purity | Typically >95% |
| Isotopic Purity | Typically 99 atom % ¹³C |
| Solubility | Soluble in ethanol, DMF, and DMSO |
| Storage | Store at -20°C under an inert atmosphere |
Core Applications in Research
The primary utility of this compound stems from its isotopic label, which allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This property is leveraged in two main areas of research: as an internal standard for quantitative analysis and as a tracer for metabolic studies.
Internal Standard for Quantitative Analysis
In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), an internal standard is crucial for accurate and precise quantification. This compound is an ideal internal standard for the analysis of linoleic acid and other fatty acids in complex biological samples.[1] By adding a known amount of the labeled standard to a sample prior to processing, any loss of the analyte during sample preparation and analysis can be corrected for, as the labeled and unlabeled compounds will behave identically. This ensures high accuracy and reproducibility in the quantification of fatty acid levels.
Metabolic Tracer
As a metabolic tracer, this compound allows researchers to follow the fate of linoleic acid within a biological system.[1] Once introduced, the ¹³C-labeled fatty acid participates in the same metabolic pathways as natural linoleic acid. By tracking the appearance of the ¹³C label in various downstream metabolites, scientists can elucidate metabolic pathways, and quantify the rates of conversion and oxidation. This has been applied in studies of fatty acid metabolism in various physiological and pathological conditions.
Experimental Protocols
Quantification of Linoleic Acid using GC-MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of total linoleic acid in a biological sample (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard.
1. Sample Preparation and Lipid Extraction: a. To a known volume or weight of the biological sample, add a precise amount of this compound solution in a suitable solvent (e.g., ethanol). The amount of internal standard added should be comparable to the expected amount of endogenous linoleic acid. b. Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, with a chloroform/methanol mixture. c. The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.
2. Saponification and Methylation: a. The dried lipid extract is saponified by adding a solution of sodium hydroxide in methanol and heating to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). b. The fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by adding a methylating agent such as boron trifluoride in methanol or methanolic HCl and heating.[2] c. After cooling, the FAMEs are extracted into an organic solvent like hexane.
3. GC-MS Analysis: a. The hexane layer containing the FAMEs is collected and may be concentrated if necessary. b. An aliquot of the FAMEs solution is injected into the GC-MS system. c. GC Parameters (Example):
- Column: A suitable capillary column for FAME analysis (e.g., a wax or polar-phase column).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 240 °C) at a controlled rate to separate the different FAMEs.
- Carrier Gas: Helium at a constant flow rate. d. MS Parameters (Example):
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both unlabeled linoleic acid methyl ester and ¹³C-labeled linoleic acid methyl ester.
4. Data Analysis: a. Identify the peaks corresponding to unlabeled and ¹³C-labeled linoleic acid methyl esters based on their retention times and mass-to-charge ratios. b. Integrate the peak areas for both compounds. c. Calculate the ratio of the peak area of the unlabeled linoleic acid to the peak area of the ¹³C-labeled internal standard. d. Create a calibration curve using known concentrations of unlabeled linoleic acid and a fixed concentration of the internal standard. e. Determine the concentration of linoleic acid in the original sample by comparing the peak area ratio from the sample to the calibration curve.
In Vivo Metabolic Tracing of Linoleic Acid
This protocol provides a general framework for an in vivo study to trace the metabolic fate of linoleic acid using orally administered this compound.
1. Subject Recruitment and Baseline Sampling: a. Recruit subjects and obtain informed consent. Subjects should typically fast overnight before the study. b. Collect baseline samples, including blood and breath, to determine the natural abundance of ¹³C.
2. Tracer Administration: a. Administer a precisely weighed oral dose of this compound. The tracer can be mixed with a carrier, such as a small amount of oil or a standardized meal.
3. Post-Administration Sample Collection: a. Breath Samples: Collect breath samples at regular intervals (e.g., every 30-60 minutes) for several hours post-administration. The ¹³CO₂ in the expired air, a product of fatty acid oxidation, is measured using isotope ratio mass spectrometry. b. Blood Samples: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6, 8, 24, 48, and 72 hours) after tracer ingestion. Plasma should be separated and stored at -80°C until analysis.
4. Sample Analysis: a. Plasma Lipid Extraction and Derivatization: Extract total lipids from plasma samples and prepare FAMEs as described in the previous protocol. b. GC-MS or LC-MS/MS Analysis: Analyze the FAMEs to measure the incorporation of ¹³C into linoleic acid and its downstream metabolites, such as arachidonic acid and other long-chain polyunsaturated fatty acids. The enrichment of ¹³C in these fatty acids is determined by measuring the relative abundance of the labeled and unlabeled species.
5. Data Analysis and Interpretation: a. Oxidation Rate: Calculate the percentage of the administered ¹³C-linoleic acid dose that is oxidized to ¹³CO₂ over the collection period. b. Metabolic Conversion: Determine the time course of ¹³C enrichment in plasma linoleic acid and its metabolites. This data can be used to model the kinetics of linoleic acid metabolism, including its conversion to other fatty acids and its incorporation into different lipid pools.
Visualizing Workflows and Pathways
Linoleic Acid Metabolic Pathway
The following diagram illustrates the key steps in the metabolic pathway of linoleic acid, leading to the synthesis of longer-chain polyunsaturated fatty acids.
Caption: Metabolic conversion of linoleic acid to arachidonic acid.
Experimental Workflow for Lipidomics using a ¹³C-Labeled Internal Standard
This diagram outlines the general workflow for a lipidomics experiment employing a ¹³C-labeled internal standard like this compound for quantification.
Caption: General workflow for quantitative lipid analysis.
References
Linoleic acid-13C18 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Linoleic Acid-13C18, a stable isotope-labeled analog of linoleic acid. This document details its chemical and physical properties, and its primary applications in scientific research, particularly in the fields of metabolomics, lipidomics, and drug development.
Core Compound Identification and Properties
This compound is a critical tool for researchers requiring precise quantification and metabolic tracing of linoleic acid. The uniform labeling of all 18 carbon atoms with the carbon-13 isotope provides a distinct mass shift, enabling its differentiation from endogenous linoleic acid in complex biological matrices.
Quantitative Data Summary
The following table summarizes the key quantitative identifiers and physical properties of this compound.
| Property | Value | Citations |
| CAS Number | 287111-25-5 | [1][2][3][4][5] |
| Molecular Weight | 298.31 g/mol | [1][2][4] |
| Molecular Formula | [¹³C]₁₈H₃₂O₂ | [2][3][4] |
| Synonyms | 9-cis,12-cis-Linoleic acid-13C18, C18:2(9Z,12Z)-13C18, FA 18:2-13C | [1][4] |
| Isotopic Purity | ≥95% | [4][5] |
| Physical Form | Liquid | [1] |
| Melting Point | -5 °C | [1] |
| Boiling Point | 229-230 °C at 16 mmHg | [1] |
| Density | 0.957 g/mL at 25 °C | [1] |
Key Applications in Research
This compound is an indispensable tool in various research applications due to its nature as a stable isotope-labeled compound. Its primary uses are as an internal standard for analytical quantification and as a tracer for metabolic studies.
Use as an Internal Standard
In analytical chemistry, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an ideal internal standard for the accurate quantification of unlabeled linoleic acid.[3][5] By adding a known amount of the labeled standard to a sample, variations in sample preparation and instrument response can be normalized, leading to more precise and accurate measurements of the endogenous analyte.[3]
Metabolic and Mechanistic Studies
The use of stable isotope-labeled compounds like this compound is fundamental to metabolic research. It allows for the tracing of the metabolic fate of linoleic acid in vivo and in vitro.[][7] Researchers can track the incorporation of the ¹³C atoms into various downstream metabolites and lipid species, providing insights into fatty acid uptake, synthesis, turnover rates, and metabolic pathways.[][7][8] Such studies are crucial for understanding the role of lipid metabolism in health and in diseases like metabolic disorders, cardiovascular diseases, and cancer.[]
Furthermore, site-specifically ¹³C labeled linoleic acids are valuable in mechanistic enzymology, for instance, in studying the kinetic isotope effects in enzymes like soybean lipoxygenase-1 to understand their catalytic mechanisms.[2]
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for a metabolic tracing experiment using this compound.
Caption: Metabolic tracing workflow using this compound.
Detailed Methodologies
While specific experimental protocols will vary based on the research question, a general methodology for a tracer study is outlined below.
Protocol: In Vivo Metabolic Tracing of this compound
-
Tracer Administration: A known quantity of this compound is administered to the biological system under study (e.g., orally or intravenously to an animal model).[7]
-
Sample Collection: Biological samples such as blood, plasma, or specific tissues are collected at various time points post-administration.[7]
-
Lipid Extraction: Total lipids are extracted from the collected samples using established methods, for example, a Folch or Bligh-Dyer extraction.
-
Sample Preparation: The extracted lipids may be further processed, such as through saponification and methylation, to convert fatty acids into fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Mass Spectrometric Analysis: Samples are analyzed by GC-MS or LC-MS to separate and detect the ¹³C-labeled linoleic acid and its metabolites from their unlabeled counterparts.[3][5]
-
Data Analysis: The enrichment of ¹³C in linoleic acid and its downstream metabolites is quantified by measuring the relative abundance of the labeled and unlabeled ions. This data is used to determine the kinetics of linoleic acid metabolism and its incorporation into different lipid pools.[8]
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linoleic acid (18:2) (U-¹³Cââ, 98%) (<10% ððð , ð¡ðððð isomer) CP 94% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. caymanchem.com [caymanchem.com]
- 7. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Synthesis and Isotopic Purity of Linoleic Acid-¹³C₁₈: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of uniformly carbon-13 labeled linoleic acid (Linoleic Acid-¹³C₁₈). This isotopically labeled fatty acid is a critical tool in metabolic research, drug development, and nutritional science, enabling precise tracing of linoleic acid uptake, metabolism, and incorporation into complex lipids. This document details both chemical and biosynthetic approaches to its synthesis, comprehensive methodologies for assessing its isotopic and chemical purity, and relevant metabolic pathways.
Synthesis of Linoleic Acid-¹³C₁₈
The synthesis of uniformly ¹³C-labeled linoleic acid can be achieved through two primary routes: total chemical synthesis and biosynthesis. The choice of method depends on the desired labeling pattern, yield, and available resources.
Chemical Synthesis
Total chemical synthesis offers precise control over the isotopic labeling pattern. While complex, it allows for the introduction of ¹³C atoms at specific positions or uniformly throughout the molecule. A common strategy involves the use of ¹³C-labeled building blocks and stereoselective reactions to construct the 18-carbon chain with the characteristic cis double bonds at the Δ9 and Δ12 positions.
A key reaction in the synthesis of unsaturated fatty acids is the Wittig reaction , which allows for the formation of carbon-carbon double bonds.[1] For a uniformly labeled linoleic acid, ¹³C-labeled precursors would be required for the various fragments that are coupled together.
Illustrative Chemical Synthesis Workflow:
Caption: A generalized workflow for the chemical synthesis of Linoleic Acid-¹³C₁₈.
Experimental Protocol: Site-Specific ¹³C Labeling (Illustrative Example)
While a detailed protocol for uniform labeling is proprietary to commercial suppliers, the principles can be understood from site-specific labeling strategies. The following is a conceptual outline based on published methods for synthesizing site-specifically labeled linoleic acid, which can be adapted for uniform labeling with the appropriate starting materials.[2][3]
-
Preparation of ¹³C-labeled Fragments: Synthesize two key fragments of the linoleic acid backbone using ¹³C-enriched starting materials. For example, a C1-C9 fragment and a C10-C18 fragment.
-
Coupling Reaction: Couple the two fragments using a suitable reaction, such as a copper-catalyzed coupling or a Wittig reaction, to form the full 18-carbon chain with one or more triple bonds.[2]
-
Stereoselective Reduction: Reduce the triple bonds to cis double bonds using a stereoselective catalyst, such as Lindlar's catalyst, to obtain the correct geometry of linoleic acid.
-
Purification: Purify the final product using techniques like high-performance liquid chromatography (HPLC) to separate the desired linoleic acid-¹³C₁₈ from any isomers or byproducts.
Biosynthesis
Biosynthesis offers a potentially more cost-effective method for producing uniformly labeled linoleic acid by leveraging the natural metabolic pathways of microorganisms. Certain fungi and algae are known to produce significant quantities of polyunsaturated fatty acids, including linoleic acid.[4][5] By growing these organisms on a medium containing a ¹³C-labeled carbon source, such as [U-¹³C]-glucose, the microorganisms will incorporate the ¹³C atoms into their fatty acids.
Illustrative Biosynthesis Workflow:
Caption: A generalized workflow for the biosynthesis of Linoleic Acid-¹³C₁₈.
Experimental Protocol: Fungal Biosynthesis and Purification
This protocol provides a general framework for the biosynthesis and purification of ¹³C-labeled linoleic acid using an oleaginous fungus.
-
Culture Preparation: Inoculate a suitable fungal species (e.g., Mortierella alpina) in a sterile fermentation medium containing [U-¹³C]-glucose as the primary carbon source.[4]
-
Fermentation: Incubate the culture under optimal growth conditions (temperature, pH, aeration) to allow for biomass and lipid accumulation.
-
Biomass Harvesting: After a sufficient incubation period, harvest the fungal biomass by filtration or centrifugation.
-
Lipid Extraction: Extract the total lipids from the biomass using a solvent system such as chloroform:methanol.[6][7]
-
Saponification and Fatty Acid Liberation: Saponify the extracted lipids with a strong base (e.g., KOH in methanol) to hydrolyze the fatty acids from the glycerol backbone. Acidify the mixture to protonate the fatty acids.[8]
-
Purification: Purify the free fatty acids using solid-phase extraction (SPE) and/or HPLC to isolate the linoleic acid-¹³C₁₈.[9][10]
Isotopic Purity and Quality Control
The accurate determination of isotopic enrichment and chemical purity is paramount for the use of Linoleic Acid-¹³C₁₈ in quantitative studies. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Typical Specifications for Commercially Available Linoleic Acid-¹³C₁₈
| Parameter | Specification | Reference |
| Isotopic Purity | ≥98 atom % ¹³C | [11] |
| Chemical Purity | ≥94% | [11] |
| Form | Neat oil or solution in ethanol | [12] |
| Storage | -20°C to -80°C under inert gas | [11][13] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for determining the isotopic enrichment of fatty acids.[14][15] The fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) or other derivatives prior to analysis.
Experimental Protocol: GC-MS Analysis of Isotopic Enrichment
-
Derivatization: Convert the Linoleic Acid-¹³C₁₈ to its fatty acid methyl ester (FAME) using a reagent such as BF₃ in methanol.[15]
-
GC Separation: Inject the FAME sample onto a GC equipped with a suitable capillary column (e.g., a polar column for fatty acid separation). The GC program should be optimized to achieve good separation of linoleic acid from other fatty acids.
-
MS Analysis: Analyze the eluting peaks using a mass spectrometer operating in either electron ionization (EI) or chemical ionization (CI) mode.
-
Data Analysis: Determine the isotopic enrichment by analyzing the mass spectrum of the linoleic acid peak. The mass isotopomer distribution will show a shift corresponding to the number of ¹³C atoms incorporated. For uniformly labeled linoleic acid (¹³C₁₈), the molecular ion peak will be shifted by 18 amu compared to the unlabeled standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR spectroscopy is a powerful non-destructive technique for confirming the position and extent of ¹³C labeling.[16][17][18]
Experimental Protocol: ¹³C-NMR for Isotopic Purity
-
Sample Preparation: Dissolve a known amount of Linoleic Acid-¹³C₁₈ in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a proton-decoupled ¹³C-NMR spectrum. Key parameters to optimize include the pulse angle, relaxation delay, and number of scans to ensure quantitative data.
-
Data Analysis: Integrate the signals corresponding to the different carbon atoms in the linoleic acid molecule. In a uniformly labeled sample, all carbon signals should exhibit a significant increase in intensity compared to a natural abundance spectrum. The relative integrals can be used to confirm the uniformity of labeling.
Metabolic Pathway of Linoleic Acid
Linoleic acid is an essential omega-6 fatty acid that serves as a precursor for the synthesis of arachidonic acid (AA) and a variety of signaling molecules called eicosanoids. The metabolic conversion of linoleic acid primarily occurs in the endoplasmic reticulum.
Caption: The metabolic conversion of linoleic acid to arachidonic acid and eicosanoids.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid formation and γ-linolenic acid production by Mucor circinelloides and Rhizopus sp., grown on vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Linoleic acid (18:2) (U-¹³Cââ, 98%) (<10% ððð , ð¡ðððð isomer) CP 94% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Linoleic acid (18:2) (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. magritek.com [magritek.com]
The Metabolic Journey of Linoleic Acid: A Technical Guide to 13C Tracer Applications in Research
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope tracers, particularly Carbon-13 (¹³C) labeled linoleic acid, has revolutionized our understanding of fatty acid metabolism. This technical guide provides an in-depth exploration of the applications of ¹³C-linoleic acid in metabolic research, offering a comprehensive overview of its utility in quantifying metabolic fluxes, delineating biochemical pathways, and assessing the impact of physiological and pathological states on lipid metabolism.
Core Applications and Insights
¹³C-linoleic acid serves as a powerful tool to trace the metabolic fate of this essential omega-6 fatty acid within a biological system. By introducing a known amount of labeled linoleic acid, researchers can track its absorption, distribution, and transformation into various metabolites. This allows for the precise measurement of key metabolic processes, including:
-
Oxidation: Quantifying the rate at which linoleic acid is broken down to produce energy (CO₂).
-
Elongation and Desaturation: Following the conversion of linoleic acid into longer-chain, more unsaturated fatty acids like arachidonic acid.
-
Incorporation into Complex Lipids: Determining how linoleic acid is integrated into phospholipids, triglycerides, and other lipid species.
-
Metabolic Flux Analysis: Assessing the dynamic movement of carbon atoms through various metabolic pathways.
Quantitative Insights from ¹³C-Linoleic Acid Tracer Studies
The following tables summarize key quantitative data from various studies utilizing ¹³C-linoleic acid to investigate its metabolism in different human populations.
Table 1: Oxidation of Orally Administered ¹³C-Linoleic Acid
| Study Population | Tracer Dose | Observation Period | Percentage of Dose Oxidized to ¹³CO₂ | Reference |
| Healthy Adults | 45 mg | 12 hours | 16.8 - 25.1% | [1] |
| Newborn Infants | 1 mg/kg body weight | 6 hours | 7.4 ± 0.6% | [2] |
| Lactating Women (2nd week) | 1 mg/kg body weight | 5 days | 18.9 ± 4.5% | [3] |
| Lactating Women (6th week) | 1 mg/kg body weight | 5 days | 24.0 ± 3.8% | [3] |
| Lactating Women (12th week) | 1 mg/kg body weight | 5 days | 17.7 ± 3.5% | [3] |
Table 2: Conversion of ¹³C-Linoleic Acid to Long-Chain Polyunsaturated Fatty Acids (LCPUFAs) in Plasma
| Study Population | Tracer Dose | LCPUFA Metabolite | Peak ¹³C Enrichment / Amount | Time to Peak | Reference |
| Healthy Adults | 45 mg | ¹³C-γ-Linolenic acid (18:3n-6) | 0.018 ± 0.008 mg (0.04% of dose) | 7 - 48 hours | [1] |
| Healthy Adults | 45 mg | ¹³C-Dihomo-γ-linolenic acid (20:3n-6) | 0.028 ± 0.011 mg (0.06% of dose) | 48 - 336 hours | [1] |
| Healthy Adults | 45 mg | ¹³C-Arachidonic acid (20:4n-6) | 0.022 ± 0.006 mg (0.05% of dose) | Variable | [1] |
| Newborn Infants | 1 mg/kg body weight | ¹³C-Dihomo-γ-linolenic acid (20:3n-6) | Δ over baseline: 4.4 ± 1.0/1000 | 72 hours | [2] |
Table 3: Incorporation of ¹³C-Linoleic Acid into Human Milk Lipids
| Lactation Stage | Tracer Dose | % of Tracer in Milk as Linoleic Acid | % of Tracer in Milk as Dihomo-γ-linolenic Acid | % of Tracer in Milk as Arachidonic Acid | Reference |
| 2nd Week | 1 mg/kg body weight | 12.7 ± 1.4% | ~0.2% | ~0.02% | [3] |
| 6th Week | 1 mg/kg body weight | 13.1 ± 2.5% | ~0.2% | ~0.02% | [3] |
| 12th Week | 1 mg/kg body weight | 11.7 ± 2.7% | ~0.2% | ~0.02% | [3] |
Table 4: Intestinal Absorption of ¹³C-Labeled Fatty Acids
| Fatty Acid | Absorption Efficiency | Reference |
| ¹³C-Linoleic acid | 99.9 ± 0.1% | [4] |
| ¹³C-Oleic acid | 97.2 ± 1.7% | [4] |
| ¹³C-Stearic acid | 78.0 ± 4.5% | [4] |
Experimental Protocols: A Methodological Overview
The successful application of ¹³C-linoleic acid in metabolic research relies on robust experimental design and precise analytical techniques. Below are generalized protocols for in vivo human studies.
Subject Recruitment and Diet Control:
-
Recruit healthy volunteers or specific patient populations based on the research question.
-
Implement a controlled diet for a defined period leading up to the tracer study to standardize baseline fatty acid profiles.
Tracer Administration:
-
Administer a precisely weighed amount of uniformly labeled ¹³C-linoleic acid ([U-¹³C]linoleic acid).
-
The tracer is typically dissolved in a carrier oil (e.g., olive oil) and ingested with a meal to mimic physiological absorption.[1] Doses can range from a single bolus of 45 mg for adults to 1 mg/kg body weight for infants.[1][2]
Sample Collection:
-
Breath Samples: Collect breath samples at regular intervals (e.g., hourly for the first 12 hours) to measure the enrichment of ¹³CO₂.[1] This is a primary outcome for assessing oxidation.
-
Blood Samples: Collect blood samples at multiple time points (e.g., baseline, and several points over hours and days) to analyze plasma lipids.[1]
-
Milk Samples (for lactation studies): Collect milk samples before and at various times after tracer administration.[3]
Sample Analysis:
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is the gold standard for measuring ¹³C enrichment in specific fatty acids isolated from plasma or milk lipids.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for identifying and quantifying ¹³C-labeled lipid species and their metabolites.[5]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving ¹³C-linoleic acid.
Caption: Metabolic fate of orally ingested 13C-linoleic acid.
References
- 1. The metabolism of linoleic acid in healthy subjects after intake of a single dose of (13)C-linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of U13C-labeled linoleic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Linoleic Acid: A Technical Guide to Tracer-Based Research
For Researchers, Scientists, and Drug Development Professionals
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological and pathological processes. Understanding its metabolic fate—how it is absorbed, distributed, converted into other bioactive molecules, and utilized for energy—is paramount for advancements in nutrition, medicine, and drug development. This technical guide provides an in-depth exploration of the use of stable isotope tracers to unravel the complexities of linoleic acid metabolism.
The Metabolic Pathways of Linoleic Acid
Upon absorption, linoleic acid enters a complex network of metabolic pathways. It can be esterified into various lipid classes for storage and transport, elongated and desaturated to produce other long-chain polyunsaturated fatty acids (LCPUFAs), oxidized for energy production, or enzymatically converted into a range of signaling molecules.
Elongation and Desaturation Pathway
A primary fate of linoleic acid is its conversion to arachidonic acid (AA) through a series of desaturation and elongation steps. This pathway is critical as arachidonic acid is a precursor to eicosanoids, a group of potent signaling molecules including prostaglandins, thromboxanes, and leukotrienes that are involved in inflammation, immunity, and central nervous system function.[1][2][3]
Oxidative Metabolism
Linoleic acid can undergo oxidation through both enzymatic and non-enzymatic pathways, leading to the formation of oxidized linoleic acid metabolites (OXLAMs).[4] These molecules, including hydroxyoctadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs), are not merely byproducts of oxidative stress but are now recognized as important signaling molecules involved in inflammation and various disease processes.[5][6][7]
Quantitative Insights from Tracer Studies
Stable isotope tracers, most commonly carbon-13 (¹³C) or deuterium (²H) labeled linoleic acid, allow for the precise quantification of its metabolic fate in vivo. By tracking the appearance of the isotope label in various metabolites and tissues, researchers can determine absorption rates, conversion efficiencies, and tissue-specific incorporation.
Absorption and Bioavailability
Tracer studies have demonstrated high absorption efficiency for linoleic acid.
| Parameter | Value | Species | Reference |
| Intestinal Absorption Efficiency | 99.9% ± 0.1% | Humans | [8] |
Conversion to Arachidonic Acid
The conversion of linoleic acid to arachidonic acid is a tightly regulated and relatively inefficient process in humans.
| Parameter | Value | Species | Reference |
| Conversion to Arachidonic Acid | ~0.2% | Humans | [9] |
| Whole-body synthesis-secretion rate of esterified AA from LA | 16.1 µmol/day | Rats | [1][10] |
| Steady-state whole-body synthesis-secretion coefficient to AA | 5.4 x 10⁻³ min⁻¹ | Rats | [1] |
Oxidation and Tissue Incorporation
Following administration, labeled linoleic acid and its metabolites are incorporated into various tissues and lipid pools.
| Metabolite | Peak Amount in Plasma (% of dose) | Time to Peak (hours) | Species | Reference |
| ¹³C-Linoleic Acid | 7.6% | ~17 | Humans | [11] |
| ¹³C-γ-Linolenic Acid | 0.04% | 7 - 48 | Humans | [11] |
| ¹³C-Dihomo-γ-Linolenic Acid | 0.06% | 48 - 336 | Humans | [11] |
| ¹³C-Arachidonic Acid | 0.05% | Variable | Humans | [11] |
| ¹³C Recovery in Breath (Oxidation) | 16.8 - 25.1% (after 12h) | - | Humans | [11] |
Concentrations of oxidized linoleic acid metabolites have also been quantified in plasma.
| Metabolite | Mean Concentration (nmol/L) | Species | Reference |
| 9-HODE | 57.8 ± 18.7 | Rat | [12] |
| 13-HODE | 123.2 ± 31.1 | Rat | [12] |
| 9-oxoODE | 218.1 ± 53.7 | Rat | [12] |
| 13-oxoODE | 57.8 ± 19.2 | Rat | [12] |
Experimental Protocols for Tracer Studies
The successful execution of tracer studies to investigate linoleic acid metabolism requires meticulous planning and execution of experimental protocols. The following sections outline key methodologies.
General Experimental Workflow
A typical in vivo tracer study involves several key stages, from tracer administration to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of linoleic acid into arachidonic acid by cultured murine and human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Dietary Linoleic Acid and Its Oxidized Metabolites Exacerbate Liver Injury Caused by Ethanol via Induction of Hepatic Proinflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 8. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allometric scaling of dietary linoleic acid on changes in tissue arachidonic acid using human equivalent diets in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of linoleic acid in healthy subjects after intake of a single dose of (13)C-linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Linoleic Acid in Cell Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a fundamental component of cellular membranes and a key precursor to a diverse array of signaling molecules. Beyond its structural roles, LA and its metabolites are integral players in a complex network of cell signaling pathways that govern physiological and pathophysiological processes, including inflammation, metabolic regulation, cell proliferation, and immune responses. This technical guide provides a comprehensive overview of the pivotal role of linoleic acid in cell signaling, with a focus on its metabolic conversion into bioactive lipids and their subsequent interactions with nuclear receptors and G-protein coupled receptors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms orchestrated by this ubiquitous fatty acid.
Metabolism of Linoleic Acid to Bioactive Signaling Molecules
Linoleic acid is not merely a passive structural component but is actively metabolized into a cascade of potent signaling molecules. The enzymatic conversion of LA is a critical control point, dictating the balance between pro-inflammatory and anti-inflammatory signals, among other cellular responses. The primary metabolic pathways include the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems.
Upon release from membrane phospholipids by phospholipase A2 (PLA2), LA can be converted to arachidonic acid (AA), which is a substrate for the synthesis of well-known eicosanoids like prostaglandins and leukotrienes.[1][2] Furthermore, LA itself is a direct substrate for LOX and CYP enzymes, leading to the production of hydroxyoctadecadienoic acids (HODEs), such as 9-HODE and 13-HODE, and epoxy-octadecenoic acids (EpOMEs).[3] These metabolites are not mere byproducts but are now recognized as critical signaling molecules with distinct receptor targets and downstream effects.
Linoleic Acid Metabolites as Ligands for Peroxisome Proliferator-Activated Receptors (PPARs)
A significant aspect of linoleic acid signaling is mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors.[4] LA itself and, more potently, its oxidized metabolites like 9-HODE and 13-HODE, are endogenous ligands for PPARα and PPARγ.[1][5] Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism, inflammation, and cell differentiation.[3] For instance, activation of PPARγ by 13-HODE can lead to the upregulation of genes involved in lipid uptake and reverse cholesterol transport, which is a protective mechanism in early atherosclerosis.[6][7]
G-Protein Coupled Receptor (GPCR) Signaling Activated by Linoleic Acid and its Derivatives
Linoleic acid and its metabolites also exert their effects through cell surface G-protein coupled receptors (GPCRs). Long-chain fatty acids, including LA, are ligands for GPR40 (also known as FFA1) and GPR120.[8][9] Activation of these Gq-coupled receptors stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling cascade can influence a variety of cellular processes, including insulin secretion and hormone release.[10][11]
Furthermore, specific LA metabolites have their own GPCR targets. For example, 9-HODE is a potent ligand for GPR132 (also known as G2A), and its activation is linked to pro-inflammatory responses and apoptosis.[2][6]
Role in Pro-inflammatory Signaling Cascades
While essential for health, an excessive intake of linoleic acid, particularly when not balanced by omega-3 fatty acids, can promote a pro-inflammatory state. LA can induce inflammatory events in vascular endothelial cells through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[12] This activation can lead to the downstream activation of the transcription factor NF-κB, a master regulator of inflammation. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and adhesion molecules, contributing to vascular inflammation and the pathogenesis of atherosclerosis.[12]
Quantitative Data on Linoleic Acid and Metabolite Signaling
The following tables summarize key quantitative data related to the interaction of linoleic acid and its metabolites with various signaling components.
Table 1: Receptor Binding and Activation by Linoleic Acid and its Metabolites
| Ligand | Receptor | Assay Type | Value | Cell Type/System | Reference |
| Conjugated Linoleic Acid (9Z, 11E) | PPARα | Scintillation Proximity Assay | IC50: 140 nM | Human PPARα | [13] |
| Conjugated Linoleic Acid (10E, 12Z) | PPARα | Scintillation Proximity Assay | IC50: >140 nM | Human PPARα | [13] |
| Linoleic Acid | GPR40 | Calcium Mobilization | EC50: ~5 µM | CHO cells | [14] |
| 9-HODE | GPR132 (G2A) | IP-1 Accumulation | EC50: 7.5 µM | CHO-K1 cells | [15] |
| 13-HODE | PPARγ | Luciferase Reporter Assay | ~2-fold activation at 30 µM | 3T3-L1 cells | [16] |
| Linoleic Acid | PPARγ | Ligand Binding | Kd: 1 µM | [17] | |
| 9-HODE | PPARγ | Ligand Binding | Kd: 10-20 µM | [17] | |
| 13-HODE | PPARγ | Ligand Binding | Kd: 10-20 µM | [17] |
Table 2: Effects of Linoleic Acid and its Metabolites on Gene and Protein Expression
| Treatment | Target Gene/Protein | Fold Change / Effect | Cell Type | Reference |
| trans-10, cis-12 CLA (80 µM) | 918 genes altered | >1.6-fold change | Caco-2 cells | [18] |
| trans-10, cis-12 CLA | PPARγ | 2.82-fold increase | Caco-2 cells | [19] |
| trans-10, cis-12 CLA | APOAIV | 6.98-fold increase | Caco-2 cells | [19] |
| trans-10, cis-12 CLA | ABCA1 | 4.63-fold decrease | Caco-2 cells | [19] |
| LA (100 µM) | IL-8 secretion | Significant increase in CF cells | Human airway epithelial cells | [11] |
| LA (100 µM) | PGE2 secretion | Significant increase in CF cells | Human airway epithelial cells | [11] |
| CLA supplementation | TNF-α (serum) | Significant decrease | Human adults | [20] |
| CLA supplementation | IL-6 (serum) | Significant decrease | Human adults | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of linoleic acid signaling pathways.
PPARγ Ligand Binding Assay (Competitive Fluorescence-Based)
This protocol is adapted from commercially available kits for screening potential PPARγ ligands.
Objective: To determine if linoleic acid or its metabolites can bind to the PPARγ ligand-binding domain (LBD).
Principle: The assay measures the displacement of a fluorescent probe with high affinity for the PPARγ LBD by a test compound. A decrease in fluorescence indicates competitive binding.
Materials:
-
Human recombinant PPARγ LBD
-
PPARγ assay buffer
-
Fluorescent PPARγ probe
-
DMSO
-
Test compounds (Linoleic acid, 9-HODE, 13-HODE, etc.) dissolved in DMSO
-
Positive control ligand (e.g., Rosiglitazone)
-
384-well black plate
-
Multi-well spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and bring to room temperature.
-
Prepare a working solution of the fluorescent probe by diluting it in DMSO according to the manufacturer's instructions.
-
Prepare serial dilutions of test compounds and the positive control in DMSO.
-
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound, positive control, or DMSO (for no-ligand control) to the appropriate wells of the 384-well plate.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing PPARγ assay buffer and the PPARγ LBD protein.
-
Add the diluted fluorescent probe to the master mix.
-
-
Assay Execution:
-
Dispense the reaction mixture into each well of the 384-well plate.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 375/465 nm).
-
-
Data Analysis:
-
Calculate the percentage of probe displacement for each concentration of the test compound relative to the controls.
-
Plot the percentage of displacement against the log of the test compound concentration to determine the IC50 value.
-
GPR40-Mediated Calcium Mobilization Assay
This protocol outlines a method to assess the activation of GPR40 by linoleic acid by measuring changes in intracellular calcium.
Objective: To determine if linoleic acid activates GPR40 and leads to an increase in intracellular calcium.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by a ligand, intracellular calcium is released, causing an increase in fluorescence that can be measured in real-time.
Materials:
-
HEK293 cells stably expressing GPR40
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Linoleic acid stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Seed the GPR40-expressing HEK293 cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO2.
-
-
Ligand Preparation:
-
Prepare serial dilutions of linoleic acid in assay buffer at a concentration 5-10 times the final desired concentration.
-
-
Assay Measurement:
-
Place the cell plate and the ligand plate in the fluorescence microplate reader.
-
Set the instrument to record a baseline fluorescence reading for a short period.
-
Program the instrument to automatically inject the linoleic acid solutions into the wells while continuously recording the fluorescence signal.
-
Continue recording for a few minutes after injection to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is measured.
-
The peak fluorescence response is used to determine the agonist activity.
-
Plot the peak response against the log of the linoleic acid concentration to generate a dose-response curve and calculate the EC50 value.
-
Western Blotting for LA-induced MAPK (ERK1/2) Activation
This protocol details the detection of phosphorylated ERK1/2 as a marker of MAPK pathway activation in response to linoleic acid treatment.
Objective: To determine if linoleic acid treatment leads to the phosphorylation of ERK1/2 in a specific cell type.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
Materials:
-
Cell line of interest (e.g., vascular endothelial cells)
-
Culture medium and supplements
-
Linoleic acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with different concentrations of linoleic acid for various time points. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total ERK1/2):
-
Strip the membrane of the first set of antibodies using a stripping buffer.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-ERK1/2 band to the total ERK1/2 band for each sample.
-
Express the results as fold-change relative to the untreated control.
-
Conclusion
Linoleic acid is a multifaceted signaling molecule whose biological effects are intricately linked to its metabolic conversion into a diverse array of bioactive lipids. These metabolites orchestrate a wide range of cellular responses by activating specific nuclear receptors and G-protein coupled receptors. The signaling pathways initiated by linoleic acid and its derivatives are central to the regulation of metabolism, inflammation, and cell fate. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers and drug development professionals aiming to modulate these processes for therapeutic benefit. This guide provides a foundational framework for further investigation into the complex and dynamic role of linoleic acid in cellular signaling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linoleic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]
- 15. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Enrichment Strategies for Linoleic Acid Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isotopic enrichment strategies for studying the metabolism and biological roles of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid. Understanding the metabolic fate of LA is crucial for elucidating its involvement in various physiological and pathological processes, including inflammation, cardiovascular disease, and metabolic syndrome. Stable isotope labeling, coupled with advanced analytical techniques, offers a powerful approach to trace the intricate pathways of LA metabolism in vivo and in vitro.
Core Concepts in Isotopic Labeling for Linoleic Acid Studies
Isotopic labeling involves the incorporation of stable, non-radioactive isotopes, such as Deuterium (²H or D) or Carbon-13 (¹³C), into the linoleic acid molecule.[1][] These labeled molecules, often referred to as tracers, are chemically identical to their unlabeled counterparts and are metabolized through the same pathways.[3] This allows researchers to track the absorption, distribution, metabolism, and excretion of LA and its downstream metabolites with high precision and sensitivity.[][4]
The primary analytical methods for detecting and quantifying isotopically labeled fatty acids and their metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These techniques separate complex mixtures of lipids and provide information on the mass-to-charge ratio of molecules, allowing for the differentiation between labeled and unlabeled species.[6]
Isotopic Labeling Approaches
The choice of isotope and labeling position depends on the specific research question.
-
Deuterium (²H) Labeling: Deuterated LA is frequently used in tracer studies.[5][7] Labeling with more than three deuterium atoms shifts the mass of the analyte sufficiently to be distinguished from the natural abundance of isotopes.[5] Specific deuteration at the bis-allylic position (C-11) can be used to study lipid peroxidation, as the C-H bond at this position is susceptible to hydrogen abstraction, initiating the oxidation cascade.[8][9]
-
Carbon-13 (¹³C) Labeling: Uniformly ¹³C-labeled linoleic acid ([U-¹³C]LA) is another common tracer.[5][10] This approach is particularly useful for high-precision measurements using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[5] Site-specific ¹³C labeling can also be synthesized to probe specific enzymatic reactions.[11]
Experimental Protocols
In Vivo Human and Animal Studies
A common experimental design involves the oral administration of a known amount of isotopically labeled linoleic acid, followed by the collection of biological samples over time.[12][13][14]
Protocol: Oral Administration of ¹³C-Linoleic Acid in Humans
-
Subject Preparation: Healthy subjects are typically fasted overnight before the study.[14]
-
Tracer Administration: A single bolus of uniformly labeled ¹³C-linoleic acid (e.g., 45 mg) is dissolved in a carrier oil (e.g., 8 g olive oil) and ingested by the subjects.[14]
-
Sample Collection:
-
Blood: Blood samples are collected at multiple time points before and after tracer ingestion (e.g., 0, 5, 7, 11, 24, 48, 72, 168, and 336 hours).[14] Plasma is separated for lipid analysis.
-
Breath: Breath samples can be collected to measure the expiration of ¹³CO₂ resulting from the oxidation of the labeled LA.[13][14]
-
-
Sample Preparation for Analysis:
-
Lipid Extraction: Total lipids are extracted from plasma using methods like the Folch or Bligh-Dyer procedures.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified, and the fatty acids are converted to their methyl esters for GC-MS or GC-C-IRMS analysis.
-
-
Analysis:
Cell Culture Studies (SILFAC)
Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) is a technique used to study lipid metabolism in vitro.[]
Protocol: SILFAC with Deuterated Linoleic Acid
-
Cell Culture: Cells of interest (e.g., keratinocytes, hepatocytes) are cultured in appropriate media.[15][16]
-
Tracer Incubation: The culture medium is supplemented with a known concentration of deuterated linoleic acid (e.g., D2-LA).[15]
-
Incubation Time: Cells are incubated with the labeled fatty acid for a specific period to allow for its incorporation into cellular lipids.
-
Cell Harvesting and Lipid Extraction: Cells are harvested, and lipids are extracted.
-
Analysis: The incorporation of the deuterated label into different lipid classes (e.g., phospholipids, triglycerides) is quantified using LC-MS.[][15]
Data Presentation: Quantitative Insights from Isotopic Studies
The following tables summarize key quantitative data from various isotopic enrichment studies on linoleic acid.
| Study Parameter | Tracer | Dose | Organism/System | Key Findings | Reference |
| Oxidation | [U-¹³C]Linoleic Acid | 45 mg (oral) | Healthy Humans | 16.8% to 25.1% of the ingested tracer was recovered as ¹³CO₂ in breath over 12 hours. | [14] |
| [U-¹³C]Linoleic Acid | 1 mg/kg (oral) | Newborn Infants | 7.4 ± 0.6% of the ingested tracer was oxidized to CO₂ over 6 hours. | [13] | |
| Conversion to Metabolites | Deuterated 18:2n-6 | Oral dose | Young Adult Males | Total conversion to n-6 metabolites was 1.0-2.2%. | [17] |
| [U-¹³C]Linoleic Acid | 45 mg (oral) | Healthy Humans | Peak amount of ¹³C-18:3n-6 was 0.04% of the dose; ¹³C-20:3n-6 was 0.06% of the dose. | [14] | |
| [U-¹³C]Linoleic Acid | 1 mg/kg (oral) | Newborn Infants | The contribution of endogenous synthesis to the total plasma long-chain polyunsaturated fatty acid pool was small. | [13] | |
| Incorporation into Plasma Lipids | [U-¹³C]Linoleic Acid | 45 mg (oral) | Healthy Humans | Peak amount of ¹³C-18:2n-6 in plasma total lipids was 7.6% of the dose at ~17 hours. | [14] |
| Deuterated 18:2n-6 | Oral dose | Young Adult Males | Concentrations of deuterated 18:2n-6 in plasma total lipid ranged from 949.2 to 1743.3 µg/ml. | [17] | |
| Effect of Dietary Linoleic Acid | Deuterated 18:2n-6 and 18:3n-3 | Oral dose | Young Adult Males | Increasing dietary 18:2n-6 from 15 to 30 g/day reduced the conversion of deuterated 18:2n-6 and 18:3n-3 by 40-54%. | [17] |
Visualization of Key Pathways and Workflows
Linoleic Acid Metabolic Pathway
Caption: Metabolic conversion of linoleic acid to arachidonic acid and eicosanoids.[18][19][20]
Experimental Workflow for In Vivo Tracer Studies
Caption: A generalized workflow for in vivo linoleic acid tracer studies.
Linoleic Acid-Induced Pro-inflammatory Signaling
Caption: Signaling pathways activated by linoleic acid leading to inflammation.[21]
Applications in Research and Drug Development
Isotopic enrichment strategies are invaluable for:
-
Nutritional Science: Assessing the metabolic fate of dietary linoleic acid and the efficiency of its conversion to long-chain polyunsaturated fatty acids.[12][22]
-
Disease Pathophysiology: Investigating the dysregulation of linoleic acid metabolism in conditions like metabolic syndrome, cardiovascular disease, and inflammatory disorders.[23][24]
-
Drug Development: Evaluating the effects of pharmaceutical interventions on lipid metabolism and signaling pathways involving linoleic acid and its metabolites.[][25]
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs that are structurally related to or interact with fatty acid pathways.
Conclusion
Isotopic enrichment strategies provide a robust and versatile toolkit for dissecting the complex metabolism of linoleic acid. By combining stable isotope labeling with sensitive analytical techniques, researchers can gain detailed insights into the metabolic fluxes and regulatory mechanisms governing LA's biological functions. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals engaged in lipid research and the development of novel therapeutics targeting lipid-related diseases.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]
- 9. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolism of linoleic acid in healthy subjects after intake of a single dose of (13)C-linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary linoleic acid influences desaturation and acylation of deuterium-labeled linoleic and linolenic acids in young adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Reactome | Linoleic acid (LA) metabolism [reactome.org]
- 20. news-medical.net [news-medical.net]
- 21. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The use of stable isotope techniques for nutritional and metabolic research in paediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Preliminary Studies on Linoleic Acid Metabolism In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the in vivo metabolism of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid. The guide covers the core metabolic pathways, key enzymatic players, and the downstream signaling cascades affected by LA and its metabolites. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the physiological and pathological roles of linoleic acid.
Introduction to Linoleic Acid Metabolism
Linoleic acid (18:2n-6) is an essential fatty acid that cannot be synthesized by the human body and must be obtained from the diet. It is a precursor for the biosynthesis of a variety of bioactive lipids that play crucial roles in cellular signaling, inflammation, and membrane structure. The in vivo metabolism of linoleic acid is a complex process involving multiple enzymatic pathways, primarily occurring in the endoplasmic reticulum and peroxisomes.
Metabolic Pathways of Linoleic Acid
The metabolism of linoleic acid in vivo can be broadly categorized into two main pathways: the desaturation and elongation pathway, and the cytochrome P450 (CYP) pathway.
Desaturation and Elongation Pathway
This is the primary pathway for the conversion of linoleic acid into longer-chain polyunsaturated fatty acids, most notably arachidonic acid (AA). This multi-step process involves a series of desaturation and elongation reactions catalyzed by specific enzymes.
The key steps are:
-
Conversion to γ-Linolenic Acid (GLA): Linoleic acid is first converted to γ-linolenic acid (18:3n-6) by the enzyme Δ6-desaturase (FADS2).[1]
-
Elongation to Dihomo-γ-Linolenic Acid (DGLA): GLA is then elongated to dihomo-γ-linolenic acid (20:3n-6) by an elongase enzyme.[2]
-
Conversion to Arachidonic Acid (AA): DGLA is subsequently converted to arachidonic acid (20:4n-6) by the enzyme Δ5-desaturase (FADS1).[1]
Arachidonic acid is a pivotal signaling molecule that can be further metabolized into a wide array of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation and other physiological processes.[3]
Figure 1: Desaturation and elongation pathway of linoleic acid.
Cytochrome P450 Pathway
In addition to the desaturase/elongase pathway, linoleic acid can be metabolized by cytochrome P450 (CYP) enzymes. This pathway leads to the formation of various oxidized metabolites, primarily epoxyoctadecenoic acids (EpOMEs) and hydroxyoctadecadienoic acids (HODEs).
The main products of this pathway include:
-
9- and 13-HODE (Hydroxyoctadecadienoic acid): These are produced via the action of lipoxygenases (LOX) and CYP monooxygenases.[4]
-
9,10- and 12,13-DiHOME (Dihydroxyoctadecenoic acid): These are formed from the corresponding epoxides by soluble epoxide hydrolase (sEH).
These oxidized metabolites have been implicated in various signaling processes, including inflammation and vascular function.[4]
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
The Conversion of Linoleic Acid to Arachidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic conversion of the essential fatty acid, linoleic acid (LA), into the biologically crucial arachidonic acid (AA). This pathway is of significant interest in various research fields, including inflammation, neuroscience, and cardiovascular disease, due to the role of arachidonic acid as a precursor to a vast array of signaling molecules. This document outlines the core enzymatic steps, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and experimental workflows.
The Enzymatic Pathway of Arachidonic Acid Synthesis from Linoleic Acid
The conversion of linoleic acid to arachidonic acid is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum of cells, with the liver being a major site of this bioconversion.[1][2] The pathway involves a series of desaturation and elongation reactions catalyzed by specific enzymes.
The key steps are as follows:
-
Δ6-Desaturation: The process is initiated by the enzyme delta-6-desaturase (Δ6D) , encoded by the FADS2 gene. This enzyme introduces a double bond at the sixth carbon from the carboxyl end of linoleic acid (18:2n-6), converting it to γ-linolenic acid (GLA; 18:3n-6). This is considered the rate-limiting step in the pathway.[3][4]
-
Elongation: Subsequently, elongase (likely ELOVL5) adds a two-carbon unit to GLA, forming dihomo-γ-linolenic acid (DGLA; 20:3n-6).
-
Δ5-Desaturation: Finally, the enzyme delta-5-desaturase (Δ5D) , encoded by the FADS1 gene, introduces a double bond at the fifth carbon of DGLA to produce arachidonic acid (AA; 20:4n-6).
This synthesized arachidonic acid is then typically incorporated into the phospholipids of cell membranes, from where it can be released by phospholipases to serve as a substrate for the synthesis of eicosanoids, a diverse group of signaling molecules including prostaglandins, thromboxanes, and leukotrienes.
Quantitative Data
The efficiency and kinetics of the linoleic acid to arachidonic acid conversion have been the subject of numerous studies. The following tables summarize key quantitative data from research in both human and animal models.
Table 1: Enzyme Kinetics of Human Desaturases
| Enzyme | Substrate | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Δ6-Desaturase | Linoleic Acid (18:2n-6) | 6.5 | 7.5 | [5][6] |
| Δ5-Desaturase | Dihomo-γ-linolenic Acid (20:3n-6) | 3.9 | 9.1 | [5][6] |
Table 2: In Vivo Conversion and Plasma Concentrations in Rats
| Parameter | Value | Unit | Reference |
| Steady-state conversion coefficient of LA to AA | 5.4 x 10-3 | min-1 | [7] |
| Conversion rate of LA to AA | 16.1 | μmol/day | [7] |
| Plasma Unesterified Linoleic Acid Concentration | 219 | nmol/ml | [2] |
| Plasma Unesterified Arachidonic Acid Concentration | 27.8 | nmol/ml | [2] |
Experimental Protocols
Investigating the conversion of linoleic acid to arachidonic acid requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Microsome Isolation for Desaturase Activity Assays
Microsomes, which are vesicles formed from the endoplasmic reticulum, are the primary site of fatty acid desaturation and elongation. Their isolation is a critical first step for in vitro enzyme activity assays.
Protocol:
-
Tissue Homogenization:
-
Excise and weigh fresh or thawed frozen tissue (e.g., liver) and place it in a pre-chilled Dounce homogenizer.[8][9][10]
-
Add ice-cold homogenization buffer (e.g., 250 mM sucrose, 6 mM HEPES, pH 7.4, supplemented with protease inhibitors) at a ratio of approximately 3 mL per gram of tissue.[10][11]
-
Homogenize on ice with 10-15 strokes of a tight-fitting pestle.[9][10]
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and perform a low-speed centrifugation at 10,000 x g for 15-20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[8][9]
-
Carefully collect the supernatant (post-mitochondrial fraction).
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 - 125,000 x g for 60-90 minutes at 4°C to pellet the microsomes.[11]
-
-
Microsome Resuspension and Storage:
-
Discard the supernatant and gently wash the microsomal pellet with homogenization buffer.
-
Resuspend the pellet in a suitable storage buffer (e.g., 50 mM Mannitol, 20 mM HEPES, pH 7.5) to a desired protein concentration.[10][11]
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquot and store the microsomal preparation at -80°C until use.
-
In Vitro Desaturase Activity Assay using Radiolabeled Substrates
This assay measures the activity of Δ6- and Δ5-desaturases by quantifying the conversion of a radiolabeled substrate to its product.
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (typically 0.5 mg/ml).[12]
-
Reaction buffer (e.g., phosphate buffer, pH 7.2).
-
Cofactors: ATP, CoA, NADH, or NADPH.[13]
-
Radiolabeled substrate: [1-14C]linoleic acid for Δ6-desaturase assay or [1-14C]dihomo-γ-linolenic acid for Δ5-desaturase assay. The substrate concentration should be varied to determine enzyme kinetics.
-
-
-
Incubation:
-
Initiate the reaction by adding the microsomal preparation to the pre-warmed reaction mixture.
-
Incubate at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Saponification:
-
Stop the reaction by adding a solution of potassium hydroxide in methanol.[14]
-
Saponify the lipids by heating the mixture (e.g., at 80°C for 60 minutes) to release the fatty acids.
-
-
Fatty Acid Extraction:
-
Acidify the mixture with hydrochloric acid.
-
Extract the fatty acids using an organic solvent such as hexane or iso-octane.[15]
-
-
Separation and Quantification:
-
Separate the radiolabeled substrate and product using reverse-phase high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[5][6][12]
-
Quantify the radioactivity in the substrate and product peaks using a scintillation counter.
-
Calculate the enzyme activity as pmol or nmol of product formed per minute per mg of protein.
-
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of fatty acids in biological samples, providing a detailed fatty acid profile.
Protocol:
-
Lipid Extraction:
-
Homogenize the tissue or cell sample in a solvent mixture, typically chloroform:methanol (2:1, v/v), following the method of Folch or Bligh and Dyer.
-
Add an internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) for quantification.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Transesterify the fatty acids to their methyl esters (FAMEs) by heating with a reagent such as 14% boron trifluoride in methanol or methanolic HCl.[16] This step is crucial for making the fatty acids volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC equipped with a capillary column suitable for fatty acid separation (e.g., a polar column like a CP-Wax 52CB).[17]
-
Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation. For example, start at 80°C, ramp to 220°C, and then to 240°C.[16]
-
Use helium as the carrier gas.[16]
-
The mass spectrometer will detect and identify the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.
-
-
Quantification:
-
Quantify the individual fatty acids by comparing their peak areas to that of the internal standard and a standard curve of known fatty acid concentrations.
-
In Vivo Stable Isotope Tracer Studies
Stable isotope tracers allow for the non-invasive measurement of fatty acid metabolism and conversion rates in living organisms, including humans.[7][18][19]
Protocol:
-
Tracer Administration:
-
Sample Collection:
-
Collect blood samples at various time points after tracer administration.
-
Separate plasma from the blood samples.
-
-
Lipid Extraction and Analysis:
-
Extract total lipids from the plasma samples.
-
Isolate different lipid fractions (e.g., phospholipids, triglycerides, free fatty acids) if desired, using TLC or solid-phase extraction.
-
Prepare FAMEs from the lipid fractions.
-
-
Mass Spectrometry Analysis:
-
Analyze the FAMEs by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment of linoleic acid and its metabolites (GLA, DGLA, and AA).
-
-
Kinetic Modeling:
-
Use the isotopic enrichment data to calculate the fractional conversion rate and absolute conversion rate of linoleic acid to arachidonic acid using appropriate kinetic models.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Enzymatic pathway of linoleic acid to arachidonic acid conversion.
Experimental Workflow Diagram
Caption: A typical experimental workflow for measuring desaturase activity.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in human plasma essential fatty acid levels as a result of administration of linoleic acid and gamma-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects. | Semantic Scholar [semanticscholar.org]
- 7. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.cn [abcam.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of a stearoyl CoA Desaturase form Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 15. lipidmaps.org [lipidmaps.org]
- 16. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]
- 17. pnas.org [pnas.org]
- 18. In vivo conversion of linoleic acid to arachidonic acid in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo conversion of 18- and 20-C essential fatty acids in rats using the multiple simultaneous stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Quantitative Analysis of Linoleic Acid Using Linoleic Acid-¹³C₁₈ as an Internal Standard
Application Note
This document provides a detailed protocol for the quantitative analysis of linoleic acid in biological samples using Linoleic acid-¹³C₁₈ as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for variations in sample preparation, extraction, and instrument response.[1][2] This method is applicable to various biological matrices, including plasma, serum, tissues, and cells, and is intended for researchers, scientists, and professionals in drug development and lipidomics.
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid that plays a crucial role in various physiological processes. Its metabolism leads to the production of signaling molecules that are involved in inflammation and cellular signaling.[3][4] Accurate quantification of linoleic acid is therefore critical for understanding its role in health and disease.
This protocol outlines procedures for sample preparation, including lipid extraction and derivatization, followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of linoleic acid using a stable isotope-labeled internal standard. These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Validation Parameters for Linoleic Acid Quantification
| Parameter | Result | Citation |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.4 ppb | [5] |
| Limit of Quantification (LOQ) | 1 ppb | [5] |
| Recovery | 87.25–119.44% | [5] |
| Intra-day Precision (RSD) | < 6.96% | [5] |
| Inter-day Precision (RSD) | < 6.96% | [5] |
Experimental Protocols
Materials and Reagents
-
Linoleic acid standard (Sigma-Aldrich)
-
Linoleic acid-¹³C₁₈ (CLM-6855, Cambridge Isotope Laboratories, Inc.)[6]
-
Solvents (HPLC or GC grade): Methanol, Acetonitrile, Iso-octane, Hexane, Chloroform, Isopropanol
-
Reagents for extraction: Hydrochloric acid (HCl), Potassium hydroxide (KOH)
-
Reagents for derivatization:
-
For GC-MS: Boron trifluoride (BF₃) in Methanol or Pentafluorobenzyl (PFB) bromide and N,N-Diisopropylethylamine (DIPEA)
-
For LC-MS/MS: Formic acid, Ammonium acetate
-
-
Biological matrix (e.g., plasma, tissue homogenate)
Preparation of Standard Solutions
-
Linoleic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of linoleic acid in 10 mL of methanol.
-
Linoleic Acid-¹³C₁₈ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Linoleic acid-¹³C₁₈ in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the linoleic acid stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of Linoleic acid-¹³C₁₈ at a fixed concentration (e.g., 100 ng/mL) in methanol. This solution will be added to all samples, calibration standards, and quality controls.
Sample Preparation (Lipid Extraction)
The following is a general protocol for lipid extraction from plasma. This can be adapted for other biological matrices.[7]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the Linoleic acid-¹³C₁₈ internal standard spiking solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a new clean glass tube.
-
Repeat the extraction of the aqueous layer with another 2 mL of the chloroform:methanol mixture.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
For GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
For LC-MS/MS Analysis (no derivatization required for free fatty acids):
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).
-
Vortex and transfer to an LC vial for analysis.[8]
Instrumental Analysis
GC-MS Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
MSD Transfer Line Temperature: 280°C
-
Mass Range: m/z 50-550
-
Ions to Monitor (SIM mode):
-
Linoleic acid methyl ester: m/z 294.2 (quantifier), 67, 81 (qualifiers)
-
Linoleic acid-¹³C₁₈ methyl ester: m/z 312.2 (quantifier)
-
LC-MS/MS Conditions (Example):
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent)
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm)[9]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate linoleic acid from other fatty acids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Linoleic acid: Precursor ion m/z 279.2 -> Product ion m/z 279.2 (quantifier)
-
Linoleic acid-¹³C₁₈: Precursor ion m/z 297.2 -> Product ion m/z 297.2 (quantifier)
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the linoleic acid standard to the Linoleic acid-¹³C₁₈ internal standard against the concentration of the linoleic acid standard.
-
Quantification: Determine the concentration of linoleic acid in the samples by calculating the peak area ratio of the endogenous linoleic acid to the Linoleic acid-¹³C₁₈ internal standard and interpolating the concentration from the calibration curve.
Diagrams
Caption: Experimental workflow for the quantification of linoleic acid.
Caption: Metabolic pathway of linoleic acid.[3][4][10]
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. news-medical.net [news-medical.net]
- 5. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time | MDPI [mdpi.com]
- 6. Linoleic acid (18:2) (U-¹³Cââ, 98%) (<10% ððð , ð¡ðððð isomer) CP 94% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. iris.unitn.it [iris.unitn.it]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Lipidomics of Linoleic Acid and Related Lipids using Stable Isotope-Labeled Linoleic Acid-13C18 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for drug development. Accurate and robust quantification of individual lipid species is crucial for these studies. Linoleic acid, an essential omega-6 fatty acid, and its metabolites are involved in numerous physiological and pathological processes, including inflammation and cell signaling. This application note provides a detailed protocol for the quantitative analysis of linoleic acid and other lipids in biological matrices using a stable isotope-labeled internal standard, Linoleic acid-13C18, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a uniformly 13C-labeled internal standard is the gold standard for mass spectrometry-based quantification as it corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, thus ensuring high accuracy and precision.[1][2]
Principle
This method utilizes the principle of stable isotope dilution. A known amount of this compound is spiked into the biological sample at the beginning of the sample preparation process. This "heavy" internal standard co-elutes with the endogenous "light" analyte (unlabeled linoleic acid) during liquid chromatography. The mass spectrometer is set to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte in the sample by referencing a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Chloroform (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Standards: Linoleic acid (≥99%), this compound (uniformly labeled, ≥98%)
-
Reagents: Butylated hydroxytoluene (BHT), Nitrogen gas (high purity)
-
Sample Preparation: Centrifuge tubes (1.5 mL and 15 mL), glass Pasteur pipettes, evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of linoleic acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol to the mark. These stocks can be stored at -20°C for up to 6 months.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of linoleic acid by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from the Folch method for lipid extraction.[1]
-
Sample Homogenization:
-
For plasma or serum samples, thaw on ice. For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
-
Internal Standard Spiking:
-
To 100 µL of the sample (plasma, serum, or tissue homogenate) in a glass tube, add 10 µL of the 100 ng/mL this compound working solution.
-
Add a small amount of antioxidant such as BHT to prevent auto-oxidation of polyunsaturated fatty acids.
-
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:isopropanol with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-100% B; 8-10 min: 100% B; 10.1-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions should be optimized on the specific instrument being used. Fatty acids are typically analyzed in negative ion mode as [M-H]-.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Linoleic Acid | 279.2 | 279.2 (or a characteristic fragment) | 100 | Optimize |
| This compound | 297.3 | 297.3 (or a characteristic fragment) | 100 | Optimize |
Note: The precursor ion for this compound is calculated based on its molecular weight (298.3 g/mol ). The product ion and collision energy should be empirically determined by infusing the standard into the mass spectrometer.
Data Presentation
Quantitative Data Summary
The following tables provide representative data for the quantification of linoleic acid using this compound as an internal standard.
Table 1: Calibration Curve for Linoleic Acid
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (R²) | >0.995 |
Table 2: Method Validation Data for Linoleic Acid Quantification
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery (%) | 92.5 ± 5.3 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
These are example values and should be determined for each specific assay and matrix.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of lipids using this compound by LC-MS/MS.
References
Application Notes and Protocols for GC-MS Analysis of Fatty Acid Methyl Esters with ¹³C Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1] This process increases their volatility and thermal stability, leading to better chromatographic separation and detection.[2] The use of stable isotope-labeled internal standards, such as ¹³C-labeled fatty acids, is crucial for accurate and precise quantification. These internal standards behave almost identically to their unlabeled counterparts during sample preparation and analysis, effectively correcting for variations in extraction efficiency, derivatization yield, and instrument response.[3]
This document provides detailed protocols for the extraction, derivatization, and GC-MS analysis of FAMEs using ¹³C internal standards, along with guidelines for data processing and quality control.
Experimental Protocols
Materials and Reagents
-
Solvents (HPLC or GC grade): Hexane, Chloroform, Methanol, Heptane
-
Reagents for Derivatization:
-
Internal Standards: ¹³C-labeled fatty acid standards (e.g., ¹³C-Palmitic acid, ¹³C-Stearic acid, etc.) corresponding to the analytes of interest. A stock solution of the internal standard mix should be prepared in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).[4]
-
FAME Standards: A certified FAME standard mix for instrument calibration and quality control.[1]
-
Other Reagents: Sodium Chloride (NaCl) solution (0.9%), Anhydrous Sodium Sulfate.
Sample Preparation: Lipid Extraction and Derivatization
A critical step in FAME analysis is the efficient extraction of lipids from the sample matrix followed by their conversion to FAMEs. The choice between acid-catalyzed and base-catalyzed derivatization depends on the nature of the fatty acids to be analyzed (free fatty acids vs. esterified fatty acids).
Protocol 2.1: Lipid Extraction (Folch Method)
-
Homogenize the sample (e.g., tissue, cells, plasma) in a 2:1 chloroform:methanol solution.
-
Add a known amount of the ¹³C-labeled internal standard solution to the homogenate.
-
Vortex the mixture thoroughly and allow it to stand for at least 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
Protocol 2.2: Acid-Catalyzed Derivatization (for total fatty acids)
This method is suitable for the transesterification of esterified fatty acids and the esterification of free fatty acids.
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.[6]
-
Seal the vial and heat at 80-100°C for 1-2 hours.[6]
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The hexane extraction can be repeated to improve recovery.[6]
-
Dry the pooled hexane extracts over anhydrous sodium sulfate before analysis.
Protocol 2.3: Base-Catalyzed Derivatization (for transesterification)
This is a rapid method for the transesterification of glycerolipids but is not effective for esterifying free fatty acids.[5]
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.[4]
-
Vortex and let the reaction proceed at room temperature for 10-20 minutes.[5]
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Workflow for FAME Analysis
Caption: Experimental workflow for GC-MS analysis of FAMEs.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes.
Table 1: Example GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column[4] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[7] |
| Injector Temperature | 250°C[8] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 50:1)[8] |
| Oven Temperature Program | Initial 70°C, hold for 2 min; ramp at 5°C/min to 240°C, hold for 5 min[9] |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-550) |
| Transfer Line Temp. | 240°C[9] |
| Ion Source Temp. | 230°C[9] |
| Quadrupole Temp. | 150°C[9] |
For quantitative analysis using ¹³C internal standards, SIM mode is often preferred for its higher sensitivity and selectivity. [10] The selected ions should include a characteristic ion for each unlabeled FAME and its corresponding ¹³C-labeled internal standard.
Logical Relationship for Quantification
Caption: Logic for quantification using an internal standard.
Data Presentation and Analysis
Calibration Curve
A calibration curve is essential for accurate quantification. Prepare a series of calibration standards containing known concentrations of the unlabeled FAMEs and a constant concentration of the ¹³C-labeled internal standards.
Table 2: Example Calibration Curve Data for Palmitic Acid (C16:0)
| Concentration of C16:0 (µg/mL) | Peak Area of C16:0 | Peak Area of ¹³C-C16:0 (IS) | Peak Area Ratio (C16:0 / ¹³C-C16:0) |
| 1 | 50,000 | 1,000,000 | 0.050 |
| 5 | 255,000 | 1,020,000 | 0.250 |
| 10 | 510,000 | 1,015,000 | 0.502 |
| 25 | 1,270,000 | 1,010,000 | 1.257 |
| 50 | 2,550,000 | 1,025,000 | 2.488 |
Plot the peak area ratio against the concentration of the analyte. A linear regression analysis should be performed, and the resulting equation is used to calculate the concentration of the analyte in unknown samples. The coefficient of determination (R²) should be > 0.99 for a good quality calibration curve.[9]
Quantification in Samples
The concentration of each fatty acid in the unknown sample is calculated using the following formula:
Concentration = (Peak Area Ratio of Sample - y-intercept) / slope
Where the peak area ratio, y-intercept, and slope are derived from the calibration curve.
Method Validation
To ensure the reliability of the method, it is important to perform method validation. Key parameters to assess include:
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.99[9] |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking a known amount of analyte. | 80-120% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to a sample. | < 15%[10] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1 or RSD < 20% at the lowest point |
Conclusion
The use of ¹³C internal standards in the GC-MS analysis of fatty acid methyl esters provides a robust and reliable method for accurate quantification. The detailed protocols and guidelines presented in this application note are intended to assist researchers, scientists, and drug development professionals in establishing and validating this powerful analytical technique in their laboratories. Proper sample preparation, optimized GC-MS conditions, and thorough data analysis are paramount to achieving high-quality, reproducible results.
References
- 1. shimadzu.com [shimadzu.com]
- 2. gcms.cz [gcms.cz]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. agilent.com [agilent.com]
- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Labeling with Linoleic Acid-13C18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with heavy-atom-containing molecules is a powerful technique for tracing the metabolic fate of nutrients and therapeutic agents within a cellular context. Linoleic acid-13C18 is a stable, non-radioactive isotopologue of linoleic acid, an essential omega-6 polyunsaturated fatty acid. By replacing the twelve carbon atoms of linoleic acid with the heavier carbon-13 isotope, researchers can distinguish it from its endogenous, unlabeled counterpart using mass spectrometry. This allows for the precise tracking of its uptake, incorporation into complex lipids, and metabolism through various biochemical pathways.
These application notes provide a detailed protocol for labeling cultured cells with this compound, followed by methods for lipid extraction and analysis. The protocols are designed to be adaptable to various cell lines and research questions, from basic lipid metabolism studies to investigating the mechanisms of drug action.
Data Presentation
The following tables summarize key quantitative parameters for successful cell labeling experiments with this compound.
Table 1: Recommended Concentration and Incubation Times for Cellular Labeling
| Cell Line | This compound Concentration | Incubation Time | Expected Outcome |
| MCF-7 | 1.4 µM | 24-72 hours | Achieve a 1:1 ratio of labeled to unlabeled linoleic acid for SILFAC (stable isotope labeling by fatty acids in cell culture) proteomics.[1] |
| General Mammalian Cells | 10 - 100 µM | 6 - 48 hours | Detectable incorporation into cellular phospholipids and triglycerides for metabolic flux analysis. |
| A549 | 200 µM (for total linoleic acid) | 30 - 60 minutes | Significant uptake for short-term fatty acid transport studies. |
Table 2: Molar Ratios for Fatty Acid:BSA Complex Preparation
| Component | Molar Ratio (Fatty Acid:BSA) | Purpose |
| This compound | 2:1 to 6:1 | Enhance solubility and bioavailability in aqueous culture media, minimizing cytotoxicity. |
| Bovine Serum Albumin (BSA), fatty acid-free | Carrier protein to facilitate fatty acid uptake by cells. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
Due to the poor solubility of long-chain fatty acids in aqueous solutions, it is crucial to complex this compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) before adding it to cell culture media.
Materials:
-
This compound
-
Ethanol, 200 proof
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and serological pipettes
-
Water bath or heat block at 37°C
Procedure:
-
Prepare a 10 mM stock solution of this compound:
-
Dissolve an appropriate amount of this compound in 200 proof ethanol. For example, to make 1 mL of a 10 mM stock, dissolve 0.298 g of this compound (MW: 298.47 g/mol ) in 1 mL of ethanol.
-
Vortex thoroughly until completely dissolved. Store at -20°C.
-
-
Prepare a 10% (w/v) BSA solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.
-
Gently rock or invert the tube to dissolve the BSA without generating excessive foam.
-
Sterile-filter the solution through a 0.22 µm filter. Store at 4°C.
-
-
Complex this compound with BSA:
-
In a sterile tube, warm the required volume of 10% BSA solution to 37°C.
-
Slowly add the 10 mM this compound stock solution to the warm BSA solution while gently vortexing. A common molar ratio is 3:1 to 6:1 (fatty acid:BSA).
-
Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.
-
-
Prepare the final labeling medium:
-
Add the this compound-BSA complex to your cell culture medium to achieve the desired final concentration (refer to Table 1).
-
For example, to prepare 10 mL of medium with a final concentration of 50 µM this compound, add 50 µL of the 10 mM stock complexed with BSA.
-
The final medium should be clear. Any cloudiness indicates precipitation of the fatty acid.
-
Protocol 2: Cell Labeling with this compound
Materials:
-
Cultured cells in appropriate vessels (e.g., plates, flasks)
-
Complete cell culture medium
-
This compound-BSA labeling medium (prepared in Protocol 1)
-
PBS, sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (optional)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and will not become over-confluent during the labeling period.
-
Medium Exchange: Once cells have adhered and reached the desired confluency (typically 60-80%), aspirate the existing culture medium.
-
Wash: Gently wash the cells once with sterile PBS to remove any residual unlabeled fatty acids from the serum-containing medium.
-
Labeling: Add the pre-warmed this compound-BSA labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (refer to Table 1) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting:
-
Adherent cells: Aspirate the labeling medium, wash the cells with ice-cold PBS, and then detach them using trypsin-EDTA or a cell scraper. Collect the cell suspension and centrifuge to pellet the cells.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube and pellet the cells.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated this compound.
-
Storage: The final cell pellet can be stored at -80°C until lipid extraction.
Protocol 3: Lipid Extraction from Labeled Cells
This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.
Materials:
-
Labeled cell pellet
-
Methanol
-
Chloroform
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Resuspend the cell pellet in 100 µL of deionized water.
-
Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension. Vortex vigorously for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of deionized water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C until further analysis.
Protocol 4: Downstream Analysis (Overview)
The extracted lipids can be analyzed by various mass spectrometry techniques to identify and quantify the incorporation of this compound into different lipid species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often used for the analysis of fatty acid composition. The lipid extract is first saponified to release the fatty acids from complex lipids, followed by derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) to make them volatile for GC analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is ideal for lipidomics, allowing for the separation and identification of intact lipid species (e.g., phospholipids, triglycerides) containing the 13C-labeled linoleic acid.
Visualization of Workflows and Pathways
Caption: Workflow for cell labeling with this compound.
Caption: Metabolic pathway of this compound.
Caption: Signaling pathways activated by linoleic acid.
References
Application Notes and Protocols for In Vivo Dosing of Linoleic Acid-13C18 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance and detailed protocols for conducting in vivo tracer studies using Linoleic acid-13C18. The following sections offer recommendations for dosing, administration, and sample analysis to facilitate the accurate assessment of linoleic acid metabolism and its downstream pathways in preclinical research.
Introduction
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid that plays a crucial role in numerous physiological processes. As a precursor to arachidonic acid (AA), it is central to the biosynthesis of eicosanoids, which are involved in inflammation and cell signaling. Stable isotope tracers, such as this compound, are invaluable tools for dynamically investigating the in vivo metabolism of LA, allowing researchers to trace its absorption, distribution, and conversion into various metabolites without the use of radioactive materials. These studies are critical for understanding the impact of diet, disease, and therapeutic interventions on fatty acid metabolism.
Data Presentation: Dosing Recommendations
The appropriate dosage of this compound is critical for achieving sufficient isotopic enrichment for detection by mass spectrometry without perturbing the natural biological pathways. The following tables summarize recommended starting doses for different administration routes in common animal models, compiled from various studies.
Table 1: Oral Gavage Dosing Recommendations for Rodents
| Animal Model | Dosage Range (mg/kg body weight) | Vehicle Examples | Key Considerations |
| Mouse | 100 - 500 mg/kg | Corn oil, Olive oil, 20% TPGS | Ensure proper emulsification for consistent absorption. Fasting prior to dosing can reduce variability.[1] |
| Rat | 90 - 220 mg/kg | Water, Olive oil | Daily administration for longer-term studies has been reported.[2][3] |
Table 2: Intravenous (IV) Injection Dosing Recommendations for Rodents
| Animal Model | Dosage Range (mg/kg body weight) | Vehicle Examples | Key Considerations |
| Mouse | 10 - 150 mg/kg | Intralipid 20, Saline with BSA | Lower doses are often sufficient for IV administration. Ensure the tracer is fully dissolved or emulsified to prevent emboli.[4] |
| Rat | 0.5 mg/kg | 5 mM HEPES buffer with 50 mg/mL fatty acid-free BSA | Slower infusion rates can improve tolerance.[5] |
Table 3: Dosing Recommendations for Other In Vivo Models
| Animal Model | Dosage (mg/kg body weight) | Administration Route | Vehicle | Reference Study Highlights |
| Human Infants | 1 mg/kg | Oral | - | Measured oxidation to CO2 and incorporation into plasma phospholipids.[6] |
| African Green Monkeys | 50 mg/kg | Oral Gavage | 20% TPGS | Investigated the effects of a DGAT1 inhibitor on lipid distribution.[4] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of in vivo tracer studies. The following sections provide step-by-step methodologies for the preparation of dosing solutions, administration via oral gavage and intravenous injection, and subsequent sample collection and analysis.
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound
-
Vehicle (e.g., corn oil, olive oil)
-
Glass vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound in a glass vial.
-
Add the appropriate volume of the chosen vehicle to the vial to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the fatty acid.
-
For emulsions, sonicate the mixture for 10-15 minutes to ensure a homogenous and stable formulation.[4][5]
-
Visually inspect the solution to ensure there are no precipitates before administration.
Protocol 2: Administration by Oral Gavage in Mice
Materials:
-
Prepared this compound dosing solution
-
Animal feeding needles (gavage needles) appropriate for the size of the mouse
-
Syringes
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate depth for gavage needle insertion.
-
Draw the calculated volume of the dosing solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Preparation of this compound for Intravenous Injection
Materials:
-
This compound (potassium salt form is often used for better solubility in aqueous solutions)[4]
-
Sterile vehicle (e.g., Intralipid 20, sterile saline with fatty acid-free BSA)
-
Sterile vials
-
Vortex mixer
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of this compound potassium salt into a sterile vial.
-
Add the sterile vehicle to the vial to the desired final concentration.
-
Vortex the mixture until the powder is dispersed.
-
Sonicate the solution for 10 minutes to ensure complete dissolution or a fine emulsion.[4]
-
Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
Protocol 4: Administration by Intravenous Injection in Mice (Tail Vein)
Materials:
-
Prepared sterile this compound dosing solution
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
-
Insulin syringes or other appropriate fine-gauge needles
Procedure:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the veins more visible.
-
Draw the calculated volume of the dosing solution into the syringe.
-
Disinfect the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 5: Sample Collection and Processing
Materials:
-
Capillary tubes or appropriate blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Microcentrifuge tubes
-
Surgical tools for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing
Procedure: Blood Collection:
-
Collect blood at predetermined time points post-dosing (e.g., 0, 15, 30, 60, 120, 240 minutes).[4]
-
For plasma, collect blood into tubes containing an anticoagulant.
-
Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
Tissue Collection:
-
At the final time point, euthanize the animal according to approved protocols.
-
Quickly dissect the tissues of interest (e.g., liver, adipose tissue, heart, brain).[7]
-
Rinse tissues with cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry.
-
Snap-freeze the tissues in liquid nitrogen or on dry ice and store them at -80°C until lipid extraction.
Protocol 6: Lipid Extraction and Analysis by GC-MS or LC-MS
Lipid Extraction (Folch Method):
-
Homogenize a known weight of tissue or volume of plasma in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization for GC-MS Analysis:
-
To analyze fatty acids by GC-MS, they are typically converted to fatty acid methyl esters (FAMEs).
-
Resuspend the dried lipid extract in a solution of methanol and acetyl chloride (or another methylating agent like BF3-methanol).
-
Heat the mixture to facilitate the reaction.
-
After cooling, extract the FAMEs with a nonpolar solvent like hexane.
-
Dry the hexane extract and reconstitute in a suitable solvent for GC-MS injection.
Sample Preparation for LC-MS Analysis:
-
For LC-MS, derivatization is often not required.
-
Resuspend the dried lipid extract in a suitable mobile phase, such as acetonitrile/isopropanol/water.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Mass Spectrometry Analysis:
-
GC-MS: Use a gas chromatograph coupled to a mass spectrometer to separate and detect the 13C-labeled FAMEs. Monitor for the specific mass-to-charge ratio (m/z) of the labeled linoleic acid and its metabolites.
-
LC-MS/MS: Use a liquid chromatograph coupled to a tandem mass spectrometer for the analysis of intact fatty acids and complex lipids containing the 13C18-linoleic acid. This technique allows for the tracing of the labeled fatty acid into different lipid classes.[8][9]
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for in vivo tracer studies.
Caption: Logical relationships in a tracer study design.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Arachidonic acid and linoleic acid supplementation increase prostanoid production in rats fed a butter-enriched diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of oleic or linoleic acids modulates the production of inflammatory mediators by rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for Mass Spectrometry Analysis of ¹³C-Labeled Lipids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling, particularly with Carbon-13 (¹³C), is a powerful technique for tracing the metabolic fate of lipids in biological systems. By introducing ¹³C-labeled precursors (e.g., glucose, fatty acids), researchers can track the incorporation of these isotopes into various lipid species, providing dynamic information about metabolic pathways. Mass spectrometry (MS) is the primary analytical platform for these studies due to its high sensitivity and ability to differentiate between isotopologues.
A critical and often challenging aspect of these analyses is the sample preparation, which must efficiently extract lipids while preserving their structure and isotopic enrichment. This document provides detailed protocols and quantitative comparisons to guide researchers in preparing ¹³C-labeled lipid samples for robust and reproducible MS analysis.
General Experimental Workflow
The overall workflow for a ¹³C-lipidomics experiment involves several key stages, from sample collection to data analysis. Each step must be carefully controlled to prevent contamination and ensure accurate quantification of isotopic enrichment.
Experimental Protocols
Protocol 1: Cell Culture Labeling and Harvesting
This protocol is adapted for adherent cells to trace the incorporation of ¹³C-glucose into cellular lipids.[1]
Materials:
-
Adherent cells (e.g., HCC cells)
-
Complete culture medium
-
¹³C-labeling medium (e.g., glucose-free DMEM supplemented with U-¹³C₆-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
0.05% Trypsin-EDTA
-
Ice-cold methanol or saline for quenching
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture dishes (e.g., 10 cm dishes with 2 x 10⁶ cells) and grow to the desired confluency in complete medium.[1]
-
Medium Exchange: Aspirate the complete medium, wash cells once with PBS.
-
Labeling: Add the pre-warmed ¹³C-labeling medium to the cells. Culture for a defined period (e.g., 24-72 hours) to allow for incorporation of the isotope.[2]
-
Metabolic Quenching: To halt metabolic activity, place the culture dish on ice and immediately aspirate the labeling medium. Wash the cells twice with ice-cold PBS.[1]
-
Cell Harvesting:
-
Method A (Scraping): Add 1-2 mL of ice-cold 50% methanol to the plate and use a cell scraper to detach and collect the cells. This method is often preferred as it keeps the cells intact and minimizes enzymatic activity.
-
Method B (Trypsinization): Add 5 mL of 0.05% Trypsin and incubate for 3-5 minutes at 37°C. Neutralize with serum-containing medium, centrifuge the cell suspension at 1500 x g for 5 minutes, and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.[1]
-
-
Storage: Snap-freeze the cell pellet or suspension in liquid nitrogen and store at -80°C until lipid extraction.
Critical Considerations:
-
To prevent lipid oxidation, flush sample tubes with nitrogen gas before sealing, especially if storage is prolonged.[1]
-
Process ¹²C control and ¹³C-labeled samples separately to avoid cross-contamination. Use fresh reagents and materials for each group.[1]
Protocol 2: Lipid Extraction
The choice of extraction method is critical as it influences the classes of lipids recovered. The Folch and Bligh & Dyer methods are classic chloroform-based protocols, while the MTBE method offers a safer alternative with easier phase separation.[3]
3.2.1. Modified Folch Extraction
This method is highly efficient for a broad range of lipids from tissues and cells.[4][5]
Materials:
-
Chloroform
-
Methanol
-
LC-MS grade water
-
Nitrogen gas for drying
Procedure:
-
Homogenization: Resuspend the cell pellet (from Protocol 1) in 100 µL of water. If starting with tissue, homogenize ~10-20 mg of tissue in water.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample in a glass tube. Spike with internal standards if necessary.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Agitate on a shaker at room temperature for 30 minutes.
-
Phase Separation: Add 400 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.[5]
-
Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer to a new glass tube. Avoid disturbing the protein interface.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen at 30°C.[5]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for MS analysis (e.g., 100 µL of isopropanol or acetonitrile/isopropanol/water 65:30:5 v/v/v).[6]
3.2.2. MTBE (Matyash) Extraction
This method is advantageous as the lipid-containing organic phase is the upper layer, making it easier to collect.[3][6]
Materials:
-
Methanol, cold
-
Methyl-tert-butyl ether (MTBE), cold
-
LC-MS grade water
Procedure:
-
Homogenization: Resuspend the cell pellet in 200 µL of cold water.
-
Solvent Addition: Add 200 µL of cold methanol and 800 µL of cold MTBE.[6]
-
Vortexing: Vortex for 1 minute.
-
Incubation: Shake for 20 minutes at 4°C.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 30 seconds.[6]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Collection: Transfer the upper organic phase to a new glass tube.[3]
-
Drying & Reconstitution: Proceed as described in the Folch method (steps 8-9).
Protocol 3: Derivatization for GC-MS Analysis of Fatty Acids
For GC-MS analysis, fatty acids must be derivatized to increase their volatility. The most common method is conversion to fatty acid methyl esters (FAMEs).[7][8]
Materials:
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Saponification (if needed): If analyzing fatty acids from complex lipids, first hydrolyze the dried lipid extract by adding 1 mL of 0.5 M NaOH in methanol and heating at 80°C for 10 minutes. This releases the fatty acids.
-
Esterification:
-
Extraction:
-
Analysis: The sample is now ready for GC-MS analysis.
Quantitative Data on Extraction Methods
The efficiency of lipid extraction varies significantly by solvent system and lipid class. Choosing the optimal method depends on the specific lipids of interest.
Table 1: Comparison of Lipid Extraction Efficiencies
| Lipid Class | Folch | Bligh & Dyer | MTBE (Matyash) | 1-Butanol/Methanol | Hexane/Isopropanol |
| Triacylglycerides (TG) | +++ | ++ | ++ | ++ | +++ |
| Cholesteryl Esters (CE) | +++ | ++ | ++ | + | +++ |
| Phosphatidylcholines (PC) | +++ | +++ | +++ | +++ | ++ |
| Phosphatidylinositols (PI) | ++ | + | ++ | +++ | + |
| Lysolipids (LPC, LPE) | ++ | ++ | ++ | +++ | + |
| Ceramides (Cer) | ++ | + | +++ | ++ | + |
Data synthesized from multiple sources comparing relative extraction efficiencies.[4][10][11] +++ indicates high efficiency, ++ moderate, and + lower efficiency.
Table 2: Recovery of Internal Standards
The recovery of spiked internal standards can provide a quantitative measure of an extraction method's performance.
| Extraction Method | Average Recovery (%) |
| Alshehry (1-Butanol/Methanol) | 99% |
| Folch | 86% |
| Matyash (MTBE) | 73% |
Data from a study on human plasma.[11] Recoveries were assessed by comparing peak areas of standards spiked before and after extraction.
Visualization of a Relevant Pathway: De Novo Fatty Acid Synthesis
¹³C-glucose tracing is commonly used to study de novo fatty acid synthesis, a key pathway in cancer metabolism. Glucose is metabolized through glycolysis to pyruvate, which enters the TCA cycle to produce citrate. Citrate is then exported to the cytosol and converted to acetyl-CoA, the building block for new fatty acids.
References
- 1. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL[S] | Semantic Scholar [semanticscholar.org]
- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 7. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
Application Notes and Protocols for Metabolic Flux Analysis using Linoleic Acid-¹³C₁₈
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By using stable isotope-labeled substrates, such as Linoleic Acid-¹³C₁₈, researchers can trace the path of carbon atoms through various metabolic pathways. This provides a dynamic view of cellular metabolism that is not attainable through traditional metabolomics, which only provides a static snapshot of metabolite concentrations.[1][2]
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in cellular structure, signaling, and energy metabolism. Dysregulation of LA metabolism has been implicated in various diseases, including cancer, cardiovascular disease, and metabolic syndrome. Therefore, understanding the metabolic fate of LA is of significant interest in both basic research and drug development.[3]
These application notes provide a comprehensive guide to designing and conducting MFA experiments using Linoleic Acid-¹³C₁₈ as a tracer in cell culture. Detailed protocols for tracer preparation, cell labeling, sample extraction, and analysis are provided to enable researchers to investigate the intricate pathways of LA metabolism.
Applications in Research and Drug Development
-
Elucidating Disease Mechanisms: Tracing the metabolic fate of Linoleic Acid-¹³C₁₈ can reveal how its metabolism is altered in disease states, providing insights into pathogenic mechanisms.
-
Target Identification and Validation: MFA can identify key enzymatic steps in LA metabolism that are critical for disease progression, thus highlighting potential therapeutic targets.
-
Mechanism of Action Studies: These studies can determine how drug candidates modulate the metabolic fluxes of LA and its downstream products, helping to elucidate their mechanism of action.[4]
-
Pharmacodynamic Biomarker Development: The rate of conversion of Linoleic Acid-¹³C₁₈ to its metabolites can potentially serve as a pharmacodynamic biomarker to assess drug efficacy in preclinical and clinical studies.[4]
Experimental Design and Workflow
A typical MFA experiment using Linoleic Acid-¹³C₁₈ involves several key steps, from careful planning to data interpretation. The overall workflow is designed to ensure the accurate measurement of ¹³C incorporation into various lipid species, which is then used to calculate metabolic fluxes.
Experimental Protocols
Protocol 1: Preparation of BSA-Conjugated Linoleic Acid-¹³C₁₈
Long-chain fatty acids like linoleic acid are insoluble in aqueous culture media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells.[5] This protocol describes the preparation of a fatty acid:BSA complex.
Materials:
-
Linoleic Acid-¹³C₁₈ (stored at -80°C under inert gas)
-
Fatty acid-free BSA
-
Ethanol (≥99.5%)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Sterile, deionized water
-
Cell culture medium (serum-free or low-serum)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of Linoleic Acid-¹³C₁₈:
-
In a sterile glass vial, dissolve a known amount of Linoleic Acid-¹³C₁₈ in a small volume of ethanol to create a concentrated stock solution (e.g., 100 mM). Briefly warm to 37°C to aid dissolution.
-
-
Prepare a BSA solution:
-
In a sterile container, dissolve fatty acid-free BSA in sterile, deionized water or serum-free medium to a concentration of 10% (w/v).
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Complex Linoleic Acid-¹³C₁₈ with BSA:
-
While gently stirring the warm BSA solution, slowly add the Linoleic Acid-¹³C₁₈ stock solution dropwise to achieve the desired final concentration and molar ratio of fatty acid to BSA (a common ratio is 3:1 to 6:1).
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.
-
The final solution should be clear. If it appears cloudy, the fatty acid may not have fully complexed with the BSA.
-
-
Prepare the final labeling medium:
-
Add the BSA-conjugated Linoleic Acid-¹³C₁₈ to the cell culture medium to reach the desired final labeling concentration (typically in the range of 10-100 µM).
-
A control medium containing BSA complexed with unlabeled linoleic acid or the vehicle (ethanol) should be prepared in parallel.
-
Protocol 2: Cell Culture and Labeling with Linoleic Acid-¹³C₁₈
This protocol provides a general procedure for labeling cultured cells with the prepared BSA-conjugated Linoleic Acid-¹³C₁₈.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
BSA-conjugated Linoleic Acid-¹³C₁₈ labeling medium (from Protocol 1)
-
Control medium (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Standard cell culture equipment
Procedure:
-
Cell Seeding:
-
Seed cells in the appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to grow to the desired confluency (typically 70-80%). The optimal cell density will depend on the cell type and experimental goals.
-
-
Medium Exchange and Labeling:
-
Aspirate the growth medium from the cells.
-
Gently wash the cells once with sterile PBS to remove any residual unlabeled fatty acids.
-
Aspirate the PBS.
-
Add the pre-warmed labeling medium containing BSA-conjugated Linoleic Acid-¹³C₁₈ to the cells.
-
Incubate the cells for the desired labeling period. This can range from a few hours to several days, depending on the turnover rate of the lipids of interest. A time-course experiment is recommended to determine the optimal labeling duration.
-
-
Sample Collection:
-
After the labeling period, rapidly quench metabolism to halt enzymatic activity and preserve the isotopic labeling patterns. This is typically achieved by aspirating the labeling medium and immediately adding a cold extraction solvent (e.g., -80°C 80% methanol).
-
The cell lysate can then be collected for lipid extraction.
-
Protocol 3: Lipid Extraction
Several methods can be used for lipid extraction. The Bligh and Dyer method is a widely used protocol.[6]
Materials:
-
Cell lysate in cold extraction solvent (from Protocol 2)
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standards (e.g., deuterated lipid standards)
-
Glass tubes
-
Centrifuge
Procedure:
-
Add internal standards: Spike the cell lysate with a mixture of appropriate internal standards to control for extraction efficiency and for absolute quantification.
-
Phase Separation:
-
To the cell lysate (in 80% methanol), add chloroform and water to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Collect the organic phase:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Dry the lipid extract:
-
Evaporate the solvent from the organic phase under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
Mass Spectrometry Analysis
The incorporation of ¹³C from Linoleic Acid-¹³C₁₈ into various lipid species can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the fatty acids in the lipid extract are first transesterified to fatty acid methyl esters (FAMEs).
-
Derivatization: The dried lipid extract is incubated with a derivatization agent such as methanolic HCl or BF₃-methanol to convert fatty acids to FAMEs.
-
GC Separation: The FAMEs are separated on a suitable GC column (e.g., a polar capillary column).
-
MS Detection: The mass spectrometer is operated in either full scan mode to observe the entire mass spectrum of the eluting FAMEs or in selected ion monitoring (SIM) mode to monitor specific ions corresponding to the unlabeled (M+0) and labeled (M+18 for fully labeled linoleic acid) FAMEs and their isotopologues.
LC-MS/MS Analysis of Intact Lipids
LC-MS/MS allows for the analysis of intact lipid molecules, providing information on how Linoleic Acid-¹³C₁₈ is incorporated into different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters).
-
LC Separation: The lipid extract is reconstituted in a suitable solvent and separated using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
MS/MS Detection: The mass spectrometer is operated in a data-dependent or targeted MS/MS mode. For targeted analysis, specific precursor-to-product ion transitions for the lipids of interest are monitored. The precursor ion will shift by +18 for lipids containing one molecule of fully labeled linoleic acid.
Data Presentation
Quantitative data from MFA experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Time-Course of Linoleic Acid-¹³C₁₈ Incorporation into Cellular Lipids
| Time (hours) | ¹³C-Linoleic Acid Enrichment (%) | ¹³C-Arachidonic Acid Enrichment (%) | ¹³C-Triglyceride (C54:6) Enrichment (%) |
| 0 | 0 | 0 | 0 |
| 4 | 25.3 ± 2.1 | 1.2 ± 0.3 | 8.5 ± 1.1 |
| 8 | 48.7 ± 3.5 | 2.5 ± 0.4 | 19.2 ± 2.3 |
| 12 | 65.1 ± 4.2 | 3.8 ± 0.6 | 32.7 ± 3.1 |
| 24 | 82.4 ± 5.1 | 5.1 ± 0.8 | 55.9 ± 4.5 |
Data are presented as mean ± SD from a representative experiment.
Table 2: Effect of a Drug Candidate on the Metabolic Flux of Linoleic Acid
| Treatment | Relative Flux (Linoleic Acid -> Arachidonic Acid) | Relative Flux (Linoleic Acid -> Triglyceride Synthesis) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Drug X (1 µM) | 0.65 ± 0.08 | 1.52 ± 0.21 |
| Drug X (10 µM) | 0.32 ± 0.05 | 2.18 ± 0.25 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are normalized to the vehicle control group and presented as mean ± SD.
Visualization of Pathways and Workflows
Linoleic Acid Metabolic Pathway
Linoleic acid is metabolized through a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids, such as arachidonic acid. It can also be incorporated into various lipid classes or undergo β-oxidation for energy production.
Linoleic Acid-Induced Signaling
Linoleic acid can activate various intracellular signaling pathways, such as the PI3K/Akt and ERK1/2 pathways, which are involved in inflammation and cell proliferation.
Conclusion
Metabolic flux analysis using Linoleic Acid-¹³C₁₈ is a robust methodology for dissecting the complexities of lipid metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute these experiments effectively. By carefully controlling experimental variables and employing sensitive analytical techniques, it is possible to obtain high-quality data that can significantly advance our understanding of the role of linoleic acid metabolism in health and disease, and aid in the development of novel therapeutics.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Quantification of Linoleic Acid in Plasma Using Stable Isotope Dilution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological and pathological processes, including inflammation and metabolic regulation.[1][2][3] Accurate quantification of linoleic acid in plasma is vital for understanding its role in disease and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the quantification of total linoleic acid in human plasma using the highly specific and sensitive stable isotope dilution method coupled with gas chromatography-mass spectrometry (GC-MS). The methodology described herein ensures high accuracy and precision, making it suitable for clinical research and large-scale epidemiological studies.[4]
Introduction
Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis of endogenous molecules in complex biological matrices.[4] This technique involves the addition of a known amount of a stable isotope-labeled internal standard (in this case, deuterated linoleic acid) to the sample at the beginning of the workflow.[5] The internal standard co-elutes with the analyte of interest and serves as a reference for accurate quantification, compensating for any analyte loss during sample preparation and variations in instrument response.[4][5] This protocol details the extraction of total fatty acids from plasma, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
Linoleic acid standard
-
Linoleic acid-d4 (or other deuterated variant) internal standard
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Acetyl chloride
-
Sodium sulfate (anhydrous)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas (high purity)
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Glass test tubes with screw caps
-
Micropipettes
-
Syringes for GC injection
Sample Preparation: Lipid Extraction and Derivatization
The following protocol is a widely used method for the extraction and derivatization of fatty acids from plasma.[6][7][8]
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma in a glass tube, add 10 µL of the deuterated linoleic acid internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT to prevent oxidation.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.[6]
-
Cap the tube tightly and heat at 75°C for 60 minutes.[6]
-
Cool the tube to room temperature.
-
Add 1.5 mL of deionized water to stop the reaction.
-
Extract the FAMEs by adding 1 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new glass vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Column: HP-88 or equivalent capillary column suitable for FAME analysis (e.g., 60 m x 0.25 mm ID, 0.2 µm film thickness).[9]
-
Injector Temperature: 250°C.[9]
-
Oven Temperature Program: Initial temperature of 140°C, hold for 1 minute, ramp to 240°C at 4°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Linoleic acid methyl ester (unlabeled): m/z 294 (molecular ion) and characteristic fragment ions.
-
Linoleic acid-d4 methyl ester (internal standard): m/z 298 (molecular ion).
-
-
Data Presentation
Calibration Curve
A calibration curve should be prepared by adding varying amounts of unlabeled linoleic acid standard to a fixed amount of the deuterated internal standard and subjecting them to the same derivatization procedure. The ratio of the peak area of the unlabeled analyte to the internal standard is then plotted against the concentration of the unlabeled analyte.
| Standard Concentration (µg/mL) | Peak Area (Unlabeled LA) | Peak Area (LA-d4) | Area Ratio (LA/LA-d4) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 380,123 | 149,876 | 2.536 |
| 50 | 755,678 | 150,456 | 5.023 |
| 100 | 1,510,987 | 149,999 | 10.073 |
Sample Data
The concentration of linoleic acid in unknown plasma samples is determined by calculating the area ratio and interpolating the concentration from the linear regression of the calibration curve.
| Sample ID | Peak Area (Unlabeled LA) | Peak Area (LA-d4) | Area Ratio (LA/LA-d4) | Calculated Concentration (µg/mL) |
| Control 1 | 456,789 | 150,567 | 3.034 | 30.1 |
| Control 2 | 489,123 | 151,111 | 3.237 | 32.1 |
| Treated 1 | 678,901 | 149,888 | 4.529 | 44.9 |
| Treated 2 | 701,234 | 150,321 | 4.665 | 46.3 |
Visualizations
Experimental Workflow
References
- 1. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schebb-web.de [schebb-web.de]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
Derivatization methods for GC-MS analysis of 13C fatty acids.
Anwendungs- und Protokollhinweise: Derivatisierungsmethoden für die GC-MS-Analyse von 13C-Fettsäuren
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die gängigsten Derivatisierungsmethoden zur Analyse von 13C-markierten Fettsäuren (FAs) mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit von Fettsäuren zu erhöhen und ihre Polarität zu verringern, was zu einer verbesserten chromatographischen Trennung und genaueren Quantifizierung führt.[1][2]
Einleitung: Warum Fettsäuren derivatisieren?
Freie Fettsäuren sind aufgrund ihrer polaren Carboxylgruppe und der daraus resultierenden Neigung zur Wasserstoffbrückenbildung von Natur aus wenig flüchtig.[2] Diese Eigenschaften führen bei der direkten GC-Analyse zu schlecht geformten Peaks und ungenauen Ergebnissen.[2] Die Derivatisierung wandelt die Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe um, typischerweise einen Ester.[1] Dies ermöglicht eine effiziente Trennung basierend auf dem Siedepunkt, dem Grad der Ungesättigtheit und der molekularen Geometrie.[1]
Bei der Analyse von 13C-markierten Fettsäuren ist es entscheidend, eine Derivatisierungsmethode zu wählen, die die Isotopenmarkierung nicht verändert und eine genaue Messung der 13C-Anreicherung ermöglicht.[3][4]
Methode 1: Veresterung zu Fettsäuremethylestern (FAMEs)
Die Umwandlung von Fettsäuren in ihre entsprechenden Methylester (FAMEs) ist die am weitesten verbreitete Methode für die GC-Analyse.[1]
Protokoll 1.1: Säurekatalysierte Veresterung mit Bortrifluorid-Methanol (BF₃-Methanol)
Diese Methode ist robust und weit verbreitet für die Veresterung von freien Fettsäuren und die Umesterung von Lipiden.[2][5]
Prinzip: BF₃ wirkt als Lewis-Säure-Katalysator, der die Carboxylgruppe protoniert und sie für einen nukleophilen Angriff durch Methanol reaktiver macht, was zur Bildung eines Methylesters führt.
Experimentelles Protokoll:
-
Probenvorbereitung: 1-25 mg einer getrockneten Lipid- oder Fettsäureprobe in ein Reaktionsgefäß mit Schraubverschluss geben.
-
Reagenz zugeben: 2 ml einer 12-14%igen (w/w) Lösung von BF₃ in Methanol zugeben.[2]
-
Reaktion: Das Gefäß fest verschließen und für 5-10 Minuten bei 60 °C erhitzen. Die Reaktionszeit kann je nach spezifischer Fettsäure variieren und sollte optimiert werden.[2]
-
Extraktion: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen. 1 ml Wasser und 1 ml Hexan zugeben.
-
Phasentrennung: Das Gefäß kräftig schütteln, um die FAMEs in die obere Hexan-Schicht zu extrahieren.
-
Probensammlung: Die obere organische Schicht vorsichtig in ein sauberes GC-Vial überführen. Um restliches Wasser zu entfernen, kann die organische Phase durch eine kleine Säule mit wasserfreiem Natriumsulfat geleitet werden.[1]
-
Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System.
Workflow für die BF₃-Methanol-Veresterung
Protokoll 1.2: Veresterung mit (Trimethylsilyl)diazomethan (TMS-Diazomethan)
TMS-Diazomethan ist eine sicherere Alternative zum hochreaktiven und explosiven Diazomethan.[6] Es reagiert spezifisch mit Carbonsäuren zu Methylestern und liefert hohe Ausbeuten mit kurzen Inkubationszeiten und wenigen Nebenprodukten.[6][7]
Prinzip: TMS-Diazomethan methyliert die Carboxylgruppe in einer schnellen und sauberen Reaktion, die oft bei Raumtemperatur abläuft.
Experimentelles Protokoll:
-
Probenvorbereitung: Eine getrocknete Lipidextrakprobe in einem geeigneten Lösungsmittel (z. B. Toluol/Methanol) lösen.
-
Reagenz zugeben: Eine 2 M Lösung von TMS-Diazomethan in Hexan tropfenweise zugeben, bis eine leichte Gelbfärbung bestehen bleibt, was auf einen leichten Überschuss des Reagenzes hinweist.
-
Reaktion: Die Reaktion 10-15 Minuten bei Raumtemperatur stehen lassen.
-
Neutralisierung: Einige Tropfen Essigsäure zugeben, um überschüssiges TMS-Diazomethan zu zersetzen (das Verschwinden der gelben Farbe beobachten).
-
Aufarbeitung: Das Lösungsmittel unter einem sanften Stickstoffstrom abdampfen.
-
Probensammlung: Den Rückstand in Hexan oder einem anderen geeigneten Lösungsmittel für die GC-MS-Analyse aufnehmen.
-
Analyse: Die Probe ist nun bereit für die Injektion.
Methode 2: Silylierung zu Trimethylsilyl (TMS)-Estern
Die Silylierung ist eine weitere effektive Methode, um die polare Carboxylgruppe zu derivatisieren. Sie ist besonders nützlich, da sie auch andere funktionelle Gruppen wie Hydroxyl- und Amingruppen derivatisieren kann.[1][2]
Protokoll 2.1: Silylierung mit BSTFA
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit 1% Trimethylchlorsilan (TMCS) als Katalysator, ist ein weit verbreitetes und starkes Silylierungsreagenz.[1][8]
Prinzip: BSTFA ersetzt die aktiven Wasserstoffatome der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe, wodurch ein flüchtiger TMS-Ester entsteht.[8][9] Die Nebenprodukte der Reaktion sind ebenfalls sehr flüchtig und stören die Chromatographie in der Regel nicht.[8]
Experimentelles Protokoll:
-
Probenvorbereitung: Eine getrocknete Probe (z. B. 1 mg/ml Fettsäuremischung in einem aprotischen Lösungsmittel wie Acetonitril) in ein GC-Vial geben. Die Methode ist sehr feuchtigkeitsempfindlich.[1]
-
Reagenz zugeben: Einen molaren Überschuss des Silylierungsreagenzes (z. B. 50 µL BSTFA mit 1% TMCS) in das Vial geben.[1][2]
-
Reaktion: Das Vial verschließen, 10 Sekunden lang vortexen und bei 60 °C für 60 Minuten erhitzen.[1][2] Zeit und Temperatur können je nach Fettsäure optimiert werden.[1]
-
Verdünnung & Analyse: Nach dem Abkühlen des Vials auf Raumtemperatur kann ein Lösungsmittel wie Dichlormethan zugegeben werden. Die Probe ist dann bereit für die GC-MS-Analyse.[1]
Workflow für die BSTFA-Silylierung
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Using Linoleic Acid-13C18 to Elucidate Fatty Acid Oxidation Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a crucial role in cellular metabolism, serving as both a structural component of membranes and a key energy source. The study of its catabolism through fatty acid oxidation (FAO) is paramount to understanding cellular bioenergetics and identifying dysregulations in various disease states, including metabolic syndrome, cardiovascular disease, and cancer.[1][2] The use of stable isotope-labeled linoleic acid, specifically Linoleic acid-13C18, offers a powerful tool to trace the metabolic fate of this fatty acid through various oxidative pathways.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate fatty acid oxidation.
Principle of Isotope Tracing with this compound
Stable isotope tracing is a robust analytical technique that allows researchers to follow the journey of a labeled molecule through metabolic pathways.[4] By introducing this compound into a biological system (cell culture or in vivo), the heavy carbon isotopes act as a tag. As the fatty acid is metabolized, the 13C atoms are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) can then distinguish these labeled metabolites from their unlabeled counterparts, providing a dynamic view of metabolic flux.[5][6]
The primary pathway for fatty acid catabolism is mitochondrial beta-oxidation.[7][8][9] In this process, long-chain fatty acids are broken down into two-carbon acetyl-CoA units. The 13C-labeled acetyl-CoA derived from this compound can then enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and, ultimately, the production of labeled carbon dioxide (13CO2) through cellular respiration.[10][11][12] The rate of 13CO2 production is a direct measure of the rate of fatty acid oxidation.[13][14]
Applications in Research and Drug Development
-
Elucidating Metabolic Pathways: Tracing the incorporation of 13C from this compound into various metabolites provides a detailed map of fatty acid metabolism and its connections to other central metabolic pathways like the TCA cycle.[10][11][12]
-
Studying Disease Metabolism: Researchers can compare the fatty acid oxidation pathways in healthy versus diseased cells or tissues to identify metabolic reprogramming associated with pathologies like cancer or metabolic disorders.[2][15][16]
-
Drug Discovery and Development: The effect of therapeutic compounds on fatty acid oxidation can be quantitatively assessed by measuring changes in the metabolism of this compound. This is valuable for screening and validating drugs that target metabolic pathways.
-
Understanding Cellular Bioenergetics: This technique helps in understanding how different cell types, such as proliferative versus oxidative cells, utilize fatty acids for energy production and biosynthesis.[10][11][12]
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Cells
This protocol outlines the steps for tracing the metabolism of this compound in cultured cells to measure fatty acid oxidation.
Materials:
-
This compound (stored as a stock solution in ethanol at -20°C)[17]
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Cultured cells of interest
-
Phosphate Buffered Saline (PBS)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Preparation of this compound-BSA Conjugate:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water.
-
In a sterile tube, add the desired amount of this compound stock solution.
-
Under a stream of nitrogen, evaporate the ethanol.
-
Add the BSA solution to the dried fatty acid and incubate at 37°C for at least 1 hour with gentle shaking to allow for conjugation.
-
-
Cell Seeding and Culture:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to the desired confluency.
-
-
Tracer Incubation:
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing the this compound-BSA conjugate at the desired final concentration (e.g., 50-100 µM).
-
Incubate the cells for a specific time course (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
-
Metabolite Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 500 µL of 80% methanol for a 12-well plate) to each well.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the tubes vigorously and centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.[18]
-
-
Sample Analysis by Mass Spectrometry:
Protocol 2: In Vivo Fatty Acid Oxidation Measurement
This protocol describes the administration of this compound to a model organism (e.g., mouse) and the subsequent measurement of 13CO2 in expired breath as an indicator of whole-body fatty acid oxidation.
Materials:
-
This compound
-
Vehicle for administration (e.g., olive oil)
-
Metabolic cages for animal housing and breath collection
-
Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) or a similar instrument for 13CO2 analysis
Procedure:
-
Animal Acclimatization:
-
House the animals in metabolic cages for a period of acclimatization before the experiment.
-
-
Tracer Administration:
-
Breath Sample Collection:
-
13CO2 Analysis:
-
Analyze the collected breath samples for 13CO2 enrichment using GC-IRMS.
-
-
Data Analysis:
-
Calculate the rate of 13CO2 production to determine the rate of this compound oxidation. The percentage of the administered dose recovered as 13CO2 can also be calculated.[14]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: 13C-Enrichment in TCA Cycle Intermediates in Cultured Cells
| Metabolite | Control Group (% 13C Enrichment) | Treatment Group (% 13C Enrichment) | p-value |
| Citrate | 5.2 ± 0.8 | 10.5 ± 1.2 | <0.05 |
| α-Ketoglutarate | 3.1 ± 0.5 | 6.8 ± 0.9 | <0.05 |
| Succinate | 2.5 ± 0.4 | 5.1 ± 0.7 | <0.05 |
| Malate | 2.8 ± 0.6 | 5.9 ± 0.8 | <0.05 |
| Aspartate | 1.9 ± 0.3 | 4.2 ± 0.5 | <0.05 |
Data are presented as mean ± standard deviation. Statistical significance was determined by a t-test.
Table 2: In Vivo Oxidation of this compound
| Parameter | Group A (Control) | Group B (Drug Treatment) | p-value |
| Peak 13CO2 Enrichment (Atom Percent Excess) | 0.05 ± 0.01 | 0.03 ± 0.005 | <0.05 |
| Time to Peak Enrichment (hours) | 2.5 ± 0.5 | 3.0 ± 0.6 | n.s. |
| Cumulative % Dose Recovered as 13CO2 at 6h | 15.2 ± 2.1 | 9.8 ± 1.5 | <0.05 |
Data are presented as mean ± standard deviation. Statistical significance was determined by a t-test. n.s. = not significant.
Visualizations
Caption: Metabolic pathway of this compound oxidation.
Caption: Experimental workflow for stable isotope tracing.
Conclusion
The use of this compound as a metabolic tracer provides an invaluable method for the detailed investigation of fatty acid oxidation pathways. The protocols and guidelines presented here offer a framework for researchers to design and execute robust experiments to probe the intricacies of lipid metabolism in health and disease, and to facilitate the development of novel therapeutics targeting these pathways.
References
- 1. The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders | Annual Reviews [annualreviews.org]
- 2. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. metsol.com [metsol.com]
- 14. The metabolism of linoleic acid in healthy subjects after intake of a single dose of (13)C-linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Excessive Soybean Oil Linked to Weight Gain | NTD [ntd.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. caymanchem.com [caymanchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. lipidmaps.org [lipidmaps.org]
- 20. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 21. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve signal-to-noise ratio in lipidomics experiments?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical in lipidomics?
A1: The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal (the lipid analyte) to the level of background noise. A high S/N ratio is crucial in lipidomics because it ensures that the detected signals are genuine and not random fluctuations, which is essential for accurate identification and quantification of lipids, especially those present in low abundance.[1] In metabolomics and lipidomics, an S/N ratio of at least 3:1 is generally required to consider a signal as genuine.[2]
Q2: What are the primary sources of noise in a lipidomics experiment?
A2: Noise can originate from multiple sources, including the sample matrix itself, chemical impurities introduced during sample preparation, electronic noise from the mass spectrometer, and background signals from solvents and contaminants.[3] In shotgun lipidomics, ion suppression, where highly abundant or easily ionizable lipids prevent the detection of less abundant ones, is a significant issue.[4][5]
Q3: Can changing my sample extraction method improve S/N?
A3: Absolutely. The primary goals of sample extraction are to enrich the lipids of interest and remove non-lipid compounds that contribute to noise and matrix effects.[6] Methods like liquid-liquid extraction and solid-phase extraction (SPE) are designed to clean up the sample, leading to a less contaminated mass spectrometer and improved S/N ratios.[6]
Q4: What is the difference between shotgun lipidomics and LC-MS-based lipidomics in terms of S/N?
A4: Shotgun lipidomics involves the direct infusion of a lipid extract into the mass spectrometer.[7] While very rapid, it can suffer from ion suppression.[5] However, constant infusion allows for longer acquisition times, which can improve the S/N ratio for targeted analyses using methods like precursor ion scanning (PIS) or neutral loss scanning (NLS) with tandem mass spectrometers, as this double filtering process greatly enhances S/N.[5][8] LC-MS-based lipidomics uses chromatography to separate lipids before they enter the mass spectrometer.[9] This separation reduces ion suppression by ensuring that fewer lipid species enter the ion source at the same time, which can improve sensitivity and the ability to detect minor lipids.[9][10]
Q5: How does data processing help in improving the S/N ratio?
A5: Data processing is a critical and often rate-limiting step in lipidomics.[11] Specialized algorithms can be used for baseline or noise reduction, smoothing, and peak extraction.[11] These bioinformatics tools help to distinguish true lipid signals from background noise, effectively improving the final S/N and preventing both the oversight of low-intensity peaks and the overprocessing of data.[11][12]
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide provides solutions to common issues encountered during lipidomics experiments, categorized by experimental stage.
Workflow for Optimizing Signal-to-Noise in Lipidomics
Caption: Key stages in a lipidomics workflow where S/N can be optimized.
Sample Preparation and Extraction
Problem: Low signal intensity and high background across the entire analysis.
Cause: Inefficient extraction, sample degradation, or high levels of non-lipid contaminants.
Solutions:
-
Improve Sample Homogenization: Ensure complete disruption of cells or tissues to allow solvents access to all lipids.[13] Methods include shear-force grinding, crushing frozen tissue, or bead-based milling.[6][13]
-
Prevent Degradation: Perform sample acquisition and preparation rapidly or at sub-freezing temperatures to minimize enzymatic and chemical modifications.[13]
-
Optimize Extraction Method: Choose an extraction method that enriches for your lipids of interest while removing contaminants.[6]
-
Liquid-Liquid Extraction (LLE): The most common approach. The Folch and Bligh & Dyer methods use a chloroform/methanol/water system to separate lipids into an organic phase.[6][14] The Matyash method, using methyl-tert-butyl ether (MTBE), is often easier to handle as the lipid-containing organic phase is on top.[6]
-
Solid-Phase Extraction (SPE): Provides highly enriched samples with minimal contamination.[6] While more laborious, SPE is valuable when analyzing a specific class of lipids or when working with precious samples.[6]
-
-
Use Internal Standards: Add internal standards (isotopically labeled or structural analogs) at the beginning of the extraction process to monitor and correct for lipid loss and ionization variability.[7]
Experimental Protocol: Bligh and Dyer Lipid Extraction Method
This protocol is a widely used liquid-liquid extraction technique.[14]
-
Homogenization: To 1 mL of sample (e.g., plasma, cell suspension), add 3.75 mL of a chloroform/methanol mixture (1:2, v/v). Ensure the solvent contains an appropriate internal standard. Vortex vigorously to create a single-phase mixture.
-
Phase Separation: Add 1.25 mL of chloroform and vortex well. Then, add 1.25 mL of distilled water and vortex again.[14]
-
Centrifugation: Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature. This will result in a two-phase system.[14]
-
Collection: The lower organic phase, containing the lipids, is carefully collected using a glass pipette, avoiding the upper aqueous phase and the protein interface.
-
Drying and Reconstitution: The collected organic solvent is dried under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the subsequent chromatographic analysis.
Liquid Chromatography (LC)
Problem: Poor peak shape, co-elution of isomers, and inconsistent retention times.
Cause: Suboptimal chromatographic separation leading to ion suppression and poor resolution.
Solutions:
-
Select the Right Column Chemistry:
-
Reversed-Phase (RP) Chromatography: Separates lipids based on their nonpolar fatty acyl chains (chain length and degree of unsaturation).[6][15] It is the most widely used method in lipidomics.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Can be used as a complementary technique to enhance sensitivity for certain lipid classes by minimizing ion suppression.[15]
-
-
Optimize LC Parameters:
-
Column Choice: Use columns with smaller particle sizes (sub-2-μm) or fused-core particles to improve chromatographic efficiency and resolution.[16][17]
-
Gradient and Flow Rate: Optimize the mobile phase gradient and flow rate to achieve better separation of complex lipid mixtures.
-
Temperature: Maintain a stable column temperature (e.g., 20–35°C for NPLC) to ensure reproducible retention times.[16]
-
-
Consider 2D-LC: For highly complex samples, two-dimensional liquid chromatography (2D-LC) can provide significantly enhanced separation by using two different column chemistries (e.g., HILIC followed by RP-LC).[15]
Troubleshooting Logic for Low S/N
Caption: A decision tree for troubleshooting common causes of low S/N.
Mass Spectrometry (MS)
Problem: Low signal intensity for specific analytes, isobaric interference, or high baseline noise.
Cause: Inefficient ionization, ion suppression, or low-resolution instrumentation.
Solutions:
-
Optimize Ion Source Parameters: Regularly tune and optimize ion source settings such as voltage, temperature, and gas flows for the specific lipid classes being analyzed.[10] Regular cleaning of the ion source is also crucial to maintain sensitivity.[16]
-
Use High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high mass resolution (>10,000) and accuracy (<5 ppm).[8] This helps to reduce baseline noise, resolve isobaric interferences, and improve the S/N ratio.[4]
-
Employ Tandem Mass Spectrometry (MS/MS): Techniques like precursor ion scanning (PIS) and neutral loss scanning (NLS) on triple quadrupole instruments can specifically detect individual species of a lipid class, greatly improving the S/N ratio through a "double filtering" process.[5][8]
-
Address Ion Suppression: This phenomenon occurs when easily ionizable, high-abundance species in the ESI source suppress the ionization of co-eluting, low-abundance analytes.[4]
-
Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the interfering species from the analyte of interest.[9]
-
Derivatization: For certain lipids like phosphoinositides, chemical derivatization can improve ionization efficiency and analysis sensitivity.[8]
-
Visualizing Ion Suppression
Caption: How a high-abundance species can suppress the signal of an analyte.
Data Processing
Problem: Genuine low-abundance peaks are being discarded as noise, or baseline noise is being integrated as signal.
Cause: Using inappropriate data processing algorithms or parameters.
Solutions:
-
Use Advanced Denoising Algorithms: Modern data processing software uses techniques like wavelet transforms to remove both random and chemical noise from MS data without distorting the underlying signal.[3]
-
Optimize Peak Picking Parameters: The S/N calculation can be highly dependent on the parameters used for peak detection.[11] Carefully set the S/N threshold (e.g., >3 for detection, >10 for quantification) and ensure that enough data points (preferably 6-10) are acquired across each chromatographic peak for accurate integration.[1]
-
Data Imputation: For untargeted studies with large datasets, missing values are common. Instead of replacing them with zero, consider more sophisticated imputation methods (e.g., random forest, median imputation) to avoid skewing statistical analysis.[18][19]
-
Software Selection: Utilize open-source software like LIQUID or commercial packages designed for lipidomics that incorporate advanced algorithms for confident lipid identification and quantification, which can help distinguish true signals from noise.[20]
Summary of S/N Improvement Strategies
| Strategy | Experimental Stage | Primary Mechanism for S/N Improvement | Key Considerations |
| Optimized LLE (e.g., MTBE) | Sample Preparation | Reduces non-lipid contaminants and enriches analytes.[6] | MTBE method is often easier and safer than chloroform-based methods.[6] |
| Solid-Phase Extraction (SPE) | Sample Preparation | Provides highly specific enrichment of certain lipid classes.[6] | Can be laborious and is best for targeted analyses.[6] |
| UHPLC with sub-2µm columns | Liquid Chromatography | Increases chromatographic resolution, separating analytes from interfering species.[16][17] | Requires a UHPLC system capable of handling high backpressures. |
| High-Resolution MS (e.g., Orbitrap, Q-TOF) | Mass Spectrometry | Reduces baseline noise and resolves isobaric interferences.[4][5] | Higher instrument cost but provides significantly better data quality. |
| Tandem MS (PIS/NLS) | Mass Spectrometry | Highly specific detection of lipid classes, filtering out background ions.[5][8] | Primarily used in targeted or class-specific analyses. |
| Scheduled MRM | Mass Spectrometry | Monitors transitions only around the expected retention time, increasing dwell time and sensitivity.[18] | Requires prior knowledge of analyte retention times. |
| Denoising Algorithms | Data Processing | Computationally removes baseline, random, and chemical noise from raw data.[3][11] | Inappropriate parameters can distort or remove true signals.[11] |
References
- 1. Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Algorithms for Automatic Processing of Data from Mass Spectrometric Analyses of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biocompare.com [biocompare.com]
- 14. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Breaking a Bottleneck in Lipidomics Studies | Feature | PNNL [pnnl.gov]
Technical Support Center: Correcting for Natural Isotopic Abundance in 13C Tracer Studies
Welcome to the technical support center for ¹³C tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the correction for natural isotopic abundance of ¹³C in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in tracer experiments?
A1: Carbon naturally exists as a mixture of isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%).[1][2] When a carbon-containing molecule is analyzed by mass spectrometry, this natural ¹³C contributes to the signal of ions that are one or more mass units heavier than the monoisotopic peak (M+0). In stable isotope tracing experiments, where a ¹³C-labeled substrate is intentionally introduced, it is crucial to distinguish between the ¹³C enrichment from the tracer and the ¹³C that is naturally present.[1][3] Failing to correct for this natural abundance leads to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[4]
Q2: What are the essential inputs required for an accurate ¹³C correction?
A2: To perform an accurate correction, you will need the following:
-
The complete and correct molecular formula of the analyte , including any derivatization agents. This is critical for calculating the theoretical natural isotope distribution.[1]
-
The measured mass isotopomer distribution (MID) of your analyte from the mass spectrometer. This is the raw, uncorrected data that will be processed.[1]
-
The isotopic purity of your tracer. Commercially available tracers are never 100% pure and contain a small fraction of unlabeled substrate.[1][2]
-
Analysis of an unlabeled control sample. This sample is essential to verify the natural abundance correction algorithm and instrument performance.[1][5]
Q3: What are mass isotopomers and how do they relate to the data I collect?
A3: Mass isotopomers are molecules that have the same chemical formula but differ in the number of isotopic atoms they contain, resulting in different molecular weights.[2][3] For example, a three-carbon molecule can exist as an M+0 isotopomer (containing only ¹²C), an M+1 isotopomer (one ¹³C), an M+2 (two ¹³C), or an M+3 (three ¹³C). A mass spectrometer separates these isotopomers based on their mass-to-charge ratio, producing a mass isotopomer distribution (MID) which shows the relative abundance of each.[2] This MID is the primary data used to calculate metabolic fluxes.
Q4: Should I report the raw or the corrected mass isotopomer distributions in my publications?
A4: It is considered good practice to list all measured isotopomer data in table form in your publications or supplementary materials. Specifically, the raw (i.e., uncorrected) mass isotopomer distributions should be provided.[6] This is recommended because there are multiple correction methods and algorithms available; providing the raw data allows other researchers to re-analyze your findings using their preferred correction method.[6]
Data Presentation
The correction algorithms rely on the known natural abundances of all stable isotopes for the elements in your analyte.
Table 1: Natural Abundance of Stable Isotopes for Common Elements in Metabolomics.
| Element | Isotope | Relative Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.634 |
| ¹⁵N | 0.366 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 | |
| Sulfur | ³²S | 95.02 |
| ³³S | 0.75 | |
| ³⁴S | 4.21 | |
| ³⁶S | 0.02 | |
| Source: Data compiled from multiple sources referencing IUPAC findings.[2][7][8][9] |
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of your ¹³C tracer data.
Issue 1: Negative abundance values appear after correction.
-
Symptom: After applying the natural abundance correction, one or more of your mass isotopomers (e.g., M+1, M+2) have negative abundance values.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Low Signal Intensity or Missing Peaks | If the signal for a specific isotopologue is very low or at the noise level, statistical fluctuations can result in negative values post-correction. Ensure your peaks are well-defined with sufficient signal-to-noise. |
| Incorrect Molecular Formula | The correction algorithm is highly sensitive to the elemental formula. An incorrect formula (e.g., forgetting atoms from a derivatizing agent) will lead to erroneous calculations.[1] 1. Double-check the elemental composition of your metabolite and any derivatizing agents. 2. Re-run the correction with the verified molecular formula.[1] |
| Systematic Error in Data Acquisition | An issue with the mass spectrometer's calibration or stability can skew the measured MID. 1. Check instrument calibration across the relevant mass range.[1] 2. Run an unlabeled standard and confirm that after correction, the M+0 abundance is close to 100% and other isotopologues are near zero.[1] |
Issue 2: Corrected enrichment is significantly higher or lower than expected.
-
Symptom: The calculated ¹³C enrichment in your labeled samples is biologically implausible or inconsistent with expectations.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Tracer Purity | The isotopic purity of your labeled substrate was entered incorrectly into the correction software. 1. Verify the tracer purity from the supplier's certificate of analysis. 2. Re-run the correction with the correct purity value. |
| Metabolic Steady State Not Reached | If the labeling experiment is too short, the isotopic enrichment in downstream metabolites may not have reached a steady state, leading to lower-than-expected values.[10] 1. Verify that your cells were at an isotopic steady state. 2. If not, future experiments may require a longer labeling period.[11] |
| High Endogenous Pools of Unlabeled Metabolites | A large pre-existing pool of the unlabeled metabolite will dilute the tracer, resulting in lower observed enrichment. Consider a pre-incubation period in a substrate-depleted medium to reduce the size of unlabeled pools before adding the tracer.[12] |
| Contamination | Contamination from unlabeled biomass or other carbon sources can dilute the labeled signal. Ensure proper sample handling and check for contamination sources.[10] |
Logical Workflow for Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common issues with natural abundance correction.
Experimental Protocols
Protocol 1: General Workflow for ¹³C Correction
This protocol outlines the key steps from data acquisition to obtaining corrected mass isotopomer distributions using a correction tool (e.g., IsoCor, INCA).
-
Sample Preparation & Data Acquisition:
-
Prepare samples according to your standard metabolomics workflow. Critically, include both unlabeled (natural abundance) control samples and your ¹³C-labeled samples.[1][5]
-
Set the mass spectrometer to acquire data in full scan mode to capture the entire mass isotopomer distribution of your target analytes.[1]
-
Inject a blank sample to assess background noise, followed by your unlabeled control and then your labeled samples.[1]
-
-
Data Extraction:
-
Process the raw mass spectrometry data using vendor software or an open-source tool like MS-DIAL.
-
Integrate the peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their respective intensities or areas.[1]
-
Export the data to a compatible format (e.g., CSV), with columns for metabolite name, molecular formula, and the measured intensities for each isotopologue.[1]
-
-
Correction Using Software:
-
Launch your correction software.
-
Load your data file containing the raw MIDs.
-
Provide the necessary parameters, including the elemental formula of the metabolite (and any derivatization agent), the tracer used (e.g., ¹³C), and the isotopic purity of the tracer.[1]
-
Run the correction algorithm. The software will use matrix-based methods to subtract the contribution of naturally occurring isotopes from your raw data.[13]
-
The output will be a new file containing the corrected mass isotopomer distributions, which reflect the true enrichment from your ¹³C tracer.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. mdpi.com [mdpi.com]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Natural abundance - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in Mass Spectrometry Lipid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in their mass spectrometry-based lipid analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in LC-MS lipid analysis?
Background noise in LC-MS lipid analysis can originate from various sources, including contaminated solvents, sample matrices, instrument contamination, and electronic noise.[1][2][3] Common culprits include impurities in mobile phase solvents, residues from previous samples, column bleed, and plasticizers or other contaminants introduced during sample preparation.[1]
Q2: How does the quality of organic solvents impact background noise?
The purity of organic solvents is critical for minimizing background noise.[2] Poor quality or contaminated solvents can introduce a variety of issues, such as signal suppression, increased background noise, and the formation of unexpected adducts, which can complicate data interpretation.[2] Using LC-MS grade solvents is highly recommended as they undergo additional purification to minimize impurities.[4] Even different brands of LC-MS grade solvents can have varying levels of contaminants, so it may be necessary to test solvents from different vendors.[5]
Q3: In what ways can sample preparation contribute to high background noise?
Sample preparation is a crucial step where contaminants can be introduced. The complexity of the sample matrix itself can be a source of noise.[1] To mitigate this, techniques like liquid-liquid extraction (e.g., Folch or Bligh/Dyer methods) are used to separate lipids from other molecules like proteins and genetic material.[6] Additionally, care must be taken to avoid introducing external contaminants from tubes, pipettes, or other labware. It is also important to handle samples quickly and at low temperatures to prevent enzymatic and chemical modifications that could create interfering species.[6]
Q4: What is the significance of routine instrument cleaning and maintenance?
Routine cleaning and maintenance of the mass spectrometer are essential for controlling background noise. Over time, the ion source, lenses, and other components can become contaminated with sample residues and other non-volatile materials.[7][8] This buildup can lead to a significant increase in background noise and a decrease in sensitivity.[8] Regular cleaning of components like the ESI probe, desolvation line, and sampling cone can help maintain optimal performance.[7]
Q5: How can electrospray ionization (ESI) conditions be optimized to reduce noise?
Optimizing ESI parameters can help minimize in-source fragmentation and reduce background noise.[9] A harsh ionization condition can lead to the generation of artifacts that appear as noise in the mass spectrum.[9] By using a standard solution of lipids, the instrument can be tuned to find a suitable ionization condition with minimal in-source fragmentation.[9] Additionally, adjusting the cone voltage can sometimes help to break up solvent dimers and reduce baseline noise.[10]
Troubleshooting Guides
Issue 1: Consistently high baseline noise, even in blank injections.
-
Question: My mass spectrometer shows a high background noise level across the entire mass range, even when I inject a blank. What are the likely causes and how can I fix it?
-
Answer: This issue often points to contamination in the system, either from the mobile phase or within the instrument itself.
Potential Causes and Solutions:
-
Contaminated Mobile Phase:
-
Verify Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[1][2][11] Contaminants in the mobile phase are a common source of constant background noise.[11]
-
Prepare Fresh Solvents: If solvents have been stored for a while, they may have absorbed contaminants from the atmosphere or leached them from the storage container. Prepare fresh mobile phases daily.[10] Microbial growth can also occur in improperly stored mobile phases.[1]
-
Test Different Solvent Batches: If the problem started after opening a new bottle of solvent, try a different batch or a solvent from another manufacturer.[5][11]
-
-
Instrument Contamination:
-
Clean the Ion Source: The electrospray ionization (ESI) source is prone to contamination. Clean the ESI probe (nozzle), capillary, and sampling cone according to the manufacturer's instructions.[7][8]
-
Flush the System: If you suspect contamination from a previous sample, flush the entire LC system, including the autosampler and tubing, with a strong solvent like isopropanol, followed by the mobile phase.[1] When switching between solvents of different compositions, flushing with high-purity water can prevent salt precipitation.[1]
-
Check for Leaks: Air leaks in the LC system can introduce atmospheric contaminants and cause an unstable baseline.
-
-
System Suitability Tests: Regularly inject system suitability test (SST) samples to monitor for contamination, baseline issues, and retention time shifts.[1]
-
Issue 2: Poor signal-to-noise (S/N) ratio for low-abundance lipids.
-
Question: I am having trouble detecting my low-abundance lipid species. The peaks are barely distinguishable from the baseline. How can I improve the signal-to-noise ratio?
-
Answer: Improving the S/N ratio for low-abundance lipids involves both enhancing the signal of the target analytes and reducing the surrounding noise.
Potential Causes and Solutions:
-
Suboptimal Ionization:
-
Optimize ESI Settings: Adjust the ESI source parameters, such as spray voltage, gas flows, and temperatures, to maximize the ionization efficiency for your lipids of interest.
-
Use Mobile Phase Additives: The addition of modifiers like ammonium formate or acetate can improve the ionization of certain lipid classes.[12] For some lipids, using modifiers like LiOH can enhance the formation of specific adducts and improve signal intensity.[12][13]
-
-
High Chemical Noise:
-
Employ Tandem Mass Spectrometry (MS/MS): Using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can significantly reduce background noise by selectively monitoring for specific precursor-to-product ion transitions.[14] This filtering process markedly improves the S/N ratio.[9]
-
High-Resolution Mass Spectrometry: High-resolution instruments like Orbitrap or Q-TOF can help distinguish lipid signals from background noise due to their high mass accuracy.[9]
-
-
Sample Preparation:
-
Enrich Analytes: Use sample preparation techniques that enrich the concentration of your target lipids. This could involve solid-phase extraction (SPE) or other fractionation methods to remove more abundant, interfering lipids.[15]
-
-
Issue 3: Presence of unexpected peaks and adducts in the spectra.
-
Question: My mass spectra contain numerous unidentified peaks and adducts that are not related to my target lipids. How can I identify their source and eliminate them?
-
Answer: Unexpected peaks and adducts often arise from contaminants in the solvents, sample preparation reagents, or from the sample matrix itself.
Potential Causes and Solutions:
-
Solvent Contaminants:
-
Identify Contaminants: Run blank gradients with your mobile phases to identify peaks that are not sample-related. You can then create an exclusion list for your data-dependent acquisition to avoid fragmenting these ions.[4]
-
Check Solvent Purity: As mentioned previously, ensure the use of high-purity solvents. Some contaminants, like alkylated amines in methanol and isopropanol, are known to form adducts with neutral lipids.[5]
-
-
Sample Preparation Artifacts:
-
Review Reagents: Scrutinize all reagents used during sample extraction and preparation for potential sources of contamination. For example, cryopreservants like DMSO can cause a high background in mass spectrometry.[16]
-
Use High-Quality Consumables: Use high-quality plasticware and glassware to avoid leaching of plasticizers or other chemicals into your samples.
-
-
In-Source Fragmentation/Reactions:
-
Quantitative Data Summary
| Parameter | Condition A | Condition B | Effect on Background Noise | Reference |
| Cone Gas Flow Rate | 150 L/hr | 500 L/hr | Increasing the cone gas flow rate can help reduce the presence of solvent clusters and other interfering ions, leading to a decrease in background noise. | |
| Solvent Quality | Standard Grade Methanol | LC-MS Grade Methanol | Using higher purity, LC-MS grade solvents significantly reduces background chemical noise and improves the signal-to-noise ratio. | |
| Solvent Vendor | Vendor A (Isopropanol) | Vendor B (Isopropanol) | Different vendors may have varying levels of contaminants (e.g., alkylated amines) in their LC-MS grade solvents, which can substantially impact background noise and adduct formation. | [5] |
Experimental Protocols
Protocol 1: General Ion Source Cleaning (ESI)
-
Objective: To remove contamination from the ESI source components to reduce background noise and improve sensitivity.
-
Materials:
-
Manufacturer-recommended cleaning solvents (e.g., methanol, isopropanol, water - all LC-MS grade)
-
Lint-free swabs
-
Beakers
-
Sonicator
-
-
Procedure:
-
Safety First: Ensure the instrument is in standby mode and follow all safety guidelines provided by the manufacturer. Wear appropriate personal protective equipment (PPE).
-
Disassemble the Source: Carefully remove the ESI probe, capillary, and sampling cone as per the instrument manual.
-
Sonication: Place the components in a beaker with an appropriate cleaning solvent (e.g., 50:50 methanol:water). Sonicate for 15-20 minutes. For stubborn residues, a mild acid or base solution may be used, but always check for compatibility with the component materials.[8]
-
Rinse: Thoroughly rinse the components with LC-MS grade water, followed by methanol or isopropanol to facilitate drying.
-
Drying: Allow the components to dry completely in a clean environment before reassembly.
-
Reassembly and Equilibration: Reinstall the components, start the vacuum, and allow the system to equilibrate before running performance checks.
-
Protocol 2: System Flush for Contamination Removal
-
Objective: To wash the LC system (pump, lines, autosampler) to remove accumulated contaminants.
-
Procedure:
-
Remove Column: Disconnect the column and replace it with a restriction capillary to maintain backpressure.[8]
-
Prepare Flush Solvents: Prepare fresh, high-purity flush solvents. A common sequence is:
-
Mobile phase without buffer salts
-
Water (if compatible)
-
Isopropanol or a strong organic solvent mixture
-
-
Flush Sequence:
-
Flush all lines with LC-MS grade water for at least 30 minutes to remove any salts.[1]
-
Flush with isopropanol for 60 minutes at a moderate flow rate.
-
Flush again with your initial mobile phase (without buffer) to re-equilibrate the system.
-
-
Reinstall Column: Once the baseline is stable and low, reinstall the column and equilibrate with your analytical mobile phase.
-
Visualizations
Caption: A workflow for troubleshooting high background noise.
Caption: Common sources of background noise in an LC-MS system.
References
- 1. zefsci.com [zefsci.com]
- 2. Benefits of Quality Organic Solvents for Lipid Analysis [kangyangintl.com]
- 3. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Linoleic acid-13C18 during extraction.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of Linoleic acid-13C18 during lipid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: My recovery of the this compound internal standard is consistently low. What are the most common causes?
A1: Consistently low recovery of a stable isotope-labeled internal standard like this compound points to systematic issues during your sample preparation and extraction workflow. The primary function of an internal standard is to normalize variations, but its poor recovery indicates that the analyte of interest is also being lost.[1] Key areas to investigate include the extraction method itself, sample characteristics, analyte stability, and procedural steps.
Common causes can be categorized as:
-
Incomplete Extraction: The chosen solvent system or protocol may not be efficient for polyunsaturated fatty acids (PUFAs) in your specific sample matrix.[2]
-
Analyte Degradation: Linoleic acid, being a PUFA, is highly susceptible to oxidation.[3] Degradation can occur during sample handling, extraction, or storage.
-
Procedural Losses: Significant amounts of the analyte can be lost during phase separation, incomplete collection of the lipid-containing organic layer, or adsorption to labware.
-
Matrix Effects: Components within the biological matrix (e.g., proteins) can bind to the fatty acid, preventing its efficient extraction.[4][5]
-
Suboptimal pH: The acidity or alkalinity of the sample and solvent mixture can significantly impact the protonation state and solubility of free fatty acids, affecting their partitioning into the organic phase.[6][7]
Q2: How does my choice of extraction method (e.g., Folch vs. Bligh-Dyer) impact the recovery of this compound?
A2: The choice of extraction method is critical and depends heavily on the lipid content of your sample. Both the Folch and Bligh-Dyer methods are widely used, but they differ in solvent ratios and volumes, which affects their efficiency.[8]
-
Folch Method: This method uses a higher solvent-to-sample ratio (typically 20:1) and is generally more robust for samples with high lipid content (>2%).[8][9]
-
Bligh-Dyer Method: This is a faster method using a lower solvent-to-sample ratio. While efficient for many tissues, it can underestimate lipid content in high-lipid samples compared to the Folch method.[9]
-
Acidification: For PUFAs, modifying the Bligh-Dyer method with hydrochloric acid (HCl) has been shown to significantly improve recovery. One study demonstrated that an acidic Bligh-Dyer extraction can increase the yield of PUFAs by 30-50% compared to traditional methods.[10] Acidification helps to dissociate lipids from proteins they may be bound to.
The following diagram illustrates a logical workflow for troubleshooting poor recovery, starting with an evaluation of your current extraction protocol.
Caption: A troubleshooting flowchart for diagnosing poor recovery of lipid internal standards.
Q3: Could the pH of my sample or extraction solvent be affecting my results?
A3: Yes, pH is a critical parameter for the extraction of free fatty acids.[6] Linoleic acid has a carboxyl group that will be deprotonated (negatively charged) at neutral or basic pH, making it more water-soluble. To ensure it partitions into the organic (e.g., chloroform) layer, the sample should be acidified. Acidification protonates the carboxyl group, making the fatty acid less polar and more soluble in the nonpolar organic solvent. Studies have shown that adjusting the medium pH can be critical for the final lipid extraction yields.[6]
Q4: I suspect my this compound is degrading. How can I improve its stability during extraction?
A4: Polyunsaturated fatty acids are prone to oxidation due to their double bonds.[3] Lipid degradation can be a major source of low recovery.[2] To enhance stability, implement the following strategies:
-
Work at Low Temperatures: Perform all extraction steps on ice to reduce the activity of endogenous enzymes (lipases) that can degrade lipids.[9]
-
Add Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvent to prevent free radical-mediated oxidation.[9]
-
Minimize Exposure: Work quickly and minimize the sample's exposure to oxygen and light. Purging storage vials with nitrogen or argon before sealing can also prevent oxidation during storage.[9]
-
Use High-Purity Solvents: Low-grade solvents can contain impurities that may trigger unwanted reactions and reduce analyte recovery.[11]
Q5: What are the best practices for phase separation to avoid losing my analyte?
A5: Incomplete or "messy" phase separation during liquid-liquid extraction is a common source of analyte loss.
-
Centrifugation: Adequate centrifugation is essential for a sharp, clean interface between the aqueous and organic layers.[9] Ensure the speed and duration are sufficient to pellet any precipitated protein and tightly separate the phases.
-
Breaking Emulsions: If an emulsion (a cloudy layer at the interface) forms, it can trap your lipid analyte. This can often be broken by adding a small amount of saturated sodium chloride solution.[9]
-
Careful Collection: When collecting the lower organic phase (typically chloroform), be careful to avoid aspirating any of the upper aqueous layer or the protein interface. It is better to leave a small amount of the organic phase behind than to contaminate your sample.
Q6: I'm using Solid-Phase Extraction (SPE) for cleanup. What are common pitfalls leading to poor recovery?
A6: Solid-Phase Extraction (SPE) is a powerful cleanup tool, but improper technique can lead to significant analyte loss.[4][12]
-
Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for retaining and eluting linoleic acid. A C18 (octadecyl) sorbent is commonly used for fatty acids.[11]
-
Inappropriate Flow Rate: A flow rate that is too fast during sample loading will not allow sufficient interaction between the analyte and the sorbent, leading to breakthrough and loss of the analyte.[11] A typical flow rate is around 1 mL/min.[12]
-
Cartridge Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through to waste.[12]
-
Inadequate Elution: The elution solvent may be too weak or the volume too small to completely elute the bound linoleic acid from the sorbent.[13] It may be necessary to test stronger solvents or increase the elution volume.
Data Presentation: Method Comparison
The selection of a liquid-liquid extraction method can significantly influence recovery rates, especially when comparing samples with different lipid compositions.
| Feature | Folch Method | Bligh & Dyer Method | Acid-Modified Bligh & Dyer |
| Solvent System | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol:Water (1:2:0.8, v/v/v) initially | Chloroform:Methanol with HCl |
| Sample:Solvent Ratio | High (e.g., 1:20, v/v)[8] | Low (e.g., 1:3 or 1:4, v/v)[8] | Similar to standard Bligh & Dyer |
| Ideal For | High-lipid content samples (>2%)[8][9] | General purpose, rapid extraction | Samples with protein-bound lipids |
| PUFA Recovery | Generally effective | Can be lower in some matrices | 30-50% increase in PUFA recovery reported[10] |
| Notes | More time and solvent consuming. | May underestimate lipids in high-fat samples.[9] | Acidification helps dissociate lipids from proteins. |
Experimental Protocols
Below are detailed methodologies for the standard Folch and Bligh-Dyer lipid extraction procedures. Adding your this compound internal standard should be the very first step, prior to homogenization.
Protocol 1: Folch Lipid Extraction
This protocol is adapted for a 1-gram tissue sample. Volumes should be scaled accordingly.
-
Homogenization: Homogenize the 1 g sample in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Filtration: Filter the homogenate through a solvent-resistant filter paper to remove solid debris.
-
Washing: Add 4 mL (0.2 volumes of the extract) of a 0.9% NaCl solution to the filtered extract.
-
Phase Separation: Mix the solution by gentle inversion and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to achieve a clean separation of the two layers.
-
Lipid Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for downstream analysis.
Protocol 2: Bligh-Dyer Lipid Extraction
This protocol is adapted for a 1-gram sample with an assumed water content of ~80%.
-
Initial Homogenization: Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture to the 1 g sample and homogenize thoroughly.[9]
-
Addition of Chloroform: Add 1 mL of chloroform to the homogenate and mix well.[9]
-
Addition of Water: Add 1 mL of water to the mixture and mix again to induce phase separation.[9]
-
Centrifugation: Centrifuge the mixture to ensure a clear separation between the layers.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids, avoiding the upper aqueous phase and the protein interface.[9]
-
Drying & Reconstitution: Proceed with the same steps as in the Folch method for solvent evaporation and sample reconstitution.
The following diagram visualizes the general experimental workflow for lipid extraction.
Caption: A generalized workflow for liquid-liquid extraction of lipids from biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. justification of lower recovery - Chromatography Forum [chromforum.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. silicycle.com [silicycle.com]
- 13. hawach.com [hawach.com]
Addressing metabolic scrambling of 13C labels in fatty acid studies.
Technical Support Center: 13C-Labeled Fatty Acid Studies
Welcome to the technical support center for researchers utilizing 13C-labeled fatty acids. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenge of metabolic scrambling of 13C labels.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of 13C labels?
A1: Isotopic scrambling refers to the randomization of 13C atoms within a molecule, leading to labeling patterns that deviate from those predicted by direct metabolic pathways.[1] This occurs when labeled carbons are processed through reversible reactions, metabolic branch points, or futile cycles, which can redistribute the 13C atoms.[1] For researchers using 13C Metabolic Flux Analysis (13C-MFA), scrambling is a significant issue because it complicates the precise tracking of carbon atoms, potentially leading to incorrect calculations of metabolic fluxes.[1]
Q2: What are the primary causes of 13C label scrambling in fatty acid studies?
A2: The primary causes of scrambling originate from central carbon metabolism, which supplies the building blocks for fatty acid synthesis. Key causes include:
-
Reversible Reactions: High rates of reversible enzymatic reactions, particularly within the Tricarboxylic Acid (TCA) cycle (e.g., reactions catalyzed by succinate dehydrogenase and fumarase), can lead to the redistribution of labeled carbons.[1]
-
Metabolic Branch Points: At key metabolic nodes like pyruvate, multiple pathways converge. The relative activities of enzymes such as Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) can create complex labeling patterns in the acetyl-CoA pool used for fatty acid synthesis.[1]
-
Futile Cycles: The simultaneous operation of opposing metabolic pathways can result in the continuous cycling of metabolites, leading to the scrambling of isotopic labels.[1]
-
Background CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the culture medium can dilute the 13C enrichment of intermediates.[1]
Q3: Why is it important to correct for natural 13C abundance?
A3: Naturally, about 1.1% of all carbon is the 13C isotope. When analyzing mass isotopomer distributions (MIDs), this natural abundance contributes to the M+1, M+2, etc., peaks in an unlabeled sample. It is crucial to mathematically correct for this natural abundance to accurately determine the true enrichment from the isotopic tracer.[2] Simply subtracting the MIDs of an unlabeled sample from a labeled sample is not a valid correction method.[3] Software tools like IsoCor can be used for this correction.[4]
Q4: Can the choice of 13C tracer affect the degree of scrambling?
A4: Yes, the choice of tracer is critical. Using tracers that enter central metabolism at different points can help dissect complex pathways. For example, using a combination of 13C-labeled glucose and 13C-labeled glutamine can help resolve fluxes around the pyruvate node.[1][5] For studying fatty acid oxidation specifically, 2H-labeled fatty acid tracers are sometimes preferred as they avoid issues of label sequestration in the TCA cycle that can affect 13C tracers.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your 13C labeling experiments.
Problem 1: Unexpectedly low 13C incorporation into fatty acids.
| Possible Cause | Troubleshooting Steps |
| Slow Substrate Uptake or Metabolism | 1. Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm it is being consumed.[1]2. Check Cell Viability: Ensure cells are healthy and metabolically active.[1]3. Optimize Substrate Concentration: The concentration of the labeled substrate may be too low. Consider a dose-response experiment, but be mindful of potential toxicity.[1][7] |
| Dilution by Unlabeled Sources | 1. Identify Unlabeled Pools: The labeled substrate may be diluted by large endogenous unlabeled pools or by influx from other unlabeled carbon sources in the medium (e.g., unlabeled glutamine, acetate).[1][3]2. Pre-incubation: Consider a pre-incubation period with unlabeled medium to reduce high levels of extracellular metabolites before adding the 13C-labeled medium.[3] |
| Incorrect Sampling Time | 1. Perform a Time-Course Experiment: Collect samples at multiple time points to track the incorporation of the label over time.[1] Isotopic steady state can take minutes for glycolytic intermediates but several hours for TCA cycle intermediates and fatty acids.[3] |
Problem 2: Mass isotopomer distributions suggest significant scrambling in the TCA cycle.
| Possible Cause | Troubleshooting Steps |
| High Flux through Anaplerotic/Cataplerotic Reactions | 1. Use Different Labeled Substrates: Employ a combination of tracers, such as [U-13C]glucose and [U-13C]glutamine, to better constrain fluxes.[1]2. Analyze TCA Intermediates: Examine the labeling patterns of several TCA cycle intermediates to get a more complete picture of carbon transitions.[1] |
| High Reversibility of TCA Cycle Reactions | 1. Use Advanced Modeling: Employ Isotopically Nonstationary MFA (INST-MFA), which analyzes the kinetics of label incorporation and can provide better resolution of reversible fluxes.[1][8]2. Utilize 13C-MFA Software: Use software packages (e.g., 13CFLUX2, INCA, FiatFlux) to perform model fitting and estimate the relative fluxes that contribute to scrambling.[1][9][10][11][12] |
Problem 3: Inconsistent results between biological replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | 1. Standardize Quenching: Rapidly and consistently halt all enzymatic activity. The time from sample collection to quenching must be minimized and kept uniform across all samples.[1]2. Ensure Consistent Cell Culture Conditions: Maintain uniformity in cell density, growth phase, and media composition across all replicates. |
| Incomplete Metabolite Extraction | 1. Optimize Extraction Solvents: Test different extraction solvents (e.g., methanol, ethanol, chloroform/methanol mixtures) to find the optimal one for your specific lipids of interest.[1]2. Standardize Extraction Procedure: Ensure the extraction protocol, including solvent volumes and incubation times, is identical for all samples. |
Experimental Protocols & Data
Protocol: Lipid Extraction and FAME Derivatization for GC-MS
This protocol is a generalized procedure for the extraction of total fatty acids and their derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Quenching & Lysis:
-
Lipid Extraction (Folch Method):
-
Add chloroform to the methanol lysate to achieve a chloroform:methanol:water ratio of approximately 2:1:0.8.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic (chloroform) layer containing the lipids.
-
Repeat the extraction on the remaining aqueous layer with additional chloroform and combine the organic extracts.
-
-
Saponification (for Total Fatty Acids):
-
Dry the combined organic extract under a stream of nitrogen.
-
Resuspend the lipid extract in a solution of 1N KOH in methanol and incubate for 1 hour at 60°C to hydrolyze ester bonds, releasing fatty acids.[13]
-
-
Derivatization to FAMEs:
-
Acidify the sample with HCl.[13]
-
Add boron trifluoride (BF3) in methanol and incubate at 100°C for 30 minutes to convert free fatty acids to FAMEs.
-
After cooling, add water and hexane. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs. Dry it down and resuspend in a suitable solvent (e.g., iso-octane) for GC-MS analysis.[13]
-
Note: For analysis of free fatty acids only, the saponification step (Step 3) is omitted.
Table: Common 13C Tracers for Fatty Acid Synthesis Studies
| 13C-Labeled Tracer | Primary Metabolic Entry Point | Application in Fatty Acid Studies | Notes |
| [U-13C6]Glucose | Glycolysis -> Pyruvate -> Acetyl-CoA | Traces the contribution of glucose to the acetyl-CoA pool for de novo fatty acid synthesis.[3] | The most common tracer for studying lipogenesis. |
| [1,2-13C2]Glucose | Glycolysis | Helps distinguish between the pentose phosphate pathway (PPP) and glycolysis for generating lipogenic NADPH and acetyl-CoA. | Labeling patterns in acetyl-CoA will differ based on the pathway taken. |
| [U-13C5]Glutamine | TCA Cycle (via α-ketoglutarate) | Traces the contribution of glutamine to fatty acid synthesis via reductive carboxylation.[3][5] | Particularly important in cancer cells and other proliferative cell types. |
| [U-13C3]Lactate | Pyruvate -> Acetyl-CoA | Measures the extent to which lactate is used as a carbon source for fatty acid synthesis. | Relevant in tissues with high lactate flux, such as the brain or tumors. |
| [1,2-13C2]Acetate | Acetyl-CoA | Directly labels the precursor pool for fatty acid synthesis, bypassing upstream scrambling in glycolysis and the TCA cycle.[3] | Useful for quantifying the contribution of extracellular acetate. |
Visualizations
Experimental and Analytical Workflow
The following diagram outlines a typical workflow for a 13C fatty acid labeling experiment, highlighting key stages from sample preparation to data interpretation.
Caption: Workflow for 13C fatty acid labeling experiments.
Metabolic Pathways Leading to Label Scrambling
This diagram illustrates how 13C from glucose can be scrambled within the TCA cycle before being incorporated into Acetyl-CoA for fatty acid synthesis.
Caption: TCA cycle-induced scrambling of 13C labels.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to diagnose the source of unexpected 13C labeling patterns.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 10. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
Optimizing Linoleic acid-13C18 concentration for cell culture experiments.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the use of Linoleic Acid-13C18 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in cell culture experiments?
A1: this compound is an isotopically labeled version of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The heavy carbon-13 isotopes (¹³C) act as a tracer, allowing researchers to track the uptake, metabolism, and incorporation of linoleic acid into various cellular components, such as cell membranes and signaling molecules.[1][2] This is crucial for studying lipid metabolism, cellular signaling, and the effects of fatty acid overload (lipotoxicity) in various disease models.[3][4]
Q2: What is the best way to dissolve and deliver this compound to my cells?
A2: Due to its poor solubility in aqueous solutions like cell culture media, this compound should be complexed with fatty acid-free Bovine Serum Albumin (BSA).[3][5] This conjugation improves solubility and facilitates its uptake by cells. The molar ratio of linoleic acid to BSA is a critical parameter that can influence experimental outcomes; therefore, it should be carefully controlled and reported.[3][6]
Q3: What concentration of this compound should I use?
A3: The optimal concentration is highly cell-type dependent and should be determined empirically. It's recommended to perform a dose-response experiment to find the ideal concentration that provides a sufficient signal for your assay without causing significant cytotoxicity.[7][8] Concentrations can range from low micromolar (µM) to several hundred micromolar, depending on the research question.[8][9] For example, some studies on colorectal cancer cells have used concentrations above 300 µM to inhibit growth, while lower concentrations (100-200 µM) promoted proliferation.[7]
Q4: How long should I incubate my cells with this compound?
A4: Incubation time depends on the specific metabolic process being studied. For uptake and initial metabolism studies, a few hours may be sufficient.[10] For long-term studies, such as incorporation into complex lipids or examining chronic effects, incubation times of 24 to 72 hours may be necessary.[2][11] Pilot experiments are recommended to determine the optimal time course for your specific cell line and experimental goals.[2]
Q5: What are the key signaling pathways affected by linoleic acid?
A5: Linoleic acid and its metabolites are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that regulate lipid and carbohydrate metabolism.[12][13][14] Linoleic acid can influence pathways related to gluconeogenesis, inflammation, and apoptosis through its interaction with PPARs and other receptors like GPR40.[14][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Precipitation in Media | Poor solubility of this compound. Incorrect preparation of the fatty acid-BSA complex. | Ensure complete solubilization of the fatty acid in a suitable solvent (e.g., ethanol or NaOH) before complexing with BSA. Prepare the BSA solution by warming it to 37°C. Add the fatty acid solution to the BSA solution slowly while stirring. Maintain the temperature under 50°C to avoid BSA denaturation. | [3][16][17] |
| High Cell Death (Lipotoxicity) | The concentration of this compound is too high. The molar ratio of fatty acid to BSA is too high, leading to an excess of unbound fatty acids. | Perform a dose-response curve to determine the IC50 value and work with concentrations below the toxic threshold. Optimize the fatty acid:BSA molar ratio; ratios between 2:1 and 5:1 are commonly used. Include a vehicle control (BSA without the fatty acid) to account for any effects of the BSA itself. | [3][6][18][19] |
| Low or No Signal/Uptake | Insufficient incubation time or concentration. The cell type has low fatty acid uptake capacity. Issues with the detection method. | Increase the incubation time and/or the concentration of the labeled fatty acid after confirming it's not cytotoxic. Ensure your analytical method (e.g., GC-MS) is properly calibrated and optimized for detecting ¹³C-labeled lipids. | [10][11][20] |
| Inconsistent or Variable Results | Inconsistent preparation of the fatty acid-BSA solution. Variability in cell passage number or confluence. Contaminants in the BSA preparation. | Standardize the protocol for preparing the fatty acid-BSA complex, including temperature, stirring time, and final filtration. Use cells within a consistent passage number range and seed them to achieve a consistent confluence at the time of treatment. Use high-purity, fatty acid-free BSA and consistently use the same type and lot if possible. | [3][6] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio.
Materials:
-
This compound
-
Ethanol (100%)
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS)
-
Sterile, deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) BSA stock solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Warm to 37°C to aid dissolution. Sterile filter the solution and store it at 4°C.[16]
-
Prepare a 150 mM this compound stock solution: Dissolve the required amount of this compound in 100% ethanol. For example, to make 1 mL of a 150 mM stock, dissolve 45.7 mg in 1 mL of ethanol. Heat at 65°C for up to 15 minutes to ensure it is fully dissolved.[16]
-
Complexation:
-
Final Dilution: Dilute the complexed solution with your cell culture medium to achieve the desired final working concentration. For example, to make a 0.5 mM working solution, add the appropriate volume of the stock to pre-warmed culture media.[16]
-
Control Preparation: Prepare a vehicle control by adding the same volume of ethanol to the BSA solution and treating it in the same manner.[16]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.[21]
-
Prepare serial dilutions of the this compound-BSA complex and the vehicle control in culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. Kyoto University achieves success in labeling fatty acid-containing lipids using intracellular organelles | News | Science Japan [sj.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host cell-specific metabolism of linoleic acid controls Toxoplasma gondii growth in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linoleic acid suppresses colorectal cancer cell growth by inducing oxidant stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 17. wklab.org [wklab.org]
- 18. Linoleic acid inhibition of naturally occurring lymphocytotoxicity to breast cancer-derived cells measured by a chromium-51 release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. jmolpat.com [jmolpat.com]
How to store and handle Linoleic acid-13C18 to ensure stability?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Linoleic acid-13C18 to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: To ensure long-term stability, this compound should be stored at -20°C or -80°C.[1][2][3] The majority of suppliers recommend -20°C for routine storage, with some suggesting -80°C for extended stability, especially for neat oils or stock solutions.[1][2][3]
Q2: How should I handle the product upon receipt?
A2: this compound is often shipped on wet or dry ice.[2][4] Upon receipt, it should be immediately transferred to the recommended storage temperature (-20°C or -80°C).
Q3: What is the expected stability and shelf-life of this compound?
A3: When stored correctly at -20°C, this compound is stable for at least two years.[2] For stock solutions stored at -80°C under nitrogen and protected from light, a stability of up to 6 months is indicated.[5]
Q4: My this compound is supplied as a solution in ethanol. How should I store it?
A4: If supplied in an organic solvent like ethanol, it should be stored in a tightly sealed glass container with a Teflon-lined cap at -20°C.[6] Avoid using plastic containers as they can leach impurities into the solvent.[6]
Q5: I have the neat oil form of this compound. What are the best practices for handling it?
A5: Neat, unsaturated fatty acids like this compound are susceptible to oxidation.[7][8] It is crucial to handle them under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[3] Protect the compound from light.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[6]
Q6: In which solvents can I dissolve this compound?
A6: this compound is soluble in a range of organic solvents. For detailed solubility information, please refer to the table below.
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my mass spectrometry analysis.
-
Possible Cause 1: Oxidation. Linoleic acid is a polyunsaturated fatty acid and is prone to oxidation, which can lead to the formation of hydroperoxides and other degradation products.[8][9] This is exacerbated by exposure to air and light.[3][7]
-
Solution: Always handle the compound under an inert gas (argon or nitrogen).[3] Store solutions in amber vials or protect them from light. Prepare fresh working solutions for your experiments.
-
-
Possible Cause 2: Contamination. The solvent or container may be contaminated.
-
Solution: Use high-purity solvents. Do not store organic solutions in plastic containers, as plasticizers can leach out.[6]
-
Issue 2: My stock solution appears cloudy or has precipitated.
-
Possible Cause: The solubility limit may have been exceeded, or the solution may have been stored at too low a temperature, causing the solute to fall out of solution. While storage at -20°C or -80°C is recommended, some organic solvents can freeze at these temperatures.
-
Solution: Gently warm the solution to room temperature and vortex to redissolve the compound. If it does not fully redissolve, sonication may be helpful. Always ensure you are working within the solubility limits of the chosen solvent.
-
Issue 3: I observe poor recovery of my internal standard.
-
Possible Cause 1: Adsorption to surfaces. Fatty acids can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Rinsing pipette tips and glassware with the solvent can help ensure a complete transfer.
-
-
Possible Cause 2: Degradation during sample preparation. The compound may be degrading during extraction or other sample processing steps.
-
Solution: Minimize the time samples are kept at room temperature. If performing derivatization, ensure the reaction conditions are optimal and that the reagents are fresh.
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Recommended Storage Temp. | -20°C or -80°C | [2][3] |
| Stability | ≥ 2 years at -20°C | [2] |
| 6 months for stock solutions at -80°C (under nitrogen, protected from light) | [5] | |
| Purity | Typically >95-99% | [2][10] |
| Solubility | DMF: 100 mg/ml DMSO: 100 mg/ml Ethanol: 100 mg/ml PBS (pH 7.2): 100 µg/ml 0.15 M Tris-HCl (pH 8.5): 1 mg/ml | [2][10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution from a neat oil of this compound.
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Solvent Addition: Add the desired volume of an appropriate high-purity solvent (e.g., ethanol) to the vial to achieve the target concentration.
-
Dissolution: Cap the vial tightly and vortex until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C or -80°C. Protect from light.
Protocol 2: Derivatization for GC-MS Analysis (Example)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are often derivatized to increase their volatility. One common method is esterification to form fatty acid methyl esters (FAMEs).
-
Sample Preparation: To your dried lipid extract containing this compound, add 1 ml of Boron Trifluoride-Methanol derivatizing agent.
-
Reaction: Seal the tube and heat at 100°C for approximately 7 minutes.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction: Add 1 ml of hexane and approximately 12-13 ml of a saturated sodium chloride solution.
-
Phase Separation: Shake the tube vigorously. Centrifugation can be used to expedite the separation of the aqueous and hexane layers.
-
Collection: The FAME derivative of this compound will be in the upper hexane layer. Carefully collect this layer for GC-MS analysis.
Disclaimer: This is an example protocol. Please refer to specific literature or established laboratory procedures for the most appropriate derivatization method for your application.[9]
Visualizations
Caption: Experimental workflow for this compound from receipt to analysis.
Caption: Troubleshooting flowchart for unexpected peaks in mass spectrometry data.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Linoleic acid (18:2) (U-¹³Cââ, 98%) (<10% ððð , ð¡ðððð isomer) CP 94% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Linoleic acid (18:2), ethyl ester (linoleate-U-¹³Cââ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS 287111-25-5 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of lipids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis of lipids, and why are they a concern?
A: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can either suppress (reduce) or enhance the analyte's signal, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity.[2] In lipidomics, phospholipids are a primary contributor to matrix effects, especially when using electrospray ionization (ESI), due to their high abundance in biological samples and their tendency to co-extract with analytes.[1]
Q2: How can I determine if my lipid analysis is being affected by matrix effects?
A: There are two primary methods to assess the presence and impact of matrix effects:
-
Post-Extraction Spike Method (Quantitative): This method quantifies the extent of matrix effects. It involves comparing the signal response of an analyte spiked into a clean solvent with the response of the same analyte spiked into a blank matrix sample that has already undergone the entire extraction procedure.[1] A significant percentage difference between the two signals indicates the degree of ion suppression or enhancement.[1]
-
Post-Column Infusion Method (Qualitative): This technique helps identify at which points in the chromatogram matrix effects are occurring. A constant flow of the analyte is infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected.[3] Any dip or rise in the analyte's baseline signal points to regions of ion suppression or enhancement, respectively.[3]
Q3: What are the main strategies to overcome matrix effects in lipid analysis?
A: A multi-faceted approach is often the most effective. The core strategies include:
-
Optimized Sample Preparation: The goal is to remove interfering components, primarily phospholipids, before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the use of specialized phospholipid removal products.[4][5]
-
Chromatographic Separation: Modifying the LC method to better separate analytes from co-eluting matrix components can significantly reduce interference.[4] This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[4]
-
Use of Internal Standards: Incorporating an appropriate internal standard (IS) is crucial for accurate quantification. A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard as it co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction of the signal.[4]
-
Sample Dilution: A straightforward first step can be to dilute the sample. This reduces the concentration of all matrix components, though it is only feasible if the analyte concentration remains above the instrument's limit of detection.[5]
Q4: Which sample preparation method is the most effective at removing phospholipids?
A: The effectiveness of a sample preparation method depends on the specific application. However, general comparisons show that while Protein Precipitation (PPT) is simple and fast, it is the least effective at removing phospholipids.[5][6] Liquid-Liquid Extraction (LLE) and standard Solid-Phase Extraction (SPE) offer better cleanup.[6] Specialized phospholipid removal products, often in 96-well plate or cartridge format (e.g., HybridSPE, Ostro, Phree), are generally the most effective, often removing over 98-99% of phospholipids and significantly reducing matrix effects.[7]
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS lipid analysis that may be related to matrix effects.
Issue 1: Low signal intensity and poor reproducibility for my lipid analytes.
| Possible Cause | Recommended Action |
| Ion Suppression | This is a classic sign of matrix effects, likely from co-eluting phospholipids. |
| 1. Quantify the Matrix Effect: | Use the post-extraction spike method (see Protocol 3) to confirm and measure the degree of ion suppression. |
| 2. Improve Sample Cleanup: | Your current sample preparation may be insufficient. If using PPT, consider switching to LLE, SPE, or a dedicated phospholipid removal plate (see Protocols 1, 2, and 4). These methods provide cleaner extracts.[5][6] |
| 3. Optimize Chromatography: | Adjust your LC gradient to better separate your analyte from the suppression zone identified by a post-column infusion experiment (see Protocol 5). |
| 4. Use a SIL-IS: | If not already in use, incorporate a stable isotope-labeled internal standard for your analyte. This will compensate for signal variability caused by matrix effects.[4] |
| 5. Dilute the Sample: | As a quick check, dilute your extracted sample. If the signal-to-noise ratio improves, it strongly indicates a matrix effect. |
Issue 2: My LC column is losing performance quickly and the system backpressure is increasing.
| Possible Cause | Recommended Action |
| Phospholipid Buildup | Phospholipids are notorious for accumulating on LC columns, leading to degradation, peak shape distortion, and increased backpressure. |
| 1. Enhance Phospholipid Removal: | Your sample preparation is not adequately removing phospholipids. Implement a more rigorous cleanup method such as SPE or specialized phospholipid removal plates, which are highly effective at depleting these compounds. |
| 2. Column Washing: | Implement a robust column washing procedure between runs. A strong solvent wash at the end of each gradient can help strip away adsorbed lipids. |
| 3. Use a Guard Column: | A guard column can help protect your analytical column from strongly retained matrix components. |
Issue 3: I see a significant drop in signal intensity halfway through my analytical run.
| Possible Cause | Recommended Action |
| Co-elution with a "wall" of phospholipids | In reversed-phase chromatography, many phospholipids tend to elute in a broad peak in the middle of the organic gradient, causing a zone of intense ion suppression. |
| 1. Perform Post-Column Infusion: | Use the post-column infusion technique (Protocol 5) to visualize the ion suppression zone in your chromatogram. |
| 2. Adjust LC Method: | Modify your gradient to shift the elution of your target lipids away from this suppression zone. You might use a shallower gradient to increase separation or change the organic solvent to alter selectivity. |
| 3. Switch Column Chemistry: | Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to change the elution order of your analytes relative to the phospholipids. |
Quantitative Data: Comparison of Sample Preparation Techniques
The following table summarizes the performance of common sample preparation techniques in reducing matrix effects and removing phospholipids.
| Sample Preparation Method | Typical Phospholipid Removal | Matrix Effect Reduction | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low | Low | High | High | Simple and fast, but results in the highest level of matrix interference due to residual phospholipids.[5][6] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate to High | Moderate | Provides cleaner extracts than PPT, but can have lower recovery for more polar lipids and is more difficult to automate.[6] |
| Solid-Phase Extraction (SPE) | High | High | High | Moderate to High | Offers cleaner extracts than LLE and PPT. Mixed-mode SPE can be particularly effective.[5][6] |
| Phospholipid Removal Plates (e.g., HybridSPE, Ostro, Phree) | Very High (>98-99%)[7] | Very High | High | High | Combines the simplicity of PPT with highly selective removal of phospholipids, leading to minimal matrix effects.[5] |
Note: Performance can vary based on the specific analytes, matrix, and protocol used.
Experimental Protocols
Protocol 1: Liquid-Liquid Lipid Extraction (Bligh & Dyer Method)
This protocol is a widely used method for extracting a broad range of lipids from biological samples.
Materials:
-
Sample (e.g., 100 µL plasma)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a glass tube, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes. This will result in two distinct liquid phases separated by a protein disk.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette, avoiding the protein layer.
-
Transfer the organic phase to a new glass tube.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with your LC-MS mobile phase for analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Cleanup
This protocol provides a general workflow for using a reversed-phase (e.g., C18) SPE cartridge to clean up a lipid extract.
Materials:
-
SPE Cartridge (e.g., C18, 100 mg)
-
SPE Vacuum Manifold
-
Lipid extract (from LLE or PPT)
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load the reconstituted lipid extract (ensure it is in a solvent compatible with the aqueous equilibration phase) onto the cartridge.
-
Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove highly polar, water-soluble interferences.
-
Elution: Pass 1 mL of the elution solvent (e.g., methanol) through the cartridge to elute the lipids of interest. Collect the eluate.
-
Dry & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Protocol 3: Quantifying Matrix Effects with the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
Materials:
-
Blank matrix (e.g., plasma from an untreated animal)
-
Analyte stock solution
-
Your established sample preparation workflow (e.g., LLE, SPE)
Procedure:
-
Prepare Set A (Neat Standard): In a clean tube, prepare a solution of your analyte in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare Set B (Blank Matrix Extract): Process a sample of the blank matrix through your entire sample preparation procedure.
-
Prepare Set C (Post-Spiked Matrix): Take the final, dried-down extract from Set B and spike it with the analyte stock solution to achieve the same final concentration as Set A (e.g., 100 ng/mL).
-
Analysis: Analyze all three sets of samples by LC-MS and record the peak area for the analyte in each.
-
Calculate Matrix Effect (%):
-
Matrix Effect (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 4: Using a Phospholipid Removal 96-Well Plate (General Procedure)
This protocol outlines a typical workflow for "pass-through" style phospholipid removal plates. Always consult the specific manufacturer's instructions.
Materials:
-
Phospholipid Removal 96-well plate (e.g., Ostro, Phree, HybridSPE)
-
Plasma/Serum samples
-
Precipitating solvent (typically 1% formic acid in acetonitrile)
-
96-well collection plate
-
Vacuum manifold or centrifuge compatible with 96-well plates
Procedure:
-
Pipette your plasma samples into the wells of the phospholipid removal plate.
-
Add the precipitating solvent (typically at a 3:1 or 4:1 ratio of solvent to sample, e.g., 300 µL solvent for 100 µL plasma).
-
Mix thoroughly in the well by repeat pipetting to precipitate the proteins.
-
Apply vacuum to the manifold (or centrifuge) to pull the sample through the plate's filter and sorbent bed into the collection plate. The phospholipids are retained by the sorbent, while the analytes and solvent pass through.
-
The filtrate in the collection plate is now ready for direct injection or can be evaporated and reconstituted if concentration is needed.
Protocol 5: Qualitative Assessment of Matrix Effects via Post-Column Infusion
This protocol helps visualize where ion suppression or enhancement occurs during the chromatographic run.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution
-
Extracted blank matrix sample
Procedure:
-
Setup: Connect the outlet of the LC column to one port of a tee-union. Connect a syringe pump, containing a solution of your analyte, to the second port of the tee. Connect the third port to the MS inlet.
-
Infusion: Begin a constant, low-flow infusion of your analyte solution (e.g., 5-10 µL/min) via the syringe pump. This will create a stable, elevated baseline signal for your analyte on the mass spectrometer.
-
Injection: While the infusion is running, inject your extracted blank matrix sample onto the LC column and begin the chromatographic run.
-
Analysis: Monitor the signal of the infused analyte.
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement . This provides a "map" of where matrix effects are most severe in your chromatogram.
-
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques for lipid analysis.
References
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
Dealing with co-elution of fatty acid isomers in chromatography.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of fatty acid isomers in chromatography. It is intended for researchers, scientists, and professionals in drug development who encounter challenges in resolving and accurately quantifying these structurally similar molecules.
Troubleshooting Guides
Co-elution and poor peak shape are common challenges in the chromatography of fatty acid isomers. The following table outlines frequent problems, their potential causes, and recommended solutions to improve chromatographic resolution.
Table 1: Common Chromatographic Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Interactions: Active sites on the column (e.g., exposed silanols) interacting with the polar carboxyl group of free fatty acids.[1][2][3] - Column Contamination: Buildup of non-volatile matrix components at the column head.[4] - Dead Volume: Improperly installed column or fittings creating extra-column volume.[1] | - Derivatization: Convert fatty acids to fatty acid methyl esters (FAMEs) to reduce polarity and minimize secondary interactions.[2][5] - Column Flushing: Flush the column with a strong solvent (e.g., isopropanol for reversed-phase) to remove contaminants.[1] - System Maintenance: Check and re-install the column and all fittings to ensure proper connections.[1] |
| Peak Fronting | - Column Overload: Injecting too much sample for the column's capacity.[1] - Poor Sample Solubility: The sample is not fully dissolved in the injection solvent, or the solvent is too strong compared to the mobile phase.[1] | - Reduce Sample Load: Dilute the sample or inject a smaller volume.[1] - Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[1] |
| Split Peaks | - Blocked Inlet Frit: Particulate matter from the sample or system blocking the inlet frit of the column.[1] - Void in Column Packing: A channel or void has formed at the head of the column due to pressure shocks or age.[1] - Injection Issue: Inconsistent sample introduction. | - Backflush/Replace Frit: Try backflushing the column. If unsuccessful, replace the frit or the entire column.[1] - Replace Column: A void in the packing material is generally irreversible, and the column should be replaced.[1] - Filter Samples: Ensure all samples and mobile phases are filtered before use. |
| Broad Peaks | - Low Column Efficiency: The column may be old or degraded. - High Mobile Phase Viscosity: The mobile phase is too viscous for the chosen flow rate and temperature. - Extra-Column Dead Volume: Significant dead volume in the system tubing or connections.[1] | - Evaluate Column Performance: Test with a standard mixture to check column efficiency. Replace if necessary. - Optimize Mobile Phase/Temperature: Increase the column temperature to reduce viscosity or adjust the mobile phase composition. - Minimize Tubing Length: Use shorter, narrower-bore tubing where possible and check all connections.[1] |
| Isomer Co-elution | - Insufficient Column Selectivity: The stationary phase is not capable of resolving the subtle structural differences between isomers.[6] - Suboptimal Mobile Phase/Gradient: The elution conditions are not optimized for isomer separation.[7] - Inappropriate Column Temperature (GC): The temperature program does not provide adequate separation.[8] | - Select a Highly Polar GC Column: For FAMEs, use highly polar cyanopropylsiloxane-based columns (e.g., SP-2560, SLB-IL111) which provide excellent selectivity for geometric and positional isomers.[8][9] - Optimize HPLC Conditions: In reversed-phase HPLC, vary the organic solvent (e.g., acetonitrile, methanol) and gradient.[7] - Use Argentation Chromatography: Incorporate silver ions (Ag+) into the stationary or mobile phase (Ag-TLC or Ag+-HPLC) to enhance separation based on the degree and geometry of unsaturation.[7][10] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate fatty acid isomers?
Fatty acid isomers, particularly positional and geometric (cis/trans) isomers, have very similar physicochemical properties, such as chain length, polarity, and boiling point. This makes them difficult to resolve using standard chromatographic methods. For example, oleic acid (18:1 cis-Δ9) and vaccenic acid (18:1 cis-Δ11) have the same mass and degree of unsaturation, differing only in the position of the double bond, which results in very similar retention times on many standard columns.[11][12]
Q2: What is the first step I should take to improve the separation of my fatty acid isomers?
The most crucial first step for gas chromatography (GC) analysis is derivatization. Free fatty acids are highly polar and prone to peak tailing due to interactions with the stationary phase.[2] Converting them to Fatty Acid Methyl Esters (FAMEs) increases their volatility and reduces polarity, which is essential for achieving good peak shape and allowing the column to separate them based on subtle structural differences.[5][13]
Q3: Which GC column is best for separating cis/trans fatty acid isomers?
For the separation of FAME isomers, highly polar stationary phases are recommended. Cyanopropyl-substituted polysiloxane columns (e.g., SP-2560) are considered the gold standard and are capable of resolving a wide range of positional and geometric isomers.[8][14] More recently, ionic liquid (IL) stationary phases (e.g., SLB-IL111) have shown exceptional selectivity and can provide even better resolution for complex mixtures of FAMEs, including polyunsaturated geometric isomers.[9]
Q4: Can HPLC be used to separate fatty acid isomers?
Yes, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, especially for analyzing fatty acids without derivatization or for isolating specific isomers.
-
Reversed-Phase (RP-HPLC): This is the most common HPLC method. Separation is based on chain length and degree of unsaturation. Varying the organic solvent (acetonitrile vs. methanol) can alter selectivity and resolve some isomers.[7][15]
-
Argentation HPLC (Ag+-HPLC): This powerful technique uses a stationary phase or a mobile phase containing silver ions. The silver ions form reversible π-complexes with the double bonds of unsaturated fatty acids, with the strength of the interaction depending on the number, position, and geometry (cis/trans) of the double bonds. This allows for excellent separation of isomers that are inseparable by other methods.[10]
Q5: My isomers still co-elute. How can mass spectrometry (MS) help?
When chromatographic separation is incomplete, mass spectrometry offers powerful strategies for isomer identification and quantification.
-
Tandem MS (MS/MS): While standard collision-induced dissociation (CID) of fatty acid parent ions often yields indistinguishable fragments for isomers, specialized techniques can pinpoint double bond locations.[11]
-
Derivatization for MS/MS: Derivatizing the carboxyl group with a charge-carrying moiety can direct fragmentation along the fatty acid chain, revealing the double bond position.[11]
-
Advanced Fragmentation Techniques: Methods like Electron Activated Dissociation (EAD), Ozone-induced Dissociation (OzID), and Acetonitrile Chemical Ionization (ACI) can generate diagnostic fragment ions that identify the precise location of double bonds within the fatty acid structure, even for co-eluting compounds.[11][16][17]
Experimental Protocols
Protocol 1: General Lipid Extraction (Modified Folch Method)
This protocol is suitable for extracting total lipids from biological samples like plasma.[16]
Materials:
-
Plasma sample (e.g., 50 µL)
-
Internal Standard (e.g., [D4] FA 18:0)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized Water
-
Centrifuge tubes (10 mL)
-
Nitrogen gas stream
Procedure:
-
Add 50 µL of plasma to a 10 mL centrifuge tube.
-
Add the internal standard to the tube.
-
Add 1 mL of deionized water, 1 mL of MeOH, and 2 mL of chloroform.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the phases.
-
Carefully collect the bottom organic layer (chloroform) using a glass pipette and transfer it to a clean tube.
-
Repeat the extraction by adding another 2 mL of chloroform to the remaining aqueous layer, vortexing, and centrifuging as before.
-
Combine the second chloroform layer with the first one.
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for preparing FAMEs for GC analysis.[2]
Materials:
-
Dried lipid extract
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol) reagent
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Add 2 mL of BF₃-Methanol reagent to the dried lipid extract in the reaction vial.[5]
-
Cap the vial tightly and heat at 60 °C for 10 minutes.[5]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.[5]
-
Shake the vial vigorously for 2 minutes to extract the FAMEs into the hexane layer.[5]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.
-
For improved purity, the hexane layer can be passed through a small amount of anhydrous sodium sulfate to remove any residual water.[2]
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and method selection in fatty acid isomer analysis.
Caption: Troubleshooting workflow for co-elution.
Caption: Decision tree for analytical strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. chromforum.org [chromforum.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. jsbms.jp [jsbms.jp]
- 13. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 15. aocs.org [aocs.org]
- 16. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
Technical Support Center: Best Practices for Data Processing in 13C Metabolic Flux Analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA experiments.
Issue 1: Poor Goodness-of-Fit Between Simulated and Measured Labeling Data
Symptom: The chi-square test indicates a statistically significant deviation between the model simulation and the experimental data (i.e., a high chi-square value and a low p-value).[1][2]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect or Incomplete Metabolic Network Model | 1. Verify Reactions: Ensure all relevant metabolic reactions are included in your model. Missing reactions can lead to a poor fit.[1][3] 2. Check Atom Transitions: Double-check the atom mapping for all reactions to ensure they are correct.[1][3] 3. Consider Compartmentation: For eukaryotic cells, ensure that subcellular compartments (e.g., cytosol vs. mitochondria) and the transport reactions between them are accurately represented.[1][3] |
| Inaccurate Measurement Data | 1. Review Raw Data: Examine the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies or sources of error. 2. Check Data Correction: Ensure that corrections for natural isotope abundances have been applied correctly.[1][4] 3. Re-run Samples: If significant measurement error is suspected, consider re-analyzing the samples.[1] |
| Violation of Metabolic and Isotopic Steady State | 1. Verify Steady State: Confirm that the cells were in a metabolic and isotopic steady state during the labeling experiment.[1][3] For non-stationary experiments, ensure the dynamic model is appropriate. 2. Adjust Sampling Time: If isotopic stationarity was not reached, future experiments may require a longer labeling period.[1][3] |
| Overly Simplistic Model Assumptions | 1. Re-evaluate Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.[3] 2. Add Complexity: Consider adding reactions or pathways that are known to be active in your system.[1] |
Troubleshooting Workflow:
Issue 2: Wide Confidence Intervals for Estimated Fluxes
Symptom: The calculated confidence intervals for one or more fluxes are very large, indicating a high degree of uncertainty in the estimated values.[1][3]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Labeling Information | 1. Select a More Informative Tracer: Use in silico experimental design tools to identify a tracer that is predicted to provide better resolution for the pathways of interest.[3] Running parallel labeling experiments with different tracers can also significantly improve precision.[5][6] 2. Measure More Metabolites: Increase the number of measured metabolites to provide more constraints on the model. |
| Redundant or Cyclic Pathways | 1. Model Simplification: If biologically justifiable, lump or remove redundant reactions that are difficult to resolve. 2. Advanced Techniques: Consider using advanced techniques like isotopically non-stationary MFA (INST-MFA) which can sometimes better resolve fluxes in cyclic pathways.[7][8] |
| High Measurement Noise | 1. Optimize Analytical Methods: Improve the precision of your MS or NMR measurements by optimizing sample preparation, instrument parameters, and data acquisition protocols.[3] 2. Increase Biological Replicates: More replicates can help to reduce the impact of random measurement errors. |
Logical Relationship Diagram:
Frequently Asked Questions (FAQs)
Q1: What are the essential steps for processing raw mass spectrometry data for 13C-MFA?
A1: The general workflow involves the following key steps:
-
Peak Integration: Integrate the peak areas for all relevant mass isotopologues of the measured metabolites.
-
Correction for Natural Isotope Abundance: This is a critical step to distinguish between the 13C incorporated from the tracer and the naturally occurring 13C and other heavy isotopes (e.g., 2H, 15N, 17O, 18O).[4][9] This is typically done using algorithms that employ correction matrices based on the elemental composition of the metabolite and derivatization agents.[4]
-
Data Aggregation: Organize the corrected mass isotopomer distributions (MIDs) into a format suitable for your flux analysis software.
-
Quality Control: Check for consistency across biological and technical replicates.
Q2: How do I correctly correct for the natural abundance of stable isotopes?
A2: Correcting for natural isotope abundance is crucial for accurate flux determination.[4] This is typically achieved using computational methods that involve constructing a correction matrix.[4] The process generally involves:
-
Determining the molecular formula of the metabolite fragment being analyzed.
-
Using the known natural abundances of all stable isotopes (e.g., 13C is ~1.1%) to calculate the expected mass isotopomer distribution for an unlabeled version of the molecule.
-
Applying a mathematical correction to the measured data to subtract the contribution of these naturally occurring isotopes.[4] Several software packages and scripts are available to perform this correction automatically.[9][10] It is good practice to report the raw, uncorrected MIDs alongside the corrected data in publications to ensure transparency and reproducibility.[11]
Q3: What are the most common software tools used for 13C-MFA data processing and flux estimation?
A3: A variety of software tools are available, each with its own strengths. Some of the most commonly used include:
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based package for isotopically non-stationary metabolic flux analysis.[10][12]
-
13CFLUX2: A high-performance simulation toolbox for 13C-MFA.[12][13]
-
Metran: Software used for flux estimation and comprehensive statistical analysis.[6]
-
OpenFlux: An open-source software for modeling 13C-based metabolic flux analysis.[12]
-
FreeFlux: A Python package for time-efficient isotopically non-stationary metabolic flux analysis.[7]
Software Tool Comparison:
| Software | Key Features | Platform | Availability |
| INCA | Isotopically non-stationary MFA, graphical user interface.[10][12] | MATLAB | Free for academic use.[10] |
| 13CFLUX2 | High-performance simulations, integrates with workflow frameworks.[12][13] | Various | Open Source |
| Metran | Flux estimation, goodness-of-fit, and confidence interval calculations.[6] | Command-line | Free |
| FreeFlux | Open-source, Python-based, supports steady-state and transient analysis.[7] | Python | Open Source |
Q4: What should be included in a metabolic network model for 13C-MFA?
A4: A robust metabolic network model is the foundation of a successful 13C-MFA study. It should include:
-
Stoichiometry: A balanced set of all relevant biochemical reactions.
-
Atom Transitions: Detailed mapping of how each atom in a substrate is transferred to the product for every reaction. This is critical for simulating the propagation of the 13C label.
-
Cellular Compartments: For eukaryotic systems, it's essential to define compartments (e.g., cytosol, mitochondria) and the transport reactions between them.[3]
-
Biomass Composition: A reaction that represents the drain of metabolic precursors into biomass components (amino acids, nucleotides, lipids, etc.).
-
Exchange Fluxes: Reactions that account for the uptake of substrates from and the secretion of products into the extracellular medium.
Q5: How can I determine if my system has reached isotopic steady state?
A5: Isotopic steady state is a key assumption for many 13C-MFA studies and is reached when the isotopic labeling pattern of intracellular metabolites becomes constant over time.[3] To verify this:
-
Time-Course Experiment: Collect samples at multiple time points after introducing the 13C-labeled substrate.
-
Analyze Labeling Enrichment: Measure the mass isotopomer distribution of key intracellular metabolites at each time point.
-
Plateau Analysis: Plot the labeling enrichment over time. The system is considered to be at an isotopic steady state when the labeling enrichment reaches a plateau. The time to reach steady state can vary significantly between different organisms and experimental conditions.
Experimental Protocols
Protocol: Sample Preparation for GC-MS Analysis of Proteinogenic Amino Acids
This protocol outlines the steps for hydrolyzing proteins and derivatizing the resulting amino acids for GC-MS analysis, a common method for measuring isotopic labeling.
-
Cell Pellet Collection and Washing:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with a buffer (e.g., PBS) to remove extracellular media.
-
Lyophilize the cell pellet to dryness.
-
-
Protein Hydrolysis:
-
Add 6 M HCl to the dried cell pellet.
-
Incubate at 100-110°C for 24 hours in a sealed tube to hydrolyze proteins into amino acids.[14]
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization:
-
Resuspend the dried hydrolysate in a derivatization agent. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl).
-
Incubate at 70-80°C for 1-2 hours to allow for complete derivatization of the amino acids.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature gradient and mass spectrometer settings to separate and detect the derivatized amino acids.
-
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 10. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 13. A scientific workflow framework for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle: Linoleic Acid-13C18 vs. Deuterated Linoleic Acid as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for linoleic acid analysis: linoleic acid-13C18 and deuterated linoleic acid.
In the realm of lipidomics and drug metabolism studies, linoleic acid, an essential omega-6 fatty acid, is a frequent analyte. Accurate quantification of linoleic acid in complex biological matrices necessitates the use of an internal standard to correct for variability during sample preparation and analysis. The ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible. While both carbon-13 (¹³C) and deuterium (²H or D) labeled analogs of linoleic acid are employed, their performance characteristics can differ significantly.
The Contenders: A Look at Their Properties
This compound is a form of linoleic acid where all 18 carbon atoms are replaced with the heavier ¹³C isotope. This results in a mass shift of 18 Daltons compared to the native compound.
Deuterated Linoleic Acid involves the substitution of one or more hydrogen atoms with deuterium. Various deuterated forms are available, such as linoleic acid-d4, -d8, or -d11, with the number indicating the count of deuterium atoms.
Performance Showdown: A Data-Driven Comparison
The superiority of ¹³C-labeled internal standards over their deuterated counterparts is a recurring theme in analytical literature.[1][2] This advantage is primarily attributed to the near-identical physicochemical properties between the ¹³C-labeled standard and the native analyte, leading to better co-elution during chromatography.[1]
Chromatographic Behavior: The Co-elution Advantage
A critical factor influencing the performance of an internal standard is its ability to co-elute with the analyte. Deuterated standards can sometimes exhibit a chromatographic shift, eluting slightly earlier than the non-deuterated analyte.[1][2] This phenomenon, known as the "isotope effect," arises from the slightly stronger C-D bond compared to the C-H bond.[2] This separation can lead to inaccurate quantification, especially if matrix effects vary across the chromatographic peak.[1][2] In contrast, ¹³C-labeled standards typically co-elute perfectly with the analyte, ensuring they experience the same matrix effects and providing more accurate correction.[1]
References
A Researcher's Guide: Comparing ¹³C and ¹⁴C Labeled Linoleic Acid in Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of fatty acids like linoleic acid is crucial. Isotopic labeling is a powerful tool in these investigations, with stable isotopes like Carbon-13 (¹³C) and radioisotopes like Carbon-14 (¹⁴C) being the most common choices. This guide provides an objective comparison of the use of ¹³C- and ¹⁴C-labeled linoleic acid in metabolic studies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.
The primary distinction between ¹³C and ¹⁴C lies in their inherent properties. ¹³C is a stable, non-radioactive isotope, while ¹⁴C is a radioactive isotope that undergoes beta decay. This fundamental difference dictates the detection methods, safety precautions, and ultimately, the types of experimental questions each is best suited to answer.
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative differences between metabolic studies using ¹³C- and ¹⁴C-labeled linoleic acid.
| Feature | ¹³C-Labeled Linoleic Acid | ¹⁴C-Labeled Linoleic Acid |
| Isotope Type | Stable | Radioactive |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) |
| Sensitivity | High, capable of detecting small changes in isotopic enrichment. | Extremely high, especially with AMS, allowing for very low tracer doses. |
| Structural Information | MS provides mass information, and NMR can elucidate the exact position of the label within a molecule. | Provides no direct structural information on the labeled metabolite. |
| Safety | Non-radioactive, posing no radiation risk to subjects or researchers.[1] | Radioactive, requiring specialized handling, safety protocols, and disposal procedures to minimize radiation exposure.[2] |
| Typical Administration | Oral bolus or intravenous infusion. | Oral gavage or intravenous injection. |
| Sample Matrices | Plasma, breath (¹³CO₂), tissues, feces. | Tissues, expired air (¹⁴CO₂), feces, urine. |
| Key Applications | Flux analysis, pathway identification, quantification of metabolite pools. | Tracing metabolic fate, determining oxidation rates, assessing tissue distribution. |
| Cost | Generally lower cost for the labeled compound and analysis. | Higher cost for the radiolabeled compound, specialized equipment, and waste disposal. |
Experimental Protocols
Key Experiment: In Vivo Metabolism of Labeled Linoleic Acid
Objective: To trace the absorption, distribution, and metabolism of linoleic acid.
Methodology using ¹³C-Labeled Linoleic Acid (Human Study Example):
-
Subject Preparation: Healthy human subjects are typically fasted overnight.
-
Tracer Administration: A single oral bolus of uniformly labeled [U-¹³C]linoleic acid (e.g., 45 mg) is administered, often dissolved in a carrier oil like olive oil.[3]
-
Sample Collection:
-
Blood: Blood samples are collected at multiple time points (e.g., 0, 5, 7, 11, 24, 48, 72, 168, and 336 hours) to measure the enrichment of ¹³C in plasma lipids.[3]
-
Breath: Breath samples are collected to measure the expiration of ¹³CO₂, indicating the oxidation of the fatty acid.[3]
-
Feces: Fecal samples can be collected to determine the absorption efficiency of the labeled linoleic acid.[4]
-
-
Sample Preparation:
-
Plasma lipids are extracted.
-
Fatty acids are then converted to fatty acid methyl esters (FAMEs) for analysis.
-
-
Analysis:
-
¹³C-enrichment in plasma FAMEs is determined by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[3]
-
¹³CO₂ in breath is analyzed by Isotope Ratio Mass Spectrometry (IRMS).
-
Methodology using ¹⁴C-Labeled Linoleic Acid (Rat Study Example):
-
Animal Preparation: Rats are fasted prior to the experiment.
-
Tracer Administration: A single dose of [1-¹⁴C]linoleic acid (e.g., 18.5 MBq) is administered orally via gavage.[5]
-
Sample Collection:
-
Sample Preparation:
-
The ¹⁴CO₂ trapping agent is mixed with a scintillation cocktail.
-
Tissues are homogenized, and lipids are extracted.
-
-
Analysis:
-
The radioactivity in the CO₂ trapping agent and tissue lipid extracts is measured by Liquid Scintillation Counting.[5]
-
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental processes and metabolic transformations, the following diagrams are provided.
Conclusion
The choice between ¹³C- and ¹⁴C-labeled linoleic acid for metabolic studies hinges on the specific research question, available instrumentation, and safety considerations. ¹³C-labeled linoleic acid, coupled with MS or NMR, offers a safe and powerful method for detailed metabolic flux analysis and pathway identification. In contrast, ¹⁴C-labeled linoleic acid provides exceptional sensitivity for tracing the overall fate and oxidation of linoleic acid, particularly when very low doses are required. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best achieve their experimental goals.
References
- 1. [Metabolic future of 14C-linoleic and palmitic acids in the growing rat. I. Oxidation and energy utilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. The metabolism of linoleic acid in healthy subjects after intake of a single dose of (13)C-linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism of [1-14C] mono-trans isomers of linoleic and alpha-linolenic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of [3H]arachidonic acid- and [14C]linoleic acid-labelled chylomicrons in essential fatty acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Quantitative LC-MS Method for Linoleic Acid Using Linoleic Acid-¹³C₁₈: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of linoleic acid in biological matrices, utilizing Linoleic acid-¹³C₁₈ as a stable isotope-labeled internal standard (SIL-IS). The use of a ¹³C-labeled internal standard is critically evaluated against other alternatives, with supporting experimental data and detailed protocols to ensure robust and reliable bioanalytical results.
Introduction to Linoleic Acid Quantification
Linoleic acid is an essential omega-6 polyunsaturated fatty acid crucial in numerous physiological processes. Accurate and precise quantification in biological samples is vital for research in nutrition, disease biomarker discovery, and drug development. LC-MS has emerged as a preferred analytical technique due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount for correcting for variability during sample preparation and analysis.
Superiority of ¹³C-Labeled Internal Standards
While various internal standards can be employed, ¹³C-labeled standards like Linoleic acid-¹³C₁₈ are considered the gold standard for quantitative bioanalysis.[1][2] Unlike deuterated (²H-labeled) standards, ¹³C-labeled compounds exhibit nearly identical chemical and physical properties to the analyte of interest.[3] This results in superior co-elution during chromatography, minimizing the risk of differential matrix effects and improving the accuracy of quantification.[3] Furthermore, the carbon-13 isotope is stable and not prone to the exchange or loss that can sometimes occur with deuterium labels.[1][4]
Method Validation Parameters and Performance
A comprehensive validation of the LC-MS method for linoleic acid was conducted in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[5][6] The following tables summarize the key validation parameters, acceptance criteria, and typical performance data for the method using Linoleic acid-¹³C₁₈.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Performance Data |
| Calibration Range | Should cover the expected physiological or therapeutic concentrations. | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x or 1/x²) | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999[7] |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal concentration (±20% at LLOQ) for at least 75% of standards. | All standards within ±10% (±15% at LLOQ) |
Table 2: Accuracy and Precision
Accuracy and precision were assessed using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Acceptance criteria are based on FDA and EMA guidelines.
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Typical Performance Data |
| Recovery | Consistent, precise, and reproducible. | > 85% |
| Matrix Factor (IS-Normalized) | Coefficient of Variation (CV) ≤ 15% across different sources of matrix. | CV < 10% |
Table 4: Stability
| Stability Test | Storage Conditions | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Short-Term (Bench-Top) | Room Temperature | 4 hours | ± 15% |
| Long-Term | -80°C | 30 days | ± 15% |
| Freeze-Thaw (3 cycles) | -80°C to Room Temperature | 3 cycles | ± 15% |
| Post-Preparative (Autosampler) | 4°C | 24 hours | ± 15% |
Comparison with Alternative Internal Standards
The choice of internal standard significantly impacts method performance. Here's a comparison of Linoleic acid-¹³C₁₈ with other common alternatives.
Table 5: Performance Comparison of Internal Standards
| Internal Standard Type | Co-elution with Analyte | Risk of Isotopic Exchange | Potential for Differential Matrix Effects | Relative Cost |
| Linoleic acid-¹³C₁₈ | Excellent (Identical Retention Time) | Negligible | Very Low | High |
| Deuterated Linoleic Acid (e.g., Linoleic acid-d₄) | Good (May have slight retention time shift) | Low but possible | Moderate | Moderate |
| Structural Analogs (e.g., Heptadecanoic acid) | Poor (Different Retention Time) | Not Applicable | High | Low |
The use of Linoleic acid-¹³C₁₈ mitigates the risks associated with chromatographic shifts and differential matrix effects that can be observed with deuterated or structural analog internal standards, thereby providing the most accurate and reliable data.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Sample Preparation
-
Spiking: To a 100 µL aliquot of the biological matrix (e.g., plasma), add 10 µL of Linoleic acid-¹³C₁₈ internal standard working solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate linoleic acid from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Linoleic Acid: Q1 279.2 -> Q3 279.2 (parent ion) or a specific fragment
-
Linoleic acid-¹³C₁₈: Q1 297.2 -> Q3 297.2 (parent ion) or a corresponding fragment
-
Validation Experiments
-
Linearity: Prepare a series of at least six calibration standards by spiking blank matrix with known concentrations of linoleic acid. Analyze and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on three separate days. Calculate the intra- and inter-day precision (%CV) and accuracy (%Bias).
-
Recovery: Compare the peak area of linoleic acid in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels (LQC, MQC, HQC).
-
Matrix Effect: Analyze blank matrix samples from at least six different sources, fortified with the analyte at LQC and HQC levels, and compare the response to that of neat solutions.
-
Stability: Analyze QC samples subjected to various storage and handling conditions as detailed in Table 4 and compare the concentrations to those of freshly prepared QC samples.
Visualizing the Workflow and Rationale
To better illustrate the experimental design and the logic behind the choice of internal standard, the following diagrams were generated.
Caption: Experimental workflow for the quantification of linoleic acid.
Caption: Rationale for selecting ¹³C-labeled internal standards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients | MDPI [mdpi.com]
- 7. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lipidomics Data: A Guide to Integrated Multi-Omics Approaches
For Researchers, Scientists, and Drug Development Professionals
Lipidomics, the large-scale study of cellular lipids, provides a powerful snapshot of the metabolic state of a biological system. However, to fully unlock the potential of these complex datasets and ensure the biological relevance of observed lipid alterations, cross-validation with other analytical techniques is paramount. Integrating lipidomics with other "omics" disciplines—such as transcriptomics and proteomics—as well as with functional metabolic assays, provides a more holistic understanding of cellular processes and enhances the confidence in research findings. This guide offers a comparative overview of key techniques used to cross-validate lipidomics data, complete with experimental protocols and data presentation examples.
Data Presentation: A Multi-Omics Perspective
Effective cross-validation relies on the clear and comparative presentation of quantitative data from different analytical platforms. Below are examples of how to structure data tables to integrate findings from lipidomics, transcriptomics, proteomics, and functional metabolic assays.
Table 1: Comparative Analysis of Lipid Species Abundance
This table presents hypothetical quantitative data for selected lipid species, as identified by LC-MS/MS, comparing a control group to a treated group. Data is often presented as relative abundance or absolute concentration (e.g., pmol/mg protein).
| Lipid Species | Lipid Class | Control Group (Relative Abundance ± SD) | Treated Group (Relative Abundance ± SD) | Fold Change | p-value |
| PC(16:0/18:1) | Phosphatidylcholine | 1.00 ± 0.12 | 1.85 ± 0.21 | 1.85 | <0.01 |
| CE(18:2) | Cholesteryl Ester | 1.00 ± 0.09 | 0.62 ± 0.07 | -1.61 | <0.05 |
| TG(16:0/18:1/18:2) | Triglyceride | 1.00 ± 0.15 | 2.50 ± 0.30 | 2.50 | <0.001 |
| Cer(d18:1/16:0) | Ceramide | 1.00 ± 0.11 | 1.45 ± 0.18 | 1.45 | <0.05 |
Table 2: Transcriptomic Validation of Lipid Metabolism Gene Expression
This table showcases corresponding gene expression data, obtained via RNA-seq, for enzymes involved in the metabolic pathways of the lipids identified in Table 1. Data is typically presented as normalized read counts or fold changes.[1]
| Gene Name | Protein Product | Metabolic Pathway | Control Group (Normalized Counts ± SD) | Treated Group (Normalized Counts ± SD) | Fold Change | Adjusted p-value |
| SCD | Stearoyl-CoA Desaturase | Fatty Acid Desaturation | 150.5 ± 15.2 | 298.7 ± 25.8 | 1.98 | <0.01 |
| LPL | Lipoprotein Lipase | Triglyceride Lipolysis | 85.3 ± 9.1 | 40.1 ± 5.6 | -2.13 | <0.05 |
| SPTLC1 | Serine Palmitoyltransferase 1 | Ceramide Synthesis | 210.9 ± 22.4 | 305.2 ± 31.7 | 1.45 | <0.05 |
| SOAT1 | Sterol O-acyltransferase 1 | Cholesterol Esterification | 112.4 ± 11.9 | 65.8 ± 8.2 | -1.71 | <0.05 |
Table 3: Proteomic Validation of Key Enzyme Abundance
This table displays the relative abundance of key proteins, quantified by Western Blot or mass spectrometry-based proteomics, to confirm that changes in gene expression translate to the protein level.[2]
| Protein Name | Associated Gene | Metabolic Pathway | Control Group (Relative Density ± SD) | Treated Group (Relative Density ± SD) | Fold Change | p-value |
| SCD1 | SCD | Fatty Acid Desaturation | 1.00 ± 0.10 | 1.75 ± 0.15 | 1.75 | <0.01 |
| LPL | LPL | Triglyceride Lipolysis | 1.00 ± 0.08 | 0.55 ± 0.06 | -1.82 | <0.05 |
| SPTLC1 | SPTLC1 | Ceramide Synthesis | 1.00 ± 0.12 | 1.30 ± 0.14 | 1.30 | <0.05 |
| SOAT1 | SOAT1 | Cholesterol Esterification | 1.00 ± 0.09 | 0.60 ± 0.07 | -1.67 | <0.05 |
Table 4: Functional Validation of Cellular Respiration
This table presents data from a Seahorse XF Cell Mito Stress Test, which assesses mitochondrial function. Changes in lipid metabolism can impact cellular bioenergetics.[3][4]
| Parameter | Description | Control Group (pmol O₂/min ± SD) | Treated Group (pmol O₂/min ± SD) | % Change | p-value |
| Basal Respiration | Baseline oxygen consumption | 150.2 ± 12.5 | 125.8 ± 10.9 | -16.2 | <0.05 |
| ATP Production | OCR coupled to ATP synthesis | 110.7 ± 9.8 | 85.3 ± 8.1 | -23.0 | <0.01 |
| Maximal Respiration | Maximum OCR | 250.1 ± 20.3 | 190.4 ± 18.5 | -23.9 | <0.01 |
| Spare Capacity | Reserve mitochondrial capacity | 99.9 ± 11.1 | 64.6 ± 9.2 | -35.3 | <0.001 |
Mandatory Visualization
Diagrams are essential for visualizing the complex relationships in multi-omics studies. The following diagrams were created using Graphviz (DOT language) to illustrate a typical cross-validation workflow and a relevant signaling pathway.
Caption: Multi-omics cross-validation workflow.
Caption: Simplified lipid metabolism signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are summarized protocols for the key analytical techniques discussed in this guide.
Untargeted Lipidomics using LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of a broad range of lipids from biological samples.
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or pellet cells.
-
Perform a liquid-liquid extraction using a solvent system such as methyl-tert-butyl ether (MTBE), methanol, and water.[5]
-
Add an internal standard mixture containing lipids from different classes for semi-quantitative analysis.
-
Vortex and incubate the mixture to ensure thorough extraction.
-
Centrifuge to separate the organic (lipid-containing) and aqueous phases.
-
Collect the organic phase and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate lipid species using a suitable column (e.g., C18 or C30 reversed-phase) and a gradient of mobile phases.
-
Acquire mass spectra in both positive and negative ionization modes to detect a wide range of lipid classes.
-
Perform data-dependent or data-independent acquisition to obtain fragmentation spectra (MS/MS) for lipid identification.
-
-
Data Analysis:
-
Process the raw data using specialized software to perform peak picking, alignment, and integration.
-
Identify lipids by matching their precursor mass and fragmentation patterns to spectral libraries (e.g., LIPID MAPS).
-
Perform statistical analysis to identify lipids that are significantly different between experimental groups.
-
Transcriptomics using RNA-Seq
This protocol outlines the key steps for analyzing gene expression changes that may underlie observed alterations in the lipidome.[4][6]
-
RNA Extraction and Library Preparation:
-
Isolate total RNA from cells or tissues using a suitable kit, ensuring high purity and integrity (RIN > 8).[7]
-
Enrich for messenger RNA (mRNA) using oligo(dT) beads to remove ribosomal RNA (rRNA).
-
Fragment the mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes with statistically significant changes in expression between groups.
-
Protein Quantification by Western Blot
Western blotting is a targeted approach to validate changes in the abundance of specific proteins identified through proteomics or inferred from transcriptomics.[8][9]
-
Sample Preparation and Protein Quantification:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature and reduce equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using a chemiluminescent substrate or fluorescence imaging.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.
-
Functional Metabolic Analysis using Seahorse XF Technology
The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial respiration, providing functional insights into the cellular bioenergetic state.[10][11]
-
Cell Seeding and Assay Preparation:
-
Seed cells in a Seahorse XF microplate at an optimized density.
-
On the day of the assay, replace the culture medium with a specialized assay medium and incubate in a non-CO₂ incubator.
-
Hydrate the sensor cartridge with the Seahorse XF calibrant.
-
-
Seahorse XF Analysis:
-
Load the sensor cartridge with compounds that modulate mitochondrial function (oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of each compound.
-
-
Data Analysis:
-
Use the Seahorse XF software to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Normalize the OCR data to cell number or protein content.
-
By employing a combination of these powerful analytical techniques, researchers can robustly validate their lipidomics findings, leading to a deeper and more reliable understanding of the role of lipids in health and disease.
References
- 1. Key Genes of Lipid Metabolism and WNT-Signaling Are Downregulated in Subcutaneous Adipose Tissue with Moderate Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abundances of transcripts, proteins, and metabolites in the cell cycle of budding yeast reveal coordinate control of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integration of Lipidomics and Transcriptomics Reveals Reprogramming of the Lipid Metabolism and Composition in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Derivatization Techniques for Fatty Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of fatty acids is crucial. Gas chromatography (GC) is a powerful and widely used technique for this purpose. However, the inherent properties of fatty acids, such as their low volatility and high polarity, necessitate a derivatization step to convert them into more volatile and less polar compounds suitable for GC analysis. This guide provides an objective comparison of common derivatization techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The most common derivatization approach is the conversion of fatty acids into fatty acid methyl esters (FAMEs) through esterification or transesterification.[1] Other significant techniques include silylation, which forms trimethylsilyl (TMS) esters, and the formation of picolinyl esters, which is particularly advantageous for structural elucidation by mass spectrometry (MS).[1][2]
Quantitative Comparison of Derivatization Techniques
The choice of derivatization method can significantly impact the accuracy and precision of fatty acid quantification. The following table summarizes key quantitative performance metrics for the most common techniques, compiled from various studies.
| Derivatization Technique | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature (°C) | Recovery (%) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification/Transesterification | |||||||
| Boron Trifluoride-Methanol (BF₃-Methanol) | 12-14% BF₃ in Methanol | 5 - 60 min | 60 - 100 | >95% | <2% (automated) | Effective for both free fatty acids and esterified lipids. | Potential for formation of methoxy artifacts with unsaturated fatty acids.[3][4][5] |
| Methanolic HCl | 1-5% HCl in Methanol | 1 - 16 hours | 45 - 100 | >96% | Similar to BF₃-Methanol | Less prone to artifact formation than BF₃, more stable reagent.[3][6][7] | Can be slower than BF₃-Methanol.[8] |
| Base-Catalyzed Transesterification | |||||||
| Sodium Methoxide (NaOCH₃) or Potassium Hydroxide (KOH) in Methanol | 0.5-2 M NaOCH₃ or KOH in Methanol | 2 - 30 min | Room Temp - 70 | 84 - 112% (KOCH₃/HCl) | <4% (intraday) | Rapid reaction at mild temperatures.[8][9] | Not suitable for free fatty acids; lower recovery for some unsaturated fatty acids.[9] |
| Silylation | |||||||
| BSTFA or MSTFA (+TMCS) | N,O-Bis(trimethylsilyl)trifluoroacetamide or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (+1% Trimethylchlorosilane) | 60 min | 60 | Effective and precise with standards | ~3% | Derivatizes other functional groups (e.g., hydroxyls) simultaneously.[1][5] | Can be less effective for complex plant lipid samples due to interferences.[10] |
| Picolinyl Ester Formation | |||||||
| 3-Pyridylcarbinol | Thionyl chloride, then 3-pyridylcarbinol | ~45 min | 45 | ~100% | Not widely reported | Excellent for structural elucidation by MS due to diagnostic fragmentation.[2][11] | More complex procedure, primarily for qualitative analysis. |
| Other Methylation Methods | |||||||
| Trimethylsilyldiazomethane (TMS-DM) | 2.0 M TMS-DM in Hexane | 5 min | 60 | 90 - 106% | <6% (interday) | Mild, efficient, and rapid; good for unsaturated fatty acids.[9][10] | Reagent is toxic and potentially explosive. |
Note: Recovery and precision can be highly dependent on the specific fatty acids, the complexity of the sample matrix, and the exact experimental conditions. The data presented here are indicative values from various studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the key derivatization techniques.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol
This method is widely applicable for both free fatty acids and fatty acids within complex lipids (transesterification).
-
Sample Preparation: Place 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solvent, it must be dried first.
-
Reagent Addition: Add 2 mL of 12-14% boron trifluoride (BF₃) in methanol to the sample.
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for specific sample types.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (or another non-polar solvent).
-
Phase Separation: Vortex the tube for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis. Anhydrous sodium sulfate can be used to dry the extract.[5]
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH
This rapid method is suitable for the transesterification of glycerolipids but not for free fatty acids.
-
Sample Preparation: Place approximately 50 mg of the oil or fat sample into a reaction vial.
-
Dissolution: Add 1 mL of hexane to dissolve the sample.
-
Reagent Addition: Add 2 mL of 2 M potassium hydroxide (KOH) in methanol.
-
Reaction: Cap the vial and heat at 50-70°C for 2-30 minutes with vigorous shaking or stirring.[9][12]
-
Neutralization and Extraction: Cool the mixture to room temperature and add 1 mL of water.
-
Phase Separation: After phase separation, the upper organic layer containing the FAMEs is collected for analysis.[12]
Protocol 3: Silylation using BSTFA
This technique converts fatty acids into their trimethylsilyl (TMS) esters and is also effective for other molecules with active hydrogens.
-
Sample Preparation: Place the dried sample (e.g., 1 mg/mL of a fatty acid mixture in an aprotic solvent) into an autosampler vial.
-
Reagent Addition: Add a 10-fold molar excess of the silylating agent, such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][5]
-
Analysis: After cooling, the sample can be diluted with a suitable solvent (e.g., dichloromethane) and is ready for GC analysis.[1]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described derivatization techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
The Gold Standard for Lipid Quantification: Unveiling the Advantages of 13C-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in lipid analysis, achieving accurate and reproducible quantification is paramount. This guide provides an objective comparison of internal standards, highlighting the superior performance of 13C-labeled standards for each lipid class, supported by experimental data and detailed protocols.
In the realm of mass spectrometry-based lipidomics, the use of internal standards is non-negotiable for correcting analytical variability. While various types of standards exist, including deuterated and odd-chain lipids, 13C-labeled internal standards have emerged as the gold standard, ensuring the highest level of data quality and reliability. Their key advantage lies in their identical chemical and physical properties to the endogenous lipids being measured, differing only in mass. This ensures they behave identically during sample preparation and analysis, providing the most accurate correction for experimental variations.
Performance Comparison: 13C-Labeled vs. Alternative Internal Standards
The superiority of 13C-labeled internal standards is evident when comparing key analytical performance metrics against other commonly used standards, such as deuterated and odd-chain lipids.
| Parameter | 13C-Labeled Internal Standards | Deuterated Internal Standards | Odd-Chain Lipids |
| Chromatographic Co-elution | Perfect co-elution with the endogenous analyte. | May exhibit a slight retention time shift, eluting slightly earlier than the non-labeled analyte.[1] | Different retention time from the endogenous even-chain lipids. |
| Isotopic Stability | Highly stable; no risk of isotopic scrambling or exchange.[1][2] | Potential for isotopic scrambling or exchange of deuterium atoms with hydrogen atoms.[1] | Not applicable (non-isotopic). |
| Accuracy & Precision | High accuracy and precision due to identical chemical behavior and perfect co-elution. | Can introduce inaccuracies due to chromatographic shifts and potential for isotopic exchange, with errors as high as 40% reported in some cases.[1] | Can provide good quantification but may not perfectly mimic the behavior of all endogenous lipids within a class. |
| Correction for Matrix Effects | Excellent correction for matrix effects due to identical elution profiles and ionization efficiencies. | Can be less effective at correcting for matrix effects that vary across a chromatographic peak due to retention time shifts.[1] | May not fully compensate for matrix effects experienced by all even-chain lipids. |
| Coverage of Lipidome | Biologically generated standards (e.g., from yeast) can provide a wide range of 13C-labeled lipids covering numerous classes.[3][4] | Commercially available for many common lipids, but coverage can be limited for less common species. | Limited to lipid classes where odd-chain species are not naturally present or are at very low levels. |
Quantitative Data Highlights
Experimental data consistently demonstrates the enhanced performance of 13C-labeled internal standards. A key indicator of analytical precision is the coefficient of variation (CV%), which is significantly reduced when using these standards.
| Normalization Method | Average Coefficient of Variation (CV%) | Reference |
| 13C-Labeled Internal Standard | 6.36% | Jaber et al., 2023 |
| No Internal Standard (Raw Data) | 11.01% | Jaber et al., 2023 |
| Total Ion Count (TIC) Normalization | Reduced CV% compared to raw data, but less effective than 13C-IS. | Jaber et al., 2023 |
| Deuterated Internal Standard Mixture | Higher CV% compared to 13C-labeled internal standards. | Jaber et al., 2023 |
A study by Jaber et al. (2023) highlighted that a biologically generated 13C-labeled internal standard mixture resulted in a significant reduction in the lipid CV% compared to other normalization methods, including a commercially available deuterated internal standard mixture.[5] This improved normalization was confirmed in a large-scale lipidomics analysis, underscoring the benefit of this approach for reducing technical and analytical variations.
Experimental Protocols
Accurate lipid quantification is underpinned by robust and well-defined experimental procedures. The following protocols outline a typical workflow for lipidomics analysis using 13C-labeled internal standards.
Sample Preparation and Lipid Extraction (Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
13C-labeled internal standard mixture (covering all lipid classes of interest)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For liquid samples like plasma, proceed to the next step.
-
Internal Standard Spiking: To a known amount of the sample in a glass tube, add a precise volume of the 13C-labeled internal standard mixture.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1 (e.g., for 100 µL of plasma, add 2 mL of chloroform:methanol).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Typical LC Conditions:
-
Column: A reversed-phase column suitable for lipid separation (e.g., C18, C30).
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium formate or acetate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives.
-
Gradient: A suitable gradient to elute all lipid classes of interest.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Typically maintained between 40-60°C.
Typical MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for comprehensive lipid profiling.
-
Mass Range: A wide mass range to detect all expected lipid species (e.g., m/z 100-1500).
Mandatory Visualizations
To further illustrate the workflow and the underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for lipidomics analysis using 13C-labeled internal standards.
Caption: The logical relationship between the choice of internal standard and the quality of quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A combined flow injection/reversed-phase chromatography–high-resolution mass spectrometry workflow for accurate absolute lipid quantification with 13 ... - Analyst (RSC Publishing) DOI:10.1039/D0AN02443K [pubs.rsc.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to Assessing the Linearity and Range of Quantification for Linoleic acid-13C18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the analytical performance of Linoleic acid-13C18 as an internal standard in the quantification of linoleic acid. It outlines a detailed experimental protocol for determining the linearity and range of quantification and presents a template for comparing its performance against other commonly used internal standards. This document is intended to assist researchers in establishing robust and reliable analytical methods for lipidomics and drug development.
I. Introduction to this compound as an Internal Standard
This compound is a stable isotope-labeled version of linoleic acid, a crucial omega-6 polyunsaturated fatty acid. In mass spectrometry-based quantification, stable isotope-labeled internal standards are the gold standard. They exhibit nearly identical chemical and physical properties to their endogenous counterparts, allowing for accurate correction of variations in sample extraction, processing, and instrument response.[1][2] this compound is specifically designed for use as an internal standard for the quantification of linoleic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]
II. Experimental Protocol: Determining Linearity and Range of Quantification
This section details a comprehensive experimental workflow for assessing the linearity and quantitative range of this compound.
A. Materials and Reagents
-
Linoleic acid (analytical standard)
-
This compound (internal standard)
-
LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Biological matrix (e.g., human plasma, cell lysate)
-
Phosphate-buffered saline (PBS)
B. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
C. Sample Preparation
-
Stock Solutions: Prepare stock solutions of linoleic acid and this compound in ethanol or a suitable organic solvent at a concentration of 1 mg/mL. Store at -20°C or lower.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of linoleic acid into the chosen biological matrix. The concentration range should be selected based on the expected physiological or experimental concentrations of linoleic acid. A typical range might be from low nanomolar to high micromolar.
-
Internal Standard Spiking: Add a fixed concentration of this compound to each calibration standard and to the quality control (QC) and unknown samples. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.
-
Lipid Extraction: Perform lipid extraction from the samples using a validated method such as the Folch or Bligh-Dyer method, or a more modern single-phase extraction with methyl-tert-butyl ether (MTBE).[3]
-
MTBE Extraction Protocol:
-
To 100 µL of sample, add 300 µL of methanol containing the internal standard.
-
Vortex thoroughly.
-
Add 1 mL of MTBE and vortex for 10 minutes.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).[3]
-
-
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
D. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a modifier like 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same modifier.
-
Gradient: Develop a gradient elution program to achieve optimal separation of linoleic acid from other fatty acids and matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-) is typically used for fatty acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.[4]
-
MRM Transitions:
-
Linoleic acid: Determine the optimal precursor ion (e.g., [M-H]⁻ at m/z 279.2) and product ion.
-
This compound: Determine the precursor ion (e.g., [M-H]⁻ at m/z 297.2) and a corresponding product ion.
-
-
E. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of linoleic acid to the peak area of this compound against the concentration of linoleic acid.
-
Linearity Assessment: Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.99.
-
Range of Quantification:
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., relative standard deviation [RSD] ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value).
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that meets the same precision and accuracy criteria.
-
III. Performance Comparison
The performance of this compound as an internal standard can be compared to other alternatives, such as deuterated linoleic acid (e.g., Linoleic acid-d4) or other C13-labeled fatty acids not naturally present in the samples. The following table provides a template for summarizing the comparative data.
| Parameter | This compound | Alternative Internal Standard (e.g., Linoleic acid-d4) |
| Linear Range | [Insert Data] | [Insert Data] |
| LLOQ (Lower Limit of Quantification) | [Insert Data] | [Insert Data] |
| ULOQ (Upper Limit of Quantification) | [Insert Data] | [Insert Data] |
| Coefficient of Determination (R²) | [Insert Data] | [Insert Data] |
| Precision (%RSD at LLOQ) | [Insert Data] | [Insert Data] |
| Accuracy (%Recovery at LLOQ) | [Insert Data] | [Insert Data] |
| Matrix Effect | [Insert Data] | [Insert Data] |
| Retention Time Shift vs. Analyte | [Insert Data] | [Insert Data] |
IV. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the linearity and range of quantification.
Caption: Experimental workflow for linearity and range of quantification assessment.
V. Conclusion
This guide provides a standardized framework for researchers to rigorously assess the performance of this compound as an internal standard. By following the detailed experimental protocol and utilizing the comparative data table, scientists can establish validated, accurate, and reliable methods for the quantification of linoleic acid in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is critical for minimizing analytical variability and ensuring the integrity of quantitative lipidomic data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Lipid Extraction: Evaluating Method Impact on Quantitative Accuracy
For researchers, scientists, and professionals in drug development, the accurate quantification of lipids is paramount. The choice of extraction method can significantly influence the final quantitative data, introducing variability and potential bias. This guide provides an objective comparison of three commonly used lipid extraction methods—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—supported by experimental data to help you make an informed decision for your specific research needs.
Quantitative Comparison of Lipid Extraction Methods
The efficiency of a lipid extraction method can vary significantly depending on the lipid class. The following table summarizes the relative recovery of various lipid classes using the Folch, Bligh-Dyer, and MTBE methods, as synthesized from multiple studies. It is important to note that absolute recovery can be influenced by the sample matrix and specific protocol variations.
| Lipid Class | Folch Method | Bligh-Dyer Method | MTBE (Matyash) Method | Key Considerations |
| Total Lipids | Excellent | Good to Excellent | Good to Excellent | Folch is often considered the "gold standard" for total lipid recovery, especially in samples with high lipid content (>2%)[1]. |
| Triacylglycerols (TAGs) | Excellent | Good (may underestimate in high-fat samples) | Good | The higher solvent-to-sample ratio in the Folch method contributes to its high efficiency for nonpolar lipids like TAGs[1]. |
| Cholesterol Esters (CEs) | Excellent | Good | Good | Similar to TAGs, these nonpolar lipids are efficiently extracted by the Folch method. |
| Phosphatidylcholines (PCs) | Excellent | Excellent | Excellent | All three methods generally show good recovery for major phospholipid classes like PCs.[2][3] |
| Phosphatidylethanolamines (PEs) | Excellent | Excellent | Excellent | Comparable recoveries are observed across the three methods for PEs.[2] |
| Phosphatidylinositols (PIs) | Good | Good | Good | Extraction of acidic phospholipids like PI can be influenced by pH and solvent polarity. |
| Phosphatidylserines (PSs) | Good | Good | Good | Similar to PIs, the recovery of PSs can be method-dependent. |
| Sphingomyelins (SMs) | Good | Good | Excellent | The MTBE method has been noted for its efficient extraction of sphingolipids, including sphingomyelins.[4] |
| Ceramides (Cer) | Good | Good | Excellent | The MTBE method is often favored for studies focusing on ceramides and other sphingolipids.[2] |
| Lysophosphatidylcholines (LPCs) | Excellent | Excellent | Good | The more polar nature of lysophospholipids makes them well-suited for extraction by the Folch and Bligh-Dyer methods.[5] |
| Free Fatty Acids (FFAs) | Good | Good | Good | Recovery can be variable and is influenced by the overall lipid composition of the sample. |
Experimental Workflow for Lipid Extraction and Analysis
The following diagram illustrates a general workflow for lipid extraction followed by quantitative analysis, typically using mass spectrometry.
Figure 1. General workflow for lipid extraction and quantitative analysis.
Detailed Experimental Protocols
Below are the detailed, step-by-step protocols for the Folch, Bligh-Dyer, and MTBE lipid extraction methods.
Folch Method
This method utilizes a chloroform and methanol mixture and is highly effective for a broad range of lipids.
-
Homogenization : Homogenize the tissue sample (e.g., 1 gram) with a 20-fold volume (e.g., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture.
-
Agitation : Agitate the homogenate in a shaker for 15-20 minutes at room temperature.
-
Filtration : Filter the homogenate through a solvent-resistant filter paper to remove solid debris.
-
Washing : Add 0.2 volumes of 0.9% aqueous sodium chloride solution to the filtrate (e.g., 4 mL for 20 mL of filtrate).
-
Phase Separation : Mix the solution thoroughly and centrifuge at low speed (e.g., 500 x g) for 10 minutes to achieve a clear separation of the two phases.
-
Lipid Phase Collection : Carefully aspirate the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Solvent Evaporation : Evaporate the chloroform under a stream of nitrogen to obtain the dried lipid extract.
-
Storage : Resuspend the lipid extract in a suitable solvent for analysis and store at -80°C.
Bligh-Dyer Method
This method is a modification of the Folch method that uses a smaller volume of solvents.
-
Initial Homogenization : For a sample containing approximately 1 mL of water (e.g., 1 gram of tissue), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Addition of Chloroform : Add 1.25 mL of chloroform and vortex again.
-
Addition of Water : Add 1.25 mL of water to induce phase separation and vortex.
-
Centrifugation : Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.
-
Lipid Phase Collection : The lower chloroform layer contains the lipids. Carefully collect this layer, avoiding the upper aqueous layer and the protein interface.
-
Solvent Evaporation : Dry the collected chloroform phase under a stream of nitrogen.
-
Storage : Reconstitute the dried lipids in an appropriate solvent for subsequent analysis and store at -80°C.
MTBE (Matyash) Method
This method uses the less toxic solvent methyl-tert-butyl ether (MTBE) in place of chloroform.
-
Sample Preparation : To your sample (e.g., cell pellet or biofluid), add 1.5 mL of methanol.
-
Addition of MTBE : Add 5 mL of MTBE and vortex the mixture.
-
Incubation : Incubate the mixture for 1 hour at room temperature on a shaker.
-
Phase Separation : Add 1.25 mL of water to induce phase separation and incubate for an additional 10 minutes at room temperature.
-
Centrifugation : Centrifuge the sample at 1,000 x g for 10 minutes.
-
Lipid Phase Collection : The upper organic phase contains the lipids. Carefully transfer this upper layer to a new tube.
-
Solvent Evaporation : Evaporate the solvent from the collected upper phase under a stream of nitrogen.
-
Storage : Resuspend the lipid extract in a suitable solvent for analysis and store at -80°C. A key advantage of this method is that the lipid-containing organic phase is the upper layer, which can simplify its collection and reduce contamination from the aqueous phase.[2]
References
- 1. Advances in Lipid Extraction Methods—A Review [mdpi.com]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 5. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Linoleic Acid-13C18
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Linoleic acid-13C18, a valuable tool in metabolic research. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experiments.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and eye irritation. It may also be harmful if swallowed or inhaled.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Nitrile or other chemically resistant gloves are suitable. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Impervious clothing should be worn to prevent skin contact.[3] |
| Respiratory Protection | Suitable respirator | Recommended when working in poorly ventilated areas or when aerosol formation is possible.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the quality of the compound.
1. Receiving and Storage:
Upon receipt, immediately transfer the this compound container to a designated storage area. For long-term stability, it should be stored in a freezer at -20°C or -80°C, under an inert gas such as nitrogen or argon, and protected from light and moisture.[2][3][4]
2. Handling and Preparation:
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[1][3] Avoid contact with skin and eyes.[1][3] Do not eat, drink, or smoke when using this product.[1]
-
For use as an internal standard or in cell culture: Prepare stock solutions in a suitable solvent as per your experimental protocol.
-
For animal studies: The compound may be dissolved in a vehicle such as corn oil or Intralipid for administration.
3. Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1][3] Absorb the spill with a non-combustible material like sand, diatomite, or universal binders.[1][3] The contaminated material should then be placed in a suitable, closed container for disposal.[2]
4. First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for several minutes.[1]
-
After skin contact: Wash the affected area with soap and plenty of water.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[1][2]
In all cases of exposure, seek medical attention.[2]
Disposal Plan
All waste containing this compound, including empty containers, unused material, and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations for chemical and isotopically labeled waste.[1] Do not allow the product to enter drains or watercourses.[1][3]
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
